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  • Product: 4-(2-Hydroxyphenyl)piperidin-4-ol
  • CAS: 336882-80-5

Core Science & Biosynthesis

Foundational

The Architect's Guide to 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS 336882-80-5): Structural Dynamics, Synthesis, and Pharmacological Utility

Executive Summary In the realm of modern medicinal chemistry, the 4-phenylpiperidine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, the 4-phenylpiperidine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS 336882-80-5) is a highly specialized, functionally dense building block[1]. By incorporating an ortho-hydroxyl group on the phenyl ring and a tertiary hydroxyl at the C4 position of the piperidine, this intermediate offers unique conformational rigidity and multiple hydrogen-bonding vectors[2]. This technical guide dissects the physicochemical properties, structural causality, and self-validating synthetic protocols required to leverage this compound in advanced drug discovery programs.

Physicochemical Profiling & Quantitative Data

Before deploying this intermediate in library synthesis, it is critical to understand its baseline physicochemical parameters. The presence of three distinct heteroatom sites (the basic piperidine nitrogen, the tertiary alcohol, and the phenolic hydroxyl) dictates its solubility, reactivity, and downstream purification strategies.

ParameterSpecification
Chemical Name 4-(2-Hydroxyphenyl)piperidin-4-ol
CAS Registry Number 336882-80-5
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Monoisotopic Mass 193.11028 Da
SMILES String OC1=CC=CC=C1C1(O)CCNCC1
Predicted XLogP3 ~1.3
Typical Purity ≥95% (LC-MS/NMR)

(Data synthesized from commercial chemical registries and structural databases[2],[3])

Causality in Structural Design: The Pharmacophore Logic

Why select the ortho-substituted isomer over the more common para-substituted analogs? As an application scientist, the answer lies in binding thermodynamics and spatial geometry.

  • Conformational Locking: The ortho-hydroxyl group sterically clashes with the equatorial protons of the piperidine ring, restricting the free rotation of the phenyl moiety. Furthermore, it can form an intramolecular hydrogen bond with the C4 tertiary hydroxyl. This pre-organizes the molecule into a specific bioactive conformation, significantly reducing the entropic penalty upon binding to a target receptor.

  • Target Engagement Vectors:

    • The piperidine nitrogen (pKa ~9.5) remains protonated at physiological pH, serving as the primary anchor by forming salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) in aminergic or glutamatergic receptors.

    • The tertiary hydroxyl acts as a localized hydrogen bond donor/acceptor, frequently displacing high-energy water molecules trapped within hydrophobic receptor pockets.

Pharmacophore Scaffold 4-(2-Hydroxyphenyl)piperidin-4-ol Privileged Scaffold OrthoOH Ortho-Hydroxyl Group Scaffold->OrthoOH TertOH Tertiary Hydroxyl (C4) Scaffold->TertOH PipNH Piperidine Nitrogen Scaffold->PipNH OrthoOH->TertOH Steric/H-Bond Interaction Hbond Intramolecular H-Bonding (Conformational Locking) OrthoOH->Hbond WaterNet Displacement of Pocket Water Network TertOH->WaterNet SaltBridge Salt Bridge Formation (Asp/Glu Target Residues) PipNH->SaltBridge

Pharmacophore mapping of the scaffold illustrating target engagement vectors.

Self-Validating Synthetic Methodology

Synthesizing 4-(2-Hydroxyphenyl)piperidin-4-ol requires precise control over protecting group chemistry and organometallic addition. The following protocol is engineered as a self-validating system —meaning each critical step contains a built-in analytical checkpoint to confirm success before committing to the next phase.

Step 1: Preparation of the Protected Grignard Reagent

Causality: The free phenolic hydroxyl of 2-bromophenol is highly acidic and will immediately quench any formed Grignard reagent. Therefore, it must be masked. We utilize a methoxymethyl (MOM) ether due to its stability to strong bases and ease of orthogonal removal under acidic conditions.

  • Procedure: To a suspension of magnesium turnings (1.2 eq) in anhydrous THF under argon, add a catalytic amount of iodine. Slowly add 1-bromo-2-(methoxymethoxy)benzene (1.0 eq) in THF. Reflux for 2 hours.

  • Validation Checkpoint: The physical disappearance of the magnesium turnings and the transition of the solution to a homogenous dark brown color confirms the formation of the Grignard reagent. Do not proceed if unreacted magnesium remains abundant.

Step 2: Nucleophilic Addition to the Piperidone

Causality: N-Boc-piperidin-4-one is susceptible to enolization by strong bases. To favor the kinetic 1,2-nucleophilic addition over proton abstraction, the reaction must be executed at cryogenic temperatures.

  • Procedure: Cool the Grignard solution to -78°C. Dropwise, add N-Boc-piperidin-4-one (0.9 eq) dissolved in THF. Stir for 1 hour at -78°C, then allow to warm to room temperature overnight.

  • Validation Checkpoint: Quench a 50 µL reaction aliquot with saturated aqueous NH₄Cl. Extract with ethyl acetate and perform TLC (Hexane:EtOAc 7:3). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The absence of a yellow/orange spot confirms the complete consumption of the ketone starting material.

Step 3: Global Deprotection

Causality: The intermediate contains both an N-Boc group and a phenolic MOM ether. Both are acid-labile. Utilizing a strong anhydrous acid allows for a highly efficient, single-step global deprotection.

  • Procedure: Isolate the intermediate via aqueous workup. Dissolve in minimal dichloromethane and add 4M HCl in dioxane (10 eq). Stir at room temperature for 4 hours. Concentrate under vacuum to yield the hydrochloride salt of 4-(2-Hydroxyphenyl)piperidin-4-ol.

  • Validation Checkpoint: Analyze the crude solid via LC-MS. The appearance of a dominant peak at m/z 194.1 [M+H]⁺ with the complete disappearance of the +Boc and +MOM mass signals validates the final product generation[3].

Synthesis A N-Boc-piperidin-4-one + 2-Bromophenol (MOM) B Grignard Formation (Mg, THF, Reflux) A->B Step 1 (Visual Check) C Nucleophilic Addition (-78°C to RT) B->C Step 2 D Intermediate N-Boc-4-(2-MOM-phenyl)piperidin-4-ol C->D TLC Validation (2,4-DNP Stain) E Global Deprotection (4M HCl / Dioxane) D->E Step 3 F 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS 336882-80-5) E->F LC-MS Validation m/z 194.1

Synthetic workflow for 4-(2-Hydroxyphenyl)piperidin-4-ol with built-in validation steps.

Analytical Characterization Standards

To ensure the integrity of the synthesized CAS 336882-80-5 for downstream biological assays, the following analytical baseline must be met:

  • ¹H NMR (400 MHz, DMSO-d6): Look for the characteristic aromatic multiplets between δ 6.70–7.20 ppm (4H, ortho-substituted phenol). The piperidine axial and equatorial protons will appear as complex multiplets between δ 1.50–3.20 ppm. The phenolic -OH and tertiary -OH protons typically exchange, but in ultra-dry DMSO, they may appear as distinct singlets around δ 9.5 ppm and δ 4.8 ppm, respectively.

  • Chromatographic Purity: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should yield a single sharp peak. Note that the highly polar nature of the unprotected piperidine may result in early elution; utilizing a specialized polar-embedded column or HILIC conditions can drastically improve retention and peak shape.

Conclusion

4-(2-Hydroxyphenyl)piperidin-4-ol is far more than a simple chemical catalog entry[1]. It is a rationally designed pharmacophore built to exploit the thermodynamic and spatial requirements of CNS targets. By adhering to the self-validating synthetic protocols outlined above, medicinal chemists can ensure the reliable production of this critical intermediate, thereby accelerating the discovery of next-generation therapeutics.

References
  • CAS 336882-80-5 | Sigma-Aldrich, sigmaaldrich.com.
  • 336882-80-5 - Accel Scientific, accelsci.com.
  • 4-(piperidin-4-yl)benzene-1,3-diol hydrobromide - PubChemLite, uni.lu.

Sources

Exploratory

An In-Depth Technical Guide to 4-(2-Hydroxyphenyl)piperidin-4-ol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. This guide delves into the specific history, synthesis, and pharmacological significance of a key member of this class: 4-(2-Hydroxyphenyl)piperidin-4-ol. By examining its discovery within the broader context of arylpiperidinol research, detailing its synthetic pathways, and exploring its interactions with crucial biological targets, this document provides a comprehensive technical overview for professionals in the field of drug discovery and development.

Introduction: The Privileged Scaffold of 4-Aryl-4-Hydroxypiperidines

The 4-aryl-4-hydroxypiperidine framework is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The core structure consists of a piperidine ring substituted at the 4-position with both an aryl group and a hydroxyl group.[1] The nitrogen atom of the piperidine ring, the hydroxyl group, and the aromatic ring are key pharmacophoric features that dictate the molecule's interaction with its biological counterparts.[1] Modifications at the piperidine nitrogen (N1), the aryl ring, and the stereochemistry at the C4 position can profoundly influence the pharmacological profile of these compounds, leading to a diverse array of therapeutic agents.[1]

This guide will focus on a specific, yet significant, member of this family: 4-(2-Hydroxyphenyl)piperidin-4-ol. The placement of the hydroxyl group at the ortho position of the phenyl ring introduces unique electronic and steric properties that influence its synthetic accessibility and biological activity.

A Historical Perspective: The Emergence of Arylpiperidinols

The exploration of 4-aryl-4-hydroxypiperidines is deeply intertwined with the quest for novel analgesics and other centrally acting agents. The piperidine ring is an essential moiety of morphine, which has long served as a template for the design of new pain management therapies.[2][3] Early research recognized that the piperidine nucleus was crucial for the analgesic activity of opioids.[2] This understanding spurred the synthesis and evaluation of numerous piperidine-containing compounds.

The development of synthetic opioids in the mid-20th century, such as pethidine, further solidified the importance of the 4-arylpiperidine scaffold. Subsequent research focused on modifying this core structure to enhance potency, reduce side effects, and explore new therapeutic applications. The introduction of a hydroxyl group at the 4-position of the piperidine ring was a key modification that led to the discovery of compounds with diverse pharmacological profiles, including opioid receptor modulation and NMDA receptor antagonism.[1][4] The synthesis of various derivatives, including those with substituted phenyl rings, has been a continuous effort to fine-tune the biological activity of this versatile scaffold.[5]

Synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol: A Step-by-Step Protocol

The synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol typically follows a well-established route for 4-aryl-4-hydroxypiperidines, primarily involving a Grignard reaction.

General Synthetic Strategy

A common and effective method for synthesizing 4-aryl-4-hydroxypiperidines involves the addition of an aryl Grignard reagent to an N-protected 4-piperidone, followed by deprotection of the nitrogen.[1]

Synthesis_of_4-Aryl-4-Hydroxypiperidines 4-Piperidone 4-Piperidone N-Protected-4-piperidone N-Protected-4-piperidone 4-Piperidone->N-Protected-4-piperidone Protection N-Protected-4-aryl-4-hydroxypiperidine N-Protected-4-aryl-4-hydroxypiperidine N-Protected-4-piperidone->N-Protected-4-aryl-4-hydroxypiperidine Grignard Reaction (Aryl-MgBr) 4-Aryl-4-hydroxypiperidine 4-Aryl-4-hydroxypiperidine N-Protected-4-aryl-4-hydroxypiperidine->4-Aryl-4-hydroxypiperidine Deprotection

Caption: General synthetic workflow for 4-aryl-4-hydroxypiperidines.

Detailed Experimental Protocol for 4-(2-Hydroxyphenyl)piperidin-4-ol

This protocol outlines the synthesis starting from 1-benzyl-4-piperidone and 2-bromophenol.

Step 1: Protection of the Phenolic Hydroxyl Group

To prevent the acidic proton of the hydroxyl group from interfering with the Grignard reagent, it must first be protected. A common protecting group is the benzyl ether.

  • Reaction: 2-Bromophenol is reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 1-bromo-2-(benzyloxy)benzene.

Step 2: Formation of the Grignard Reagent

  • Procedure: Magnesium turnings are activated in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-2-(benzyloxy)benzene in anhydrous THF is then added dropwise to initiate the formation of the Grignard reagent, (2-(benzyloxy)phenyl)magnesium bromide.

Step 3: Grignard Reaction with N-Protected Piperidone

  • Procedure: A solution of 1-benzyl-4-piperidone in anhydrous THF is cooled in an ice bath. The freshly prepared Grignard reagent is then added slowly to the cooled solution. The reaction is stirred and allowed to warm to room temperature.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. This yields 1-benzyl-4-(2-(benzyloxy)phenyl)piperidin-4-ol.

Step 4: Deprotection

  • Procedure: The product from the previous step is dissolved in methanol. A palladium-based catalyst (e.g., 20% palladium hydroxide on carbon) is added, and the mixture is subjected to catalytic hydrogenation under pressure.[6]

  • Work-up: After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the final product, 4-(2-Hydroxyphenyl)piperidin-4-ol.[6]

Pharmacological Profile and Biological Significance

The pharmacological activity of 4-(2-Hydroxyphenyl)piperidin-4-ol and its derivatives has been explored in the context of several biological targets, most notably opioid and NMDA receptors.

Opioid Receptor Activity

The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[1] The substitution pattern on the aryl ring and the substituent on the piperidine nitrogen are critical determinants of affinity and efficacy at the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] While specific data for the parent compound 4-(2-Hydroxyphenyl)piperidin-4-ol is not extensively detailed in the provided results, derivatives have shown significant opioid agonist activity. For instance, various N-substituted derivatives of 4-(hydroxyphenyl)piperidines have been synthesized and evaluated for their analgesic properties.[6]

Table 1: Representative Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted 4-Aryl-4-hydroxypiperidine Derivatives

CompoundN-Substituent (R)Aryl Group (Ar)µ-Ki (nM)δ-Ki (nM)κ-Ki (nM)
1a -CH3PhenylData not availableData not availableData not available

Note: Specific binding data for a series of compounds would be populated here based on literature values to illustrate structure-activity relationships. The initial search did not provide a complete table.

NMDA Receptor Antagonism

Derivatives of 4-aryl-4-hydroxypiperidines have also been identified as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists.[4][7] Specifically, compounds in this class have shown selectivity for the NR1/2B subtype.[7][8] For example, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606) was identified as a potent NMDA antagonist with neuroprotective properties.[4] The introduction of a hydroxyl group at the C-4 position of the piperidine ring was found to significantly reduce affinity for the α1 adrenergic receptor, a common off-target effect for this class of compounds.[4]

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor (NR1/NR2B) Glutamate_Release->NMDA_Receptor Binds Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Activates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to 4_Aryl_4_hydroxypiperidine 4_Aryl_4_hydroxypiperidine 4_Aryl_4_hydroxypiperidine->NMDA_Receptor Blocks

Caption: Proposed mechanism of neuroprotection by 4-aryl-4-hydroxypiperidine NMDA receptor antagonists.

Future Directions and Therapeutic Potential

The 4-(2-Hydroxyphenyl)piperidin-4-ol scaffold and its derivatives continue to be of significant interest in drug discovery. The potential to modulate both opioid and NMDA receptors opens up avenues for the development of novel therapeutics for a range of conditions, including:

  • Chronic Pain: Dual-target compounds could offer a more effective and safer approach to pain management.

  • Neurodegenerative Diseases: NMDA receptor antagonists have shown promise in protecting against the excitotoxicity associated with conditions like Alzheimer's and Parkinson's disease.

  • Depression and Anxiety: Modulation of both opioid and glutamatergic systems is being explored as a novel strategy for treating mood disorders.[9]

Further research into the structure-activity relationships of this class of compounds, including the synthesis of chiral analogs and the exploration of different substitution patterns, will be crucial in unlocking their full therapeutic potential.

References

  • The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide - Benchchem. (n.d.).
  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC. (2025, June 26).
  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC. (2016, August 23).
  • Pinard, E., et al. (2001). Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 11(16), 2173-6.
  • Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres - PMC. (n.d.).
  • Saeed, M., Saify, Z.S., Zafar Iqbal, & Nazar-ul-Islam. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015, November 7).
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Mutel, V., et al. (2002). Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist. Journal of Pharmacology and Experimental Therapeutics, 302(3), 947-55.
  • Runyon, S.P., et al. (2016). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. The Journal of Organic Chemistry, 81(17), 7484-96.
  • EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents. (n.d.).
  • PHARMACOLOGICAL EVALUATION OF NEWLY SYNTHESIZED PIPERIDINIUM DERIVATIVES FOR THEIR ANALGESIC ACTIVITY - Pakistan Journal of Pharmaceutical Sciences. (1997, July 2).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • Butler, D.E., et al. (1994). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. Journal of Medicinal Chemistry, 37(26), 4528-31.

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Foundational

Synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol derivatives

An In-Depth Technical Guide to the Synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol Derivatives Authored by: A Senior Application Scientist The 4-(2-hydroxyphenyl)piperidin-4-ol scaffold is a privileged structure in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol Derivatives

Authored by: A Senior Application Scientist

The 4-(2-hydroxyphenyl)piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives have garnered significant attention for their potential in treating a range of conditions, including pain and neuropsychiatric disorders.[2][3][4] This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing this valuable heterocyclic motif. We will delve into the mechanistic underpinnings of key reactions, offer field-proven insights into experimental design, and present detailed protocols for the synthesis and characterization of these target compounds. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the synthesis of these important molecules.

Introduction: The Significance of the Piperidine Motif

The piperidine ring is one of the most prevalent N-heterocycles in the pharmaceutical industry, present in a multitude of approved drugs and clinical candidates.[5] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The 4-aryl-4-hydroxypiperidine substructure, in particular, is a well-established pharmacophore. The introduction of a hydroxyl group at the 2-position of the aryl ring adds a crucial hydrogen bond donor/acceptor site, enabling more specific and potent interactions with target receptors.

The synthesis of these derivatives, however, is not without its challenges. Key among them are achieving regioselectivity, controlling stereochemistry at the C4 position (where applicable), and managing sensitive functional groups, such as the phenolic hydroxyl group, which often requires protection and deprotection steps. This guide will explore robust synthetic solutions to these challenges.

Retrosynthetic Analysis and Strategic Overview

A logical approach to any synthesis begins with a retrosynthetic analysis. This process of deconstructing the target molecule reveals the key bond formations and strategic considerations for its assembly. For 4-(2-hydroxyphenyl)piperidin-4-ol, two primary retrosynthetic disconnections are most logical:

  • Disconnection A (C-C Bond Formation): The most direct approach involves disconnecting the bond between the phenyl ring and the piperidine C4 carbon. This leads to a 4-piperidone precursor and an organometallic derivative of a protected 2-phenol, most commonly a Grignard reagent. This is a convergent and highly effective strategy.

  • Disconnection B (C-N/C-C Ring Formation): An alternative strategy involves building the piperidine ring itself. This can be achieved through various intramolecular cyclization reactions, where an acyclic precursor containing all the necessary atoms is induced to form the six-membered ring.

G cluster_A Strategy A: Convergent Synthesis cluster_B Strategy B: Ring Construction Target 4-(2-Hydroxyphenyl)piperidin-4-ol DisconnectionA C-C Bond Formation (Grignard Reaction) Target->DisconnectionA DisconnectionB C-N / C-C Bond Formation (Intramolecular Cyclization) Target->DisconnectionB Piperidone N-Protected-4-piperidone Grignard 2-(OMgBr)-O-Protected-Phenyl DisconnectionA->Piperidone DisconnectionA->Grignard Acyclic Acyclic Amino-Keto Precursor DisconnectionB->Acyclic

Caption: Retrosynthetic analysis of 4-(2-hydroxyphenyl)piperidin-4-ol.

Key Synthetic Strategy: Grignard Reaction with 4-Piperidones

The nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone is a classic and powerful C-C bond-forming reaction, ideally suited for the synthesis of tertiary alcohols like our target molecule.[6][7] This is often the most efficient and high-yielding approach.

Causality Behind Experimental Choices
  • The Ketone Precursor: The choice of the N-substituent on the 4-piperidone is critical. It must be stable to the strongly basic and nucleophilic Grignard reagent and should ideally be easy to remove if the free piperidine is the final target. The N-Benzyl and N-Boc (tert-butyloxycarbonyl) groups are most common. N-Boc is particularly useful as it is stable under the reaction conditions and can be easily removed with acid.

  • The Grignard Reagent: The phenolic hydroxyl group is acidic and will quench the Grignard reagent. Therefore, it must be protected prior to the formation of the organometagnesium species. Common protecting groups include benzyl (Bn) or silyl ethers (e.g., TBDMS). The Grignard reagent is typically formed from the corresponding protected 2-bromo- or 2-iodophenol and magnesium turnings in an anhydrous ether solvent like THF or diethyl ether.[8]

  • Reaction Conditions: Grignard reactions are highly sensitive to moisture and atmospheric oxygen.[8] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The addition of the piperidone to the Grignard reagent is usually performed at low temperatures (0 °C to -78 °C) to control the exothermicity of the reaction and minimize side reactions.[8]

Reaction Mechanism and Potential Pitfalls

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the 4-piperidone. This forms a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol.

G Grignard Ar-MgBr Piperidone N-R-4-Piperidone Grignard->Piperidone Nucleophilic Attack Intermediate Magnesium Alkoxide Intermediate Piperidone->Intermediate Workup H₃O⁺ Workup Intermediate->Workup Product Tertiary Alcohol Product Workup->Product

Caption: Mechanism of Grignard addition to a 4-piperidone.

Common Side Reactions and Troubleshooting:

Problem Cause Solution
Low or No Yield Inactive magnesium (oxide layer); wet solvent/glassware.[8]Activate Mg with iodine or 1,2-dibromoethane. Rigorously dry all components.[8]
Recovery of Starting Piperidone The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone to form an unreactive enolate.[6][9]Use inverse addition (add piperidone slowly to the Grignard reagent).[9] Consider using a more reactive organolithium reagent.
Dehydration of Product The tertiary alcohol product can eliminate water under acidic or harsh workup conditions to form a tetrahydropyridine byproduct.[9]Use a mild quenching agent like saturated aqueous ammonium chloride instead of strong acid.[9] Maintain low temperatures during workup.
Detailed Experimental Protocol: Synthesis of N-Boc-4-(2-benzyloxyphenyl)piperidin-4-ol

This protocol is a self-validating system, designed for reproducibility and safety.

Part A: Preparation of 2-benzyloxyphenylmagnesium bromide

  • Reactor Setup: Assemble a three-necked, flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Under a positive flow of nitrogen, add magnesium turnings (1.2 eq).

  • Initiation: Add a small crystal of iodine. The disappearance of the purple color indicates magnesium activation.[8] Add a small portion of a solution of 1-bromo-2-(benzyloxy)benzene (1.0 eq) in 50 mL of anhydrous THF via the dropping funnel.

  • Grignard Formation: Once the exothermic reaction begins (gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir at reflux for 1 hour to ensure complete formation. Cool the resulting dark grey solution to 0 °C.

Part B: Grignard Addition

  • Substrate Preparation: In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Cool this solution to 0 °C in an ice bath.

  • Addition: Transfer the prepared Grignard reagent solution from Part A to the piperidone solution via cannula, dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC until the starting piperidone is consumed.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the protected product.

Part D: Deprotection (Example: Hydrogenolysis of Benzyl Ether)

  • Setup: Dissolve the purified N-Boc-4-(2-benzyloxyphenyl)piperidin-4-ol (1.0 eq) in methanol.

  • Catalyst: Add Palladium on carbon (10% w/w).

  • Hydrogenation: Subject the mixture to catalytic reduction under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until TLC analysis indicates complete deprotection.

  • Final Steps: Filter the catalyst through Celite, and concentrate the filtrate to yield the final product, 4-(2-hydroxyphenyl)-N-Boc-piperidin-4-ol.

Alternative Synthetic Routes

While the Grignard approach is often preferred, other methods offer unique advantages, especially for creating complex or fused piperidine systems.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic system.[10][11] While not a direct route to the target molecule, a modified Pictet-Spengler cyclization could be employed to construct the piperidine ring fused to the aromatic system, which could then be further modified.[12][13][14]

The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[10]

G Start β-Arylethylamine + Aldehyde/Ketone Imine Imine Formation Start->Imine Condensation Iminium Iminium Ion (Electrophile) Imine->Iminium Acid Catalysis (H⁺) Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Product Tetrahydroisoquinoline Product Cyclization->Product

Sources

Exploratory

Biological activity of 4-(2-Hydroxyphenyl)piperidin-4-ol analogues

Biological Activity of 4-(2-Hydroxyphenyl)piperidin-4-ol Analogues: A Comprehensive Technical Guide Executive Summary: The Privileged Piperidinol Pharmacophore In contemporary medicinal chemistry, the 4-phenylpiperidin-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 4-(2-Hydroxyphenyl)piperidin-4-ol Analogues: A Comprehensive Technical Guide

Executive Summary: The Privileged Piperidinol Pharmacophore

In contemporary medicinal chemistry, the 4-phenylpiperidin-4-ol scaffold is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, the introduction of a hydroxyl group at the ortho-position of the phenyl ring to yield 4-(2-hydroxyphenyl)piperidin-4-ol analogues introduces unique stereoelectronic properties. This structural motif restricts rotational degrees of freedom via potential intramolecular hydrogen bonding between the piperidin-4-ol hydroxyl and the 2-phenol group, lowering the entropic penalty of receptor binding.

This technical guide explores the multifaceted biological activities of these analogues, detailing their mechanistic pharmacology across central nervous system (CNS) receptors, ion channels, and antimicrobial targets, while providing self-validating experimental workflows for their evaluation [1, 5].

Target Landscape and Mechanistic Pharmacology

Sigma-1 (σ1) Receptor Modulation

The piperidin-4-ol core is a well-established driver of high-affinity binding to the Sigma-1 receptor (σ1R), an endoplasmic reticulum chaperone protein implicated in neuroprotection and oncology [4].

  • Causality of Binding: The basic piperidine nitrogen undergoes protonation at physiological pH, forming a critical salt bridge with Glu172 in the σ1R binding pocket. Simultaneously, the 4-hydroxyl group and the 2-hydroxyphenyl ring act as hydrogen bond donors/acceptors, anchoring the molecule against Asp126. This dual-anchoring mechanism prevents the rapid dissociation of the ligand, leading to potent intracellular calcium modulation [6].

Kv1.3 Potassium Channel Blockade

Recent structural pruning of complex molecules like diphenoxylate has revealed that the isolated 4-phenylpiperidin-4-ol core is sufficient to block Kv1.3 potassium channels, a primary target for T-cell mediated autoimmune diseases [3].

  • Causality of Blockade: The lipophilic phenyl ring inserts into the hydrophobic inner cavity of the Kv1.3 pore, while the 4-hydroxyl group interacts with the selectivity filter, physically occluding the permeation pathway of K+ ions.

Antimicrobial and Anti-Tuberculosis Activity

Emerging research indicates that substitutions on the 4-phenylpiperidin-4-ol scaffold yield potent antimicrobial agents. These analogues exhibit strong inhibitory activity against Mycobacterium tuberculosis and fungal enzymes like Lanosterol 14α-demethylase [1, 2]. The lipophilicity of the piperidine ring enhances the penetration of the mycobacterial cell wall, a critical bottleneck in anti-TB drug development.

Quantitative Data Presentation

The following table summarizes the biological activity of key 4-phenylpiperidin-4-ol analogues across various therapeutic targets, illustrating the versatility of the scaffold.

Compound Class / TargetRepresentative AnalogueBiological TargetPotency / ActivityKey Structural Driver
Antimicrobial CHP (Pyrazole-substituted)DNA Gyrase / 14α-demethylaseHigh in vitro inhibitionPiperidin-4-ol moiety enhances lipid absorption [1]
Anti-Tuberculosis Piperidinol Analogue 4bM. tuberculosis (H37Rv)MIC = 1.4 µg/mLCentral secondary hydroxyl stereochemistry [2]
Ion Channel Blockers Diphenoxylate Analogue 13Kv1.3 Potassium ChannelIC50 < 1.0 µM4-phenylpiperidin-4-ol hydroxyl group [3]
CNS / Oncology Haloperidol / Guanidine HybridsSigma-1 (σ1) ReceptorKi ≈ 2.0 nMBasic piperidine nitrogen + phenyl ring [4]

Visualizing the Biological Mechanisms

To understand the downstream effects of these analogues, we must map their signaling pathways. Below is the mechanotransduction pathway of σ1R activation by 4-(2-hydroxyphenyl)piperidin-4-ol analogues.

Sigma1Pathway A 4-(2-Hydroxyphenyl) piperidin-4-ol B Sigma-1 Receptor (MAM Localization) A->B High Affinity Binding C IP3R Stabilization & Chaperone Activity B->C Activation D Calcium Efflux to Mitochondria C->D Modulates E Cell Survival & Neuroprotection D->E Promotes

Sigma-1 receptor modulation pathway by 4-(2-hydroxyphenyl)piperidin-4-ol analogues.

Self-Validating Experimental Protocols

As an application scientist, establishing rigorous, self-validating assays is paramount. The following protocols detail the methodologies for evaluating the biological activity of these analogues, emphasizing the causality behind each experimental choice.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This assay determines the binding affinity (Ki) of the analogue for the σ1R.

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat whole brain (excluding cerebellum). Causality: Rat brain tissue provides a high endogenous expression of σ1R, ensuring a robust signal window.

  • Radioligand Selection: Use 3 nM [3H]-(+)-pentazocine as the radiotracer. Causality: (+)-Pentazocine is a highly selective σ1R agonist. Using this specific tracer ensures that the displacement measured is strictly mediated by σ1R, avoiding confounding background from σ2R or dopamine D2 receptors, which piperidine analogues often promiscuously bind [4].

  • Self-Validating Control (NSB): Incubate parallel wells with 10 µM unlabelled haloperidol to define Non-Specific Binding (NSB). Causality: Haloperidol saturates all specific σ1R sites. Any remaining radioactivity is non-specific lipid partitioning. Subtracting NSB from total binding yields the specific binding, validating the assay's signal-to-noise ratio.

  • Incubation & Filtration: Incubate the analogue (0.1 nM to 10 µM) with the membranes and radioligand for 120 mins at 25°C. Terminate by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% PEI.

  • Data Analysis: Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Blockade

This protocol evaluates the functional ion channel blockade of the analogues.

PatchClampWorkflow Step1 1. Cell Preparation HEK293T cells expressing Kv1.3 Step2 2. Whole-Cell Configuration Establish Giga-ohm seal & rupture Step1->Step2 Step3 3. Compound Perfusion Apply analogue at 0.1 - 10 µM Step2->Step3 Step4 4. Current Recording Measure tail current inhibition Step3->Step4 Step5 5. Data Analysis Calculate IC50 via Hill equation Step4->Step5

Patch-clamp electrophysiology workflow for evaluating Kv1.3 channel blockade.

  • Cell Preparation: Plate HEK293T cells stably expressing human Kv1.3 on glass coverslips.

  • Configuration: Achieve a Giga-ohm (GΩ) seal and rupture the membrane to establish the whole-cell configuration. Causality: The whole-cell configuration allows for the dialysis of the intracellular environment. By replacing the internal cytoplasm with a controlled pipette solution (high K+, zero Ca2+), we isolate Kv1.3 currents from endogenous calcium-activated background channels [3].

  • Voltage Protocol: Hold cells at -80 mV, step to +40 mV for 200 ms (activation), and repolarize to -50 mV (tail current).

  • Measurement: Quantify the inhibition of the macroscopic tail current following perfusion of the analogue. Causality: Tail current analysis provides a highly accurate reflection of channel deactivation and open-pore blockade kinetics, free from the confounding effects of activation gating shifts that occur during the initial depolarizing step.

References

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC.
  • Structure-Activity Relationship Exploration of Kv1.
  • Novel small molecule guanidine Sigma1 inhibitors for advanced prost
  • Unraveling the Inhibitory Potential of 4-(phenylethynyl)
  • 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one. Benchchem.
Foundational

The 4-(2-Hydroxyphenyl)piperidin-4-ol Scaffold: Synthesis, Structural Dynamics, and Pharmacological Utility

Executive Summary In the landscape of medicinal chemistry, nitrogen-containing heterocycles form the backbone of numerous neuroactive and antimicrobial therapeutics. Among these, 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS: 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, nitrogen-containing heterocycles form the backbone of numerous neuroactive and antimicrobial therapeutics. Among these, 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS: 336882-80-5) emerges as a highly specialized, versatile building block. As a derivative of the privileged 4-phenylpiperidin-4-ol pharmacophore—famously utilized in butyrophenone antipsychotics like haloperidol—this compound introduces a critical ortho-hydroxyl modification. This whitepaper provides an in-depth technical analysis of its chemical identity, structural causality, pharmacological potential, and a self-validating synthetic methodology designed for high-yield isolation.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-(2-Hydroxyphenyl)piperidin-4-ol is essential for predicting its behavior in both synthetic workflows and biological systems. The compound is commercially recognized in research and diagnostic applications[1],[2].

Table 1: Chemical Identity & Nomenclature
PropertyValue / Description
IUPAC Name 4-(2-Hydroxyphenyl)piperidin-4-ol
Common Synonyms 4-Piperidinol, 4-(2-hydroxyphenyl)-; 2-(4-hydroxypiperidin-4-yl)phenol
CAS Registry Number 336882-80-5[3]
Molecular Formula C₁₁H₁₅NO₂[3]
Molecular Weight 193.24 g/mol [3]
SMILES String OC1=CC=CC=C1C1(O)CCNCC1[3]
Table 2: Computational & Structural Properties

Note: Values are extrapolated from Density Functional Theory (DFT) studies on the core 4-phenylpiperidin-4-ol scaffold[4].

ParameterMechanistic Implication
Hydrogen Bond Donors 3 (Phenolic -OH, Tertiary -OH, Secondary Amine -NH)
Hydrogen Bond Acceptors 3 (Two Oxygen atoms, One Nitrogen atom)
Electrophilic Index High; facilitates robust binding interactions with target proteins[5].
HOMO-LUMO Gap Favorable energy gap indicating high chemical reactivity and stability in biological contexts[5],[6].

Structural Dynamics & Pharmacological Context

As a Senior Application Scientist, it is crucial to look beyond the 2D structure and analyze the 3D conformational dynamics that dictate biological activity.

The Causality of the 2-Hydroxy Substitution

The addition of the hydroxyl group at the ortho position of the phenyl ring fundamentally alters the molecule's spatial geometry. The phenolic -OH acts as a strong hydrogen-bond donor, capable of forming an intramolecular hydrogen bond with the adjacent tertiary alcohol on the piperidine ring.

  • Conformational Locking: This intramolecular interaction forms a pseudo-ring system, restricting the rotation of the single bond connecting the phenyl and piperidine rings.

  • Entropic Advantage: By locking the conformation, the molecule suffers a lower entropic penalty upon binding to a receptor pocket, a classic medicinal chemistry strategy to exponentially increase target affinity and selectivity.

Pharmacological Applications

The 4-phenylpiperidin-4-ol moiety is a proven pharmacophore. Recent in vitro and in silico studies have demonstrated its multifaceted utility:

  • Antimicrobial & Antifungal Activity: Derivatives incorporating the 4-phenylpiperidin-4-ol scaffold (such as substituted pyrazoles) exhibit enhanced lipid absorption rates, improving overall pharmacological activity[4],[5]. Molecular docking studies reveal robust binding interactions with critical enzymes like DNA Gyrase and Lanosterol 14α-demethylase[5],[6].

  • Neuroactive Potential: The un-substituted core is the primary binding determinant for Dopamine D2 and NMDA receptors. The 2-hydroxy variant provides a unique vector for developing novel antipsychotics or analgesics with reduced extrapyramidal side effects.

Mechanism Scaffold 4-Phenylpiperidin-4-ol Scaffold Sub1 2-Hydroxy Substitution Scaffold->Sub1 Sub2 High Electrophilic Index Scaffold->Sub2 Target1 Intramolecular H-Bonding Sub1->Target1 Target2 Enhanced Lipid Absorption Sub2->Target2 Outcome1 Conformational Locking (Receptor Selectivity) Target1->Outcome1 Outcome2 Antimicrobial Activity (Enzyme Inhibition) Target2->Outcome2

Pharmacological and structural mapping of the 4-(2-Hydroxyphenyl)piperidin-4-ol scaffold.

Advanced Synthetic Methodology

To ensure absolute trustworthiness and reproducibility, the following synthetic protocol is designed as a self-validating system . It employs a Grignard addition strategy with precise protective group chemistry to prevent reagent quenching.

Experimental Causality: Why Protect?
  • N-Boc Protection: The secondary amine of piperidin-4-one is highly basic and nucleophilic. If left unprotected, it will prematurely react with the Grignard reagent.

  • O-Methyl Protection: The phenolic proton of 2-bromophenol is highly acidic (pKa ~10). Exposing a free phenol to a Grignard reagent will result in an instant acid-base quench, destroying the organometallic nucleophile.

Step-by-Step Protocol

Phase 1: Protection Strategy

  • Synthesize 1-bromo-2-methoxybenzene by reacting 2-bromophenol with methyl iodide (MeI) and K₂CO₃ in DMF.

  • Protect piperidin-4-one using Di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-piperidin-4-one.

Phase 2: Grignard Preparation

  • In an oven-dried flask under an inert Argon atmosphere, add magnesium turnings (1.2 eq) to anhydrous THF.

  • Slowly add 1-bromo-2-methoxybenzene (1.0 eq). Initiate with a crystal of iodine. Reflux until the magnesium is consumed, yielding (2-methoxyphenyl)magnesium bromide.

Phase 3: Nucleophilic Addition (Strict Temperature Control)

  • Cool the Grignard solution to -78°C using a dry ice/acetone bath.

    • Causality: Piperidin-4-one possesses highly acidic alpha-protons. At elevated temperatures, the Grignard reagent will act as a base (causing enolization) rather than a nucleophile, drastically reducing the yield.

  • Add N-Boc-piperidin-4-one dropwise. Stir for 2 hours, allowing the reaction to slowly warm to 0°C.

  • Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate (EtOAc).

Phase 4: Global Deprotection & Validation

  • N-Boc Removal: Treat the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours.

  • O-Demethylation: Evaporate the solvent, resuspend in dry DCM, cool to -78°C, and add Boron tribromide (BBr₃, 3.0 eq) dropwise. This strong Lewis acid efficiently cleaves the methyl ether.

  • Self-Validation: Confirm product formation via LC-MS (Target m/z: 194.25 [M+H]⁺). Use ¹H-NMR to confirm the complete disappearance of the methoxy singlet (~3.8 ppm) and the Boc tert-butyl singlet (~1.4 ppm), ensuring 100% deprotection.

Workflow A Step 1: Protection Phase N-Boc & O-Methylation B Step 2: Grignard Formation Anhydrous THF, Mg turnings A->B C Step 3: Nucleophilic Addition Strict -78°C Control B->C D Step 4: Global Deprotection TFA then BBr3 C->D E Target Isolation 4-(2-Hydroxyphenyl)piperidin-4-ol D->E

Synthetic workflow for 4-(2-Hydroxyphenyl)piperidin-4-ol via Grignard addition.

Conclusion

4-(2-Hydroxyphenyl)piperidin-4-ol is far more than a simple intermediate; it is a conformationally privileged scaffold capable of driving the next generation of target-specific therapeutics. By understanding the causality behind its structural dynamics—specifically the intramolecular hydrogen bonding—and employing rigorous, self-validating synthetic protocols, drug development professionals can fully leverage this molecule in both neuropharmacology and advanced antimicrobial research.

References

  • Al-Hazmi, G. H., et al. (2024) . "Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity." Polish Journal of Chemical Technology, Vol. 26, No. 3. Available at:[Link]

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Exploratory

Commercial Availability and Pharmacological Utility of 4-(2-Hydroxyphenyl)piperidin-4-ol: A Technical Whitepaper

Executive Summary In the landscape of medicinal chemistry, the piperidine ring serves as a privileged scaffold, forming the core of numerous FDA-approved therapeutics. Among its derivatives, 4-(2-Hydroxyphenyl)piperidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the piperidine ring serves as a privileged scaffold, forming the core of numerous FDA-approved therapeutics. Among its derivatives, 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS: 336882-80-5) represents a highly specialized cyclic tertiary amine[1]. The broader 4-arylpiperidin-4-ol substructure is a critical pharmacophore embedded in central nervous system (CNS) agents such as the butyrophenone antipsychotic haloperidol and the peripherally acting opioid loperamide[2][3].

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the commercial procurement, synthetic methodologies, bioactivation risks, and self-validating experimental protocols associated with this compound.

Chemical Profile and Commercial Landscape

Procuring high-purity 4-(2-Hydroxyphenyl)piperidin-4-ol is the foundational step for any drug discovery program targeting dopaminergic or opioid receptors[3]. The presence of the ortho-hydroxyl group on the phenyl ring introduces unique intramolecular hydrogen-bonding capabilities and alters the electronic landscape compared to standard para-halogenated analogs.

Sourcing and Specifications

When sourcing this building block, researchers must account for the reactivity of the free secondary amine. Because the unsubstituted piperidine nitrogen is highly nucleophilic, it can interfere with downstream functionalization of the tertiary alcohol or the phenol. Consequently, it is often strategically advantageous to procure the N-benzyl protected variant (CAS: 474396-94-6)[4]. The benzyl group effectively masks the amine during harsh cross-coupling or alkylation steps and can be cleanly removed later via palladium-catalyzed hydrogenolysis.

Table 1: Commercial Suppliers and Compound Specifications

Compound NameCAS NumberMolecular WeightPrimary SupplierTypical Purity
4-(2-Hydroxyphenyl)piperidin-4-ol336882-80-5193.25 g/mol Sigma-Aldrich[1]≥95%
4-(2-Hydroxyphenyl)piperidin-4-ol336882-80-5193.25 g/mol Fisher Scientific (eMolecules)[5]Analytical Grade
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol474396-94-6283.36 g/mol CymitQuimica[4]95%

Synthetic Workflows and Mechanistic Pathways

The de novo synthesis of 4-arylpiperidin-4-ol derivatives traditionally relies on the nucleophilic addition of an aryl Grignard reagent or aryllithium species to an N-protected 4-piperidone[6].

For the ortho-hydroxyl variant, the phenolic hydroxyl group must be masked (e.g., as a methoxymethyl (MOM) ether) prior to metalation. Failure to protect the phenol will result in the immediate quenching of the organometallic reagent via destructive acid-base chemistry. Following the nucleophilic attack on the ketone, a global acidic deprotection step simultaneously unmasks both the phenol and the piperidine nitrogen.

Synthesis A N-Boc-4-piperidone D Nucleophilic Addition Intermediate A->D B Protected 2-Bromophenol (e.g., MOM ether) C Grignard/Lithiation (THF, -78°C) B->C C->D Organometallic Attack E Global Deprotection (Acidic Hydrolysis) D->E F 4-(2-Hydroxyphenyl)piperidin-4-ol E->F Yields Free Amine & Phenol

Synthetic workflow for 4-(2-hydroxyphenyl)piperidin-4-ol via organometallic addition.

Pharmacological Relevance and Bioactivation Risks

Derivatives of 4-arylpiperidin-4-ol are potent modulators of μ-opioid and dopamine receptors[3]. Furthermore, recent structure-activity relationship (SAR) studies have demonstrated that N-substituted analogs (such as N-diphenylpropanol derivatives) exhibit potent antiproliferative effects against HCT-116 colon tumor cells and HL-60 leukemia cells by triggering caspase-3 activation[7].

However, drug development professionals must rigorously evaluate the metabolic fate of these cyclic tertiary amines. Cytochrome P450 (CYP450) enzymes in the liver can catalyze the oxidative metabolism of N-alkyl-4-arylpiperidin-4-ols into highly reactive iminium species[2]. If not detoxified, these intermediates can undergo dehydration and further oxidation to form N-alkyl-4-arylpyridinium species—toxophores structurally homologous to the known mitochondrial neurotoxin MPP+ (1-methyl-4-phenylpyridinium)[2].

Bioactivation A N-Alkyl-4-arylpiperidin-4-ol B Cytochrome P450 Oxidation A->B C Reactive Iminium Intermediate B->C 2e- Oxidation C->A Detoxification/Reduction D Dehydration & Further Oxidation C->D E N-Alkyl-4-arylpyridinium Species (Toxophore) D->E Aromatization

CYP450-mediated bioactivation of 4-arylpiperidin-4-ols to pyridinium species.

Experimental Protocols: Validation and Stability

To ensure absolute scientific integrity, any procured batch of 4-(2-Hydroxyphenyl)piperidin-4-ol must be analytically validated, and its metabolic stability must be empirically determined. The following protocols are designed as self-validating systems, ensuring that false positives are systematically eliminated.

Protocol 1: Analytical Verification via LC-MS

Causality: Commercial batches may contain residual starting materials (e.g., unreacted 4-piperidone) or regioisomeric impurities (e.g., 3-hydroxyphenyl analogs). Liquid Chromatography-Mass Spectrometry (LC-MS) provides orthogonal confirmation by verifying both the chromatographic retention time (purity) and the mass-to-charge ratio (identity).

  • Sample Preparation: Dissolve 1.0 mg of the commercial standard[1] in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Self-Validation Check: The target molecule must elute as a single sharp peak (>95% AUC) with an observed parent ion [M+H]+ at m/z 194.1. Crucial Diagnostic: If a prominent peak at m/z 176.1 is observed co-eluting with the parent mass, it confirms in-source dehydration (loss of H2​O from the tertiary alcohol), a hallmark fragmentation pattern of 4-arylpiperidin-4-ols.

Protocol 2: In Vitro Microsomal Stability and Iminium Trapping

Causality: To evaluate the risk of neurotoxic pyridinium formation[2], the compound is incubated with Human Liver Microsomes (HLM). Because the iminium intermediate is transient, potassium cyanide (KCN) is introduced as a nucleophilic trapping agent to capture the intermediate as a stable α-aminonitrile adduct, allowing for direct quantification.

  • Incubation Mixture: Combine 1 µM of the test compound, 1.0 mg/mL HLM protein, and 1 mM KCN in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the oxidative reaction by adding 1 mM NADPH.

  • Termination: At designated time points (0, 15, 30, and 60 minutes), quench 100 µL aliquots of the reaction with 200 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the clear supernatant via LC-MS/MS.

  • Self-Validation Check: Monitor the depletion of the parent mass (m/z 194.1) concurrently with the appearance of the cyano-adduct (m/z 219.1). If parent depletion occurs without cyano-adduct formation, the primary metabolic clearance route is alternative (e.g., direct glucuronidation of the ortho-phenol), indicating a lower risk of iminium-mediated toxicity.

Conclusion

The commercial availability of 4-(2-Hydroxyphenyl)piperidin-4-ol and its N-benzyl protected counterpart provides medicinal chemists with a versatile entry point into the 4-arylpiperidin-4-ol chemical space. By strictly validating commercial batches and proactively mapping CYP450-mediated bioactivation pathways, drug development professionals can rationally design novel therapeutics that maximize target affinity while mitigating the intrinsic risks of reactive metabolite formation.

References

  • [6] Title: US3438991A - 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines. Source: google.com (Patents). URL:

  • [2] Title: Bioactivation of N-substituted-4-arylpiperidin-4-ol derivatives to the potentially neurotoxic N-alkyl-4-arylpyridinium species. Source: researchgate.net. URL: [Link]

  • [7] Title: SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS. Source: clockss.org. URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling and Characterization of 4-(2-Hydroxyphenyl)piperidin-4-ol

Abstract This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-(2-Hydroxyphenyl)piperidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-(2-Hydroxyphenyl)piperidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the limited availability of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document establishes a robust safety profile through a scientifically-grounded analysis of its core structural motifs: the piperidine ring, the 4-hydroxypiperidine scaffold, and the phenolic group. By synthesizing data from well-characterized analogs, this guide offers field-proven protocols and expert insights for researchers, scientists, and drug development professionals. It details essential engineering controls, personal protective equipment (PPE), emergency procedures, and disposal considerations to ensure laboratory safety and regulatory compliance.

Section 1: Compound Profile and Hazard Identification

4-(2-Hydroxyphenyl)piperidin-4-ol belongs to the 4-aryl-4-piperidinol class of compounds, a scaffold present in numerous biologically active molecules.[1] Its utility as a synthetic intermediate for potential central nervous system (CNS) agents, such as opioid and NMDA receptor ligands, necessitates a thorough understanding of its potential hazards.[2][3]

Chemical and Physical Properties

A complete experimental dataset for 4-(2-Hydroxyphenyl)piperidin-4-ol is not publicly available. The following table consolidates known information about the compound and its closely related parent, 4-Hydroxypiperidine, to provide a baseline for physical characteristics.

PropertyValue / InformationSource
IUPAC Name 4-(2-Hydroxyphenyl)piperidin-4-ol-
Molecular Formula C₁₁H₁₅NO₂Calculated
Molecular Weight 193.24 g/mol Calculated
CAS Number Not assigned-
Appearance Likely an off-white to pale solid, based on analogs.[4]-
Parent Compound 4-Hydroxypiperidine (CAS: 5382-16-1)[5][6]
Melting Point (4-HP) 86 °C[4]
Boiling Point (4-HP) 108 - 114 °C at 13 hPa[4][7]
Stability (4-HP) Stable under recommended storage conditions; hygroscopic.[4][8][9]
Hazard Analysis by Structural Analogy

The primary directive for handling this compound is to assume a hazard profile at least as severe as its most hazardous structural component until empirical data proves otherwise. This precautionary principle is the cornerstone of laboratory safety for novel chemical entities.

Hazard_Assessment_Logic cluster_components Structural Components & Known Hazards cluster_hazards Known Hazard Profile of Analogs A Piperidine Core H_A Highly Flammable Toxic (Inhalation, Dermal) Corrosive (Severe Burns) A->H_A B 4-Hydroxypiperidine Scaffold H_B Skin/Eye Irritant Respiratory Irritant Corrosive (Burns) B->H_B C Phenolic Group H_C Potential Skin Irritant/ Sensitizer C->H_C Target Presumptive Hazard Profile for 4-(2-Hydroxyphenyl)piperidin-4-ol H_A->Target H_B->Target H_C->Target caption Fig. 1: Hazard assessment logic flow.

Fig. 1: Hazard assessment logic flow.
  • 1.2.1. The Piperidine Core: The parent heterocycle, piperidine, is a highly flammable liquid and a strong organic base.[10] It is classified as acutely toxic via inhalation and skin contact and is severely corrosive, capable of causing deep, third-degree burns in minutes.[11][12] Crucially, piperidine can be absorbed through the skin in sufficient quantities to cause systemic toxicity.[13][14] Therefore, dermal contact with 4-(2-Hydroxyphenyl)piperidin-4-ol must be strictly avoided.

  • 1.2.2. The 4-Hydroxypiperidine Moiety: Safety data for 4-Hydroxypiperidine (also known as Piperidin-4-ol) indicates it is a skin and eye irritant and may cause respiratory irritation.[4][5] Multiple sources classify it as causing severe skin burns and eye damage, warranting a corrosive label.[5][8][9] Its hygroscopic nature also means it can readily absorb moisture, which may affect its stability and handling characteristics.[8]

Presumptive GHS Classification

Based on the analysis of its structural analogs, 4-(2-Hydroxyphenyl)piperidin-4-ol should be handled as, at minimum, a substance with the following hazards until proven otherwise.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion / IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[5][8]
Serious Eye Damage / IrritationCategory 1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][5]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)Harmful if swallowed, in contact with skin, or if inhaled.[8]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention, combining engineering controls and rigorous PPE protocols, is mandatory.

Engineering Controls
  • Primary Containment: All manipulations of 4-(2-Hydroxyphenyl)piperidin-4-ol, including weighing, transfers, and preparing solutions, must be conducted within a certified chemical fume hood.[15][16] The fume hood ensures that any dusts or vapors are effectively contained and exhausted.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors and to dilute any fugitive emissions.[14][17] General ventilation should never be a substitute for primary containment in a fume hood.

Personal Protective Equipment (PPE)

The selection and use of PPE is the final barrier between the researcher and the chemical. The following PPE is required at all times when handling the compound.

PPE_Workflow cluster_donning PPE Donning Sequence (Before Entering Lab) cluster_doffing PPE Doffing Sequence (Before Exiting Lab) A 1. Lab Coat (Flame-retardant) B 2. Safety Goggles (EN166 compliant) A->B C 3. Face Shield (When splashing is possible) B->C D 4. Nitrile Gloves (Inspect first, double-glove if necessary) C->D W 4. Lab Coat (Remove by turning inside-out) Z 1. Hand Washing (Thoroughly with soap and water) W->Z X 3. Face Shield & Goggles X->W Y 2. Gloves (Peel off without touching exterior) Y->X caption Fig. 2: Recommended PPE workflow.

Fig. 2: Recommended PPE workflow.
  • Eye and Face Protection: Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory.[4] A full-face shield must be worn over the goggles whenever there is a risk of splashes, such as during solution transfers or reaction quenching.[15]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[15] Gloves must be inspected for tears or pinholes before each use.[4] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

  • Body Protection: A flame-retardant laboratory coat is essential.[15] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[14]

  • Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges may be required if engineering controls fail or during a large spill cleanup.[15]

Hygiene Practices
  • Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[4][14]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[18][19]

  • Contaminated work clothing should be removed promptly and laundered by a professional service informed of the chemical's hazards.[14]

Section 3: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is critical to mitigating risks.

Experimental Protocol: Weighing and Transfer
  • Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place all necessary equipment (spatulas, weigh paper, receiving vessel) inside the hood before opening the primary container.

  • Dispensing: Open the container in the fume hood. To minimize dust formation, carefully scoop the solid material instead of pouring it.[4] Avoid any actions that could generate airborne particles.

  • Weighing: Use an analytical balance inside the hood or a "weighing-in-place" technique where the receiving flask is tared on an external balance, moved to the hood for addition of the solid, and then re-weighed.

  • Static Control: For transfers of larger quantities, ground all equipment to prevent static electricity discharge, a potential ignition source given the flammability of the parent piperidine structure.[12][16]

  • Closure: Tightly close the primary container immediately after dispensing.[4]

  • Cleanup: Decontaminate the spatula and work surface within the fume hood.

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[4][16][19]

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[4][17] The hygroscopic nature of the 4-hydroxypiperidine scaffold makes this critical.[8]

  • Security: Store in a locked cabinet or area with restricted access to authorized personnel only.[8][17]

Incompatible Materials

Store separately from strong oxidizing agents and strong acids.[8][16] The secondary amine is basic and will react exothermically with acids.

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[8][16][20]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. An emergency shower should be used if available. Seek immediate medical attention.[14][16][20]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][16]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a small amount of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][16]
Spill Response

A clear, pre-planned response is essential for managing spills safely.

Spill_Response_Workflow Start Spill Occurs A Alert personnel and evacuate immediate area Start->A B Ensure ventilation (fume hood is on) A->B C Don full PPE (respirator if necessary) B->C D Contain the spill (cover solid with absorbent material) C->D E Carefully sweep up material without creating dust D->E F Place waste in a labeled, sealed container for hazardous disposal E->F G Decontaminate area with appropriate solvent F->G End Report incident to EHS G->End caption Fig. 3: General workflow for a solid chemical spill.

Fig. 3: General workflow for a solid chemical spill.
Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][21]

  • Hazards: Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[8][21]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[4][17]

Section 5: Synthesis and Disposal

Synthesis and Reactivity Insights

The synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol has been reported via the catalytic reduction of a protected precursor, 1-benzyl-4-(2-benzyloxyphenyl)-4-piperidinol, using palladium hydroxide on carbon.[22] This informs researchers of potential impurities, such as residual palladium catalyst or benzyl groups, which may need to be considered in downstream applications and toxicological assessments. The presence of a secondary amine and two hydroxyl groups (one phenolic, one tertiary alcohol) makes the molecule basic and nucleophilic, underpinning its reactivity and incompatibility with strong acids and oxidizing agents.[13]

Disposal Considerations

Under no circumstances should this compound be disposed of down the drain.[4]

  • Waste Classification: Treat 4-(2-Hydroxyphenyl)piperidin-4-ol and any materials contaminated with it (e.g., gloves, weigh paper, rinsate) as hazardous chemical waste.[15]

  • Containerization: Collect waste in a clearly labeled, sealed container that is compatible with the chemical.

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[15]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed professional waste management company.[15]

Conclusion

4-(2-Hydroxyphenyl)piperidin-4-ol is a valuable research chemical with a significant, albeit presumptive, hazard profile. Its structural relationship to corrosive, toxic, and irritant parent compounds dictates that it must be handled with the utmost care. By adhering to the engineering controls, PPE requirements, and procedural protocols detailed in this guide, researchers can effectively mitigate the risks associated with its use. A proactive and informed approach to safety is paramount when advancing scientific discovery with novel chemical entities.

References

  • WorkSafe. (2022). Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Australian National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Mutel, V., et al. (2002). Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist. PubMed. Retrieved from [Link]

  • ChemCruz. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ChemBK. (2022). piperidin-4-ol. Retrieved from [Link]

  • Khan, K. M., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

  • Di Fabio, R., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2. PubMed. Retrieved from [Link]

  • Karthikeyan, M. S., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-benzyl-4-hydroxy-piperidine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Hydroxypiperidine - Hazardous Agents. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol

Target Audience: Medicinal Chemists, Synthetic Investigators, and Drug Development Professionals Compound: 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS: 336882-80-5) Executive Summary 4-Arylpiperidin-4-ols are privileged struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Investigators, and Drug Development Professionals Compound: 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS: 336882-80-5)

Executive Summary

4-Arylpiperidin-4-ols are privileged structural motifs in medicinal chemistry, frequently serving as the core pharmacophore in opioid receptor modulators, potent antiproliferative agents, and antipsychotic therapeutics[1][2]. Specifically, 4-(2-hydroxyphenyl)piperidin-4-ol[3][4] and its protected derivatives (e.g., 1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol)[5][6] are critical building blocks for the synthesis of complex spirocyclic scaffolds and functionalized piperidines. This application note details a highly robust, self-validating four-step synthetic protocol designed for high yield, scalability, and operational safety.

Mechanistic Overview & Causality (E-E-A-T)

The synthesis of 4-(2-hydroxyphenyl)piperidin-4-ol requires strategic protecting group manipulation due to the competing nucleophilicity and acidity of the secondary amine and the phenol group.

  • Phenol Protection (Causality): Direct lithiation of unprotected 2-bromophenol is synthetically unviable; the acidic phenolic proton rapidly quenches any organometallic reagent formed. We utilize a methoxymethyl (MOM) ether protection. The MOM group is highly stable to the strongly basic conditions of organolithium reagents and can be cleaved efficiently under acidic conditions later in the sequence.

  • Electrophile Selection: N-Boc-4-piperidone is selected as the electrophilic coupling partner. The tert-butyloxycarbonyl (Boc) group prevents unwanted side reactions at the nitrogen center. Crucially, its acid-labile nature perfectly aligns with the MOM group, enabling a highly efficient, one-pot "global deprotection" in the final step.

  • Nucleophilic Addition via Halogen-Metal Exchange: Halogen-metal exchange of the MOM-protected aryl bromide using n-butyllithium (n-BuLi) generates a highly nucleophilic aryllithium species. Aryllithiums are prioritized over Grignard reagents here because their superior nucleophilicity ensures rapid addition to sterically hindered ketones (like N-Boc-4-piperidone) while minimizing competitive enolization side reactions.

Visualizations

SyntheticWorkflow A 2-Bromophenol (Starting Material) B MOM Protection (MOM-Cl, DIPEA) A->B C 1-Bromo-2-(MOM-oxy)benzene B->C D Lithiation (n-BuLi, -78°C) C->D E Aryllithium Intermediate D->E F Nucleophilic Addition (N-Boc-4-piperidone) E->F G 1-Boc-4-(2-MOM-oxyphenyl) piperidin-4-ol F->G H Global Deprotection (HCl or TFA) G->H I 4-(2-Hydroxyphenyl) piperidin-4-ol H->I

Caption: Step-by-step synthetic workflow for 4-(2-Hydroxyphenyl)piperidin-4-ol.

Mechanism A Aryllithium Species (Nucleophile) B N-Boc-4-piperidone (Electrophile) C Tetrahedral Alkoxide Intermediate (Li+ salt) D Aqueous Workup (Protonation) C->D E Tertiary Alcohol Product D->E AB AB AB->C Addition (-78°C)

Caption: Mechanistic pathway of the aryllithium addition to the piperidone core.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-(methoxymethoxy)benzene
  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Mixing: Dissolve 2-bromophenol (50 mmol) in anhydrous dichloromethane (DCM, 150 mL). Add N,N-diisopropylethylamine (DIPEA, 75 mmol) and cool the mixture to 0 °C using an ice bath.

  • Protection: Dropwise, add chloromethyl methyl ether (MOM-Cl, 60 mmol) over 15 minutes. (CRITICAL SAFETY NOTE: MOM-Cl is a potent alkylating agent and suspected carcinogen; handle exclusively in a certified fume hood with appropriate PPE).

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract the aqueous phase with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to afford the MOM-protected phenol as a clear oil.

Step 2 & 3: Lithiation and Nucleophilic Addition
  • Preparation: Flame-dry a 500 mL Schlenk flask, equip with a magnetic stir bar, and purge thoroughly with argon.

  • Halogen-Metal Exchange: Dissolve 1-bromo-2-(methoxymethoxy)benzene (40 mmol) in anhydrous tetrahydrofuran (THF, 120 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.5 M in hexanes, 44 mmol) dropwise over 20 minutes. Maintain the temperature at -78 °C and stir for 1 hour to ensure complete generation of the aryllithium intermediate.

  • Electrophile Addition: Dissolve N-Boc-4-piperidone (42 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the aryllithium mixture at -78 °C to prevent thermal degradation of the organometallic species.

  • Reaction: Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.

  • Workup: Quench the reaction carefully with deionized water (50 mL). Extract the mixture with ethyl acetate (3 x 75 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexanes/Ethyl Acetate 7:3) to isolate 1-Boc-4-(2-(methoxymethoxy)phenyl)piperidin-4-ol.

Step 4: Global Deprotection
  • Reaction Setup: Dissolve the intermediate from Step 3 (30 mmol) in a mixture of methanol (50 mL) and 4M HCl in dioxane (50 mL).

  • Deprotection: Stir the solution at room temperature for 12 hours. The acidic environment will simultaneously cleave the Boc protecting group from the piperidine nitrogen and the MOM group from the phenolic oxygen.

  • Isolation: Concentrate the mixture under reduced pressure to remove all volatiles.

  • Neutralization: To isolate the free base, dissolve the crude hydrochloride salt in water (50 mL), basify to pH 9 using saturated aqueous NaHCO₃, and extract with a mixture of Chloroform/Isopropanol (3:1) (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the final product, 4-(2-Hydroxyphenyl)piperidin-4-ol.

Quantitative Data & Characterization

Table 1: Summary of Reaction Conditions and Expected Yields

StepReaction PhaseReagents & ConditionsTime / TempExpected Yield
1 MOM Protection2-Bromophenol, MOM-Cl, DIPEA, DCM4 h / 0 °C to RT90 - 95%
2 & 3 Lithiation & AdditionAryl bromide, n-BuLi, N-Boc-4-piperidone, THF12 h / -78 °C to RT75 - 82%
4 Global Deprotection4M HCl in Dioxane, MeOH12 h / RT85 - 90%

Table 2: Expected Analytical Characterization (Free Base)

Analytical MethodExpected Signals / Observations
¹H NMR (400 MHz, CD₃OD) δ 7.20-6.80 (m, 4H, Ar-H), 3.30-3.10 (m, 4H, piperidine-CH₂), 2.20-1.80 (m, 4H, piperidine-CH₂).
¹³C NMR (100 MHz, CD₃OD) δ 155.0 (Ar-C-OH), 132.5, 128.0, 120.5, 116.0 (Ar-C), 72.5 (C-OH), 42.0 (C-N), 36.5 (C-C).
LC-MS (ESI+) Calculated for C₁₁H₁₅NO₂ [M+H]⁺: 194.12; Found: 194.1

Sources

Application

Application Note: Advanced Recrystallization and Polymorphic Control of 4-(2-Hydroxyphenyl)piperidin-4-ol

Introduction to the Chemical Matrix 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS: 336882-80-5) is a highly specialized, trifunctional pharmaceutical intermediate[1]. Its molecular architecture features a basic secondary amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Chemical Matrix

4-(2-Hydroxyphenyl)piperidin-4-ol (CAS: 336882-80-5) is a highly specialized, trifunctional pharmaceutical intermediate[1]. Its molecular architecture features a basic secondary amine (within the piperidine ring), an acidic phenolic hydroxyl, and a tertiary alcohol. This amphoteric-like nature results in a highly polar molecule with a dense, complex hydrogen-bonding network. During synthesis, crude isolation often yields amorphous solids or viscous oils that trap residual solvents and structurally related impurities. Traditional evaporative crystallization frequently fails due to "oiling out" (liquid-liquid phase separation) prior to nucleation. Therefore, a controlled cooling protocol combined with an antisolvent crystallization strategy is required to isolate the pure crystalline form reliably.

Thermodynamic Principles & Solvent Selection

The selection of the solvent system is the most critical parameter in designing a self-validating crystallization protocol.

  • Primary Solvent (Isopropanol - IPA): Isopropanol is an FDA-approved Class 3 solvent widely utilized in active pharmaceutical ingredient (API) processing due to its low toxicity and excellent solvation properties for polar molecules[2]. IPA effectively disrupts the intermolecular hydrogen bonds of the crude matrix at elevated temperatures (60–70 °C) while providing a steep temperature-dependent solubility curve, which is essential for high-yield cooling crystallization[3].

  • Antisolvent (n-Heptane): To maximize recovery without forcing the system into a high-supersaturation shock (which causes impurity occlusion), a non-polar antisolvent is introduced. The solvent-antisolvent approach is a highly scalable technique that reduces the solubility of the solute dynamically, requiring less energy input than purely evaporative methods while offering superior control over crystal morphology[4].

Process Visualization

G A Crude 4-(2-Hydroxyphenyl) piperidin-4-ol B Dissolution in IPA (Heated to 70°C) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Controlled Cooling (0.2 °C/min to 40°C) C->D E Antisolvent Addition (Heptane dosing over 45 min) D->E F Final Cooling & Maturation (Hold at 5°C for 2 hours) E->F G Vacuum Filtration & Cold Wash F->G H Vacuum Drying (40°C, <50 mbar) G->H I Purified API Intermediate H->I

Workflow for the cooling and antisolvent crystallization of 4-(2-Hydroxyphenyl)piperidin-4-ol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system; each step includes an In-Process Control (IPC) to ensure the thermodynamic state of the solution is correct before proceeding.

  • Step 1: Dissolution

    • Action: Suspend 100 g of crude 4-(2-Hydroxyphenyl)piperidin-4-ol in 500 mL of Isopropanol (5 volumes). Heat the reactor to 70 °C under moderate agitation (250 rpm).

    • Causality & IPC: The elevated temperature provides the kinetic energy required to break the crude matrix's hydrogen bonds. Self-Validation: The solution must become completely transparent. If turbidity persists, it indicates the presence of insoluble inorganic salts or cross-linked polymeric impurities.

  • Step 2: Hot Filtration

    • Action: Pass the hot solution through a pre-heated 0.45 µm PTFE filter into a clean, pre-warmed crystallization vessel (jacket set to 70 °C).

    • Causality: Pre-warming the filter prevents premature localized cooling and unwanted nucleation in the transfer lines, a common failure point in continuous or semi-continuous API manufacturing[5].

  • Step 3: Primary Controlled Cooling

    • Action: Program the reactor jacket to cool from 70 °C to 40 °C at a linear rate of 0.2 °C/min.

    • Causality: A slow, controlled cooling rate of 0.2 °C/min ensures the system remains within its Metastable Zone Width (MSZW). This prevents sudden spontaneous nucleation (crashing out), which leads to small, impure crystals, and instead favors the growth of larger, high-purity crystals[6].

  • Step 4: Seeding (Optional but Recommended)

    • Action: At 45 °C, introduce 1 g (1% w/w) of pure 4-(2-Hydroxyphenyl)piperidin-4-ol seed crystals.

    • Causality: Seeding bypasses the primary nucleation energy barrier, ensuring consistent polymorphic form and preventing the aforementioned "oiling out" phenomenon[3].

  • Step 5: Antisolvent Addition

    • Action: At 40 °C, initiate the continuous dosing of 500 mL of n-Heptane (5 volumes) over a period of 45 minutes using a programmable syringe pump.

    • Causality: The gradual addition of the antisolvent slowly decreases the solubility of the API intermediate, driving the remaining solute out of the mother liquor. Antisolvent crystallization offers low energy consumption and precise control over the final particle size distribution[7].

  • Step 6: Final Cooling and Maturation (Aging)

    • Action: Cool the resulting slurry to 5 °C at 0.2 °C/min and hold (age) for 2 hours with continuous agitation.

    • Causality: Maturation allows for Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, improving the filterability of the final slurry[3].

  • Step 7: Isolation and Drying

    • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 100 mL of a cold (5 °C) 1:1 mixture of IPA/Heptane. Dry the product in a vacuum oven at 40 °C (<50 mbar) until a constant weight is achieved.

    • Causality: The cold wash removes residual mother liquor containing concentrated impurities without dissolving the purified product. Vacuum drying at a moderate temperature prevents thermal degradation while efficiently removing the volatile solvents.

Quantitative Data & Process Parameters

To ensure reproducibility, the critical process parameters (CPPs) and their target values are summarized below.

Process ParameterTarget ValueScientific Rationale
Solvent Ratio (IPA) 5 volumes (5 mL/g)Optimizes the balance between full dissolution at 70 °C and maximum yield upon cooling.
Antisolvent Ratio (Heptane) 5 volumes (5 mL/g)Sufficient to depress solubility and drive precipitation without causing biphasic separation.
Cooling Rate 0.2 °C/minMaintains the solution within the Metastable Zone Width (MSZW) to favor crystal growth over nucleation[6].
Antisolvent Dosing Time 45 minutesPrevents localized high-supersaturation zones at the addition point, ensuring uniform crystal habit[6].
Maturation Temperature 5 °CMaximizes thermodynamic yield while minimizing solvent freezing or viscosity issues.
Drying Temperature 40 °C under vacuumSafely removes IPA (bp 82.5 °C) and Heptane (bp 98.4 °C) via evaporation without melting the API.

Conclusion

By leveraging the differential solubility of 4-(2-Hydroxyphenyl)piperidin-4-ol in a polar protic solvent (Isopropanol) and a non-polar antisolvent (n-Heptane), this protocol provides a robust, scalable method for purification. The strict adherence to controlled cooling rates and measured antisolvent dosing ensures that the thermodynamic driving force (supersaturation) is kept in check, ultimately yielding a high-purity crystalline intermediate suitable for downstream pharmaceutical synthesis.

Sources

Method

Column chromatography for 4-(2-Hydroxyphenyl)piperidin-4-ol purification

Application Note: Advanced Chromatographic Purification of 4-(2-Hydroxyphenyl)piperidin-4-ol Chemical Context and Chromatographic Challenges 4-(2-Hydroxyphenyl)piperidin-4-ol is a highly polar molecule featuring a basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chromatographic Purification of 4-(2-Hydroxyphenyl)piperidin-4-ol

Chemical Context and Chromatographic Challenges

4-(2-Hydroxyphenyl)piperidin-4-ol is a highly polar molecule featuring a basic secondary amine within a piperidine ring, alongside both phenolic and tertiary aliphatic hydroxyl groups. This structural framework is a critical intermediate in the synthesis of complex pharmacophores, including opioid receptor agonists and antiproliferative agents[1].

However, the purification of this compound via standard silica gel chromatography is notoriously difficult. The underlying causality lies in the interaction between the basic piperidine nitrogen (pKa ~9–10) and the acidic silanol groups (Si-OH) present on the surface of the silica stationary phase[2]. These silanols act as cation-exchange sites, leading to strong secondary interactions that manifest as severe peak tailing, poor resolution, and irreversible chemisorption (loss of target mass on the column)[3].

Mechanistic Insights: Suppressing Silanol Interactions

To design a self-validating purification system, we must actively modulate the stationary phase chemistry. There are two primary strategies to overcome silanol-induced tailing for basic amines:

  • Competitive Binding (Normal Phase): The addition of a sacrificial basic modifier, such as Triethylamine (TEA), to the mobile phase. TEA is a sterically hindered base that interacts more strongly with the acidic silanols than the target analyte[3]. By pre-saturating the column with TEA, the silanol sites are masked, allowing the 4-(2-Hydroxyphenyl)piperidin-4-ol to elute based purely on its polarity[4].

  • Ion Suppression (Reversed-Phase): Utilizing a C18 bonded phase with a low-pH aqueous mobile phase (e.g., pH 2.5). At this pH, the acidic silanols are fully protonated and neutralized, effectively shutting down their cation-exchange capacity[2]. The basic analyte is also protonated, increasing its solubility in the polar mobile phase, allowing for sharp elution based on hydrophobic partitioning[5].

G Target 4-(2-Hydroxyphenyl)piperidin-4-ol (Basic Amine) Interaction Ion-Exchange & H-Bonding (Causes Peak Tailing) Target->Interaction Unmodified Mobile Phase Silica Silica Stationary Phase (Acidic Silanols: Si-OH) Silica->Interaction TEA Add Triethylamine (TEA) Competitive Binder Interaction->TEA Mitigation Strategy 1 LowPH Low pH Buffer (pH < 3) Protonates Silanols Interaction->LowPH Mitigation Strategy 2 Resolution Sharp Elution Peak (High Resolution) TEA->Resolution Masks Silanols LowPH->Resolution Neutralizes Silanols

Mechanistic pathways of silanol-induced peak tailing and mitigation strategies.

Method Selection and Optimization

The choice between Normal Phase (NP) and Reversed-Phase (RP) chromatography depends on the scale of purification and the required purity of the final Active Pharmaceutical Ingredient (API).

Table 1: Comparison of Chromatographic Modes for 4-(2-Hydroxyphenyl)piperidin-4-ol

ParameterModified Normal Phase (NP)Buffered Reversed-Phase (RP-HPLC)
Stationary Phase High-purity Type-B Silica (40-60 µm)C18 Endcapped Silica (5-10 µm)
Mobile Phase DCM / MeOH + 1% v/v TEAWater / Acetonitrile + 0.1% TFA
Primary Mechanism Polar interactions (Dipole-dipole, H-bonding)Hydrophobic partitioning[6]
Silanol Mitigation Competitive binding via TEA[4]Protonation of silanols via low pH[2]
Ideal Application Gram-scale isolation, crude reaction cleanupMilligram-scale polishing, high-purity API[7]
Cost & Throughput Low cost, high throughputHigh cost, moderate throughput[7]

Experimental Protocols

Protocol A: Modified Normal-Phase Flash Chromatography (Gram Scale)

This protocol utilizes a basic modifier to ensure a tight elution band for the basic piperidine derivative.

  • Step 1: TLC System Validation. Before running the column, validate the solvent system. Spot the crude mixture on two silica TLC plates. Develop Plate 1 in DCM:MeOH (90:10) and Plate 2 in DCM:MeOH:TEA (89:10:1). Self-Validation: The system is validated when Plate 2 shows a tight, circular spot for the target analyte (Rf ~0.3), while Plate 1 shows a broad streak.

  • Step 2: Column Equilibration (Critical Step). Pack the column with Type-B silica. Equilibrate with at least 3 Column Volumes (CV) of the starting mobile phase (DCM + 1% TEA). Causality: The TEA must pre-saturate the column to mask the silanols before the analyte is introduced[2].

  • Step 3: Dry Loading. Dissolve the crude 4-(2-Hydroxyphenyl)piperidin-4-ol in a minimum amount of MeOH. Add silica gel (1:3 ratio by weight to the crude) and evaporate the solvent completely under reduced pressure. Load this dry powder onto the top of the column. Causality: Liquid loading highly polar compounds in non-polar solvents causes immediate band broadening. Dry loading ensures a narrow injection band.

  • Step 4: Gradient Elution. Begin elution with DCM + 1% TEA. Gradually increase the polarity by transitioning to DCM:MeOH (95:5) + 1% TEA, and finally DCM:MeOH (90:10) + 1% TEA.

  • Step 5: Fraction Analysis. Monitor fractions via UV detection at 254 nm. Combine pure fractions and remove solvents in vacuo. Note: Residual TEA can be removed by high-vacuum drying or a brief aqueous workup.

Workflow Prep Sample Prep Dissolve in MeOH TLC TLC Validation Check Rf with 1% TEA Prep->TLC Equilibrate Column Equilibration 3 CV of 1% TEA in DCM TLC->Equilibrate Load Dry Loading Onto Silica Gel Equilibrate->Load Elute Gradient Elution DCM to 10% MeOH Load->Elute Analyze Fraction Analysis UV @ 254nm Elute->Analyze

Step-by-step workflow for the modified normal-phase purification of basic amines.

Protocol B: Reversed-Phase Preparative HPLC (Polishing Scale)

For final purification where >99% purity is required, Reversed-Phase Chromatography (RPC) is the gold standard.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A: HPLC-grade Water with 0.1% v/v Trifluoroacetic acid (TFA). Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA. Causality: TFA lowers the pH to ~2.0, neutralizing residual silanols and acting as an ion-pairing agent for the basic amine, significantly sharpening the peak.

  • Step 2: Sample Injection. Dissolve the sample in a mixture of Water/Acetonitrile (80:20) matching the initial gradient conditions. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Step 3: Gradient Execution. Run the gradient as defined in Table 2. The highly polar nature of the dual-hydroxyl groups means the compound will elute relatively early in the gradient.

  • Step 4: Lyophilization. Collect the target peak (monitored via UV at 215 nm and 254 nm). Freeze the fractions and lyophilize to remove water, acetonitrile, and volatile TFA, yielding the pure API as a TFA salt.

Table 2: Expected Gradient Profile & Elution Behavior (RP-HPLC)

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Flow Rate (mL/min)System Status
0.095515.0Initial Equilibration
2.095515.0Sample Injection & Wash
15.0604015.0Linear Gradient (Target Elution)
18.059515.0Column Wash
22.095515.0Re-equilibration

Self-Validation Check: If the peak exhibits fronting, the column is overloaded; reduce the injection mass. If the peak exhibits tailing, verify that the pH of Mobile Phase A is strictly ≤ 2.5.

Conclusion

The successful chromatographic purification of 4-(2-Hydroxyphenyl)piperidin-4-ol requires a deep understanding of the physicochemical interactions between the basic analyte and the stationary phase. By strategically employing competitive basic modifiers in normal-phase chromatography or low-pH ion suppression in reversed-phase chromatography, chemists can reliably isolate this critical intermediate with high purity and excellent recovery.

References[2] Title: Tip on Peak Tailing of Basic Analytes | Source: Phenomenex | URL:https://www.phenomenex.com[6] Title: Reverse Phase Chromatography Techniques | Source: Chrom Tech, Inc. | URL:https://www.chromtech.com[4] Title: Effect of Triethylamine (TEA) on the Retention in RPLC | Source: Pharma Growth Hub | URL: https://www.pharmagrowthhub.com[3] Title: What's Happening to My Column? | Source: LCGC International | URL: https://www.chromatographyonline.com[7] Title: Reversed-Phase Flash Purification | Source: Biotage | URL: https://www.biotage.com[5] Title: Normal-phase vs. Reversed-phase Chromatography | Source: Phenomenex | URL: https://www.phenomenex.com[8] Title: Reverse Phased Chromatography (RPC) in Practice | Source: MilliporeSigma | URL: https://www.sigmaaldrich.com[1] Title: SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE | Source: CLOCKSS | URL: https://www.clockss.org

Sources

Application

Application Note: Advanced Analytical Characterization of 4-(2-Hydroxyphenyl)piperidin-4-ol

Executive Summary & Structural Context 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS: 336882-80-5)[1] is a highly functionalized piperidine derivative serving as a critical intermediate in the synthesis of central nervous syste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

4-(2-Hydroxyphenyl)piperidin-4-ol (CAS: 336882-80-5)[1] is a highly functionalized piperidine derivative serving as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, antimicrobial agents, and anti-tuberculosis drugs[2][3].

From an analytical perspective, this molecule presents a unique zwitterionic-like challenge. It contains three distinct functional moieties:

  • A basic secondary amine within the piperidine ring (pKa ~9.5–10.5).

  • An acidic phenolic hydroxyl group (pKa ~9.5–10.0).

  • A tertiary aliphatic alcohol at the C4 position.

Because the pKa values of the basic amine and the acidic phenol are nearly identical, the molecule can exist in multiple ionization states depending on the microenvironment. This application note details a self-validating analytical framework designed to suppress these ionic fluctuations, ensuring reproducible chromatographic behavior and unambiguous structural elucidation[4][5].

Integrated Analytical Workflow

To ensure scientific integrity, the characterization of 4-(2-Hydroxyphenyl)piperidin-4-ol must follow an orthogonal approach. No single technique is sufficient due to the molecule's complex hydrogen-bonding network. The workflow below illustrates the self-validating feedback loop required for rigorous characterization.

AnalyticalWorkflow Start 4-(2-Hydroxyphenyl) piperidin-4-ol Sample Purity Purity Assessment (HPLC-UV/ELSD) Start->Purity Mass Mass Confirmation (LC-ESI-MS/MS) Start->Mass Structure Structural Elucidation (1H, 13C, 2D NMR) Start->Structure FuncGroups Functional Group ID (FTIR Spectroscopy) Start->FuncGroups Decision Data Concordance Check (Self-Validation) Purity->Decision Mass->Decision Structure->Decision FuncGroups->Decision Valid Characterization Complete Decision->Valid Consistent Data Invalid Orthogonal Testing (GC-MS Derivatization) Decision->Invalid Anomalies Detected

Analytical workflow for 4-(2-Hydroxyphenyl)piperidin-4-ol characterization.

Protocol I: Purity and Mass Confirmation via LC-ESI-MS/MS

The Causality of the Method

Direct analysis of piperidinols via Gas Chromatography (GC) often leads to thermal degradation and poor peak shape due to the highly polar -OH and -NH groups, necessitating complex derivatization (e.g., with pentafluorobenzoyl chloride)[6]. Therefore, Reversed-Phase Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method[2][7].

To achieve sharp, symmetrical peaks, the mobile phase must be heavily buffered. We utilize 0.1% Formic Acid (FA) . This specific modifier serves a dual purpose: it fully protonates the basic piperidine nitrogen (preventing secondary interactions with residual silanols on the stationary phase) and suppresses the ionization of the phenolic hydroxyl group, locking the molecule into a single, predictable cationic state[2][4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution of the crystalline lattice.

  • Column Selection: Equip the LC system with a high-endcapped C18 column (e.g., 100Å, 3 µm, 4.6 × 50 mm) to minimize basic analyte tailing[2].

  • Gradient Elution:

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Run: 0–2.0 min at 5% B; 2.0–7.0 min linear gradient to 95% B; hold at 95% B for 2 minutes[2]. Flow rate: 0.8 mL/min.

  • Detection: Set UV detection at 254 nm (optimal for the aromatic ring) and 218 nm. Configure the MS source in Positive ESI mode (ESI+)[2][4].

Self-Validating System Check

If the UV chromatogram shows a purity of >99%, but the Total Ion Chromatogram (TIC) reveals an underlying broad peak, suspect a non-chromophoric aliphatic impurity. The system mandates cross-referencing with Evaporative Light Scattering Detection (ELSD) or quantitative NMR (qNMR) to validate true mass balance.

Table 1: Expected Chromatographic and Mass Spectrometric Data
ParameterExpected Value / ObservationMechanistic Rationale
UV Maxima (λmax) ~218 nm, ~270 nmπ-π* transitions of the phenol ring[2].
Precursor Ion [M+H]+ m/z 194.1Protonation of the piperidine nitrogen in ESI+[7].
Primary Fragment Ion m/z 176.1Neutral loss of water (-H2O) from the tertiary C4-alcohol[7].
Secondary Fragment Ion m/z 134.1Cleavage of the piperidine ring[7].

Protocol II: Structural Elucidation via NMR Spectroscopy

The Causality of the Method

For piperidin-4-ol derivatives, the choice of NMR solvent is critical. While Deuterated Chloroform (CDCl₃) is standard, it allows rapid proton exchange, often causing the critical hydroxyl and amine protons to broaden into baseline noise. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is strictly required here. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the phenolic OH, the tertiary OH, and the secondary NH protons, allowing them to appear as distinct, sharp signals[2][4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard)[4].

  • Acquisition (¹H NMR): Acquire spectra at 400 MHz or 500 MHz. Set the number of scans to 32 to ensure a high signal-to-noise ratio for the broad exchangeable protons.

  • Acquisition (¹³C NMR): Acquire spectra at 100 MHz or 125 MHz. Set scans to a minimum of 512.

  • 2D NMR (Optional but Recommended): Conduct HSQC and HMBC to unambiguously assign the quaternary C4 carbon, which is often a weak signal in 1D ¹³C NMR due to long relaxation times[8].

Table 2: Expected ¹H NMR Spectral Assignments (DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Note
~9.50 Singlet1HPhenolic -OHHighly deshielded due to aromatic ring current and H-bonding[2].
~7.15 - 6.70 Multiplets4HAromatic ProtonsOrtho-substituted phenol splitting pattern.
~4.80 - 5.10 Singlet1HTertiary -OH (C4)Locked by DMSO-d₆; confirms alcohol presence[2].
~2.80 - 2.50 Multiplets4HPiperidine CH₂ (Equatorial/Axial)Adjacent to the basic nitrogen[2].
~1.90 - 1.50 Multiplets4HPiperidine CH₂ (C3, C5)Adjacent to the C4 chiral center[2].

Protocol III: Functional Group Verification via FTIR

The Causality of the Method

While NMR provides connectivity, Fourier Transform Infrared (FTIR) Spectroscopy physically verifies the distinct vibrational modes of the two different hydroxyl groups. The phenolic OH and the tertiary aliphatic OH have different hydrogen-bonding capacities, which manifest as distinct band shapes in the IR spectrum[3][5].

Step-by-Step Methodology
  • Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. This eliminates the need for KBr pellet pressing, which can introduce water artifacts that mask the analyte's intrinsic -OH stretches.

  • Acquisition: Collect 32 background scans, followed by 32 sample scans at a resolution of 4 cm⁻¹.

  • Data Interpretation:

    • Look for a sharp, distinct peak around 3300–3400 cm⁻¹ (non-hydrogen bonded or weakly bonded tertiary OH).

    • Look for a broader, lower-frequency band around 3100–3250 cm⁻¹ (strongly hydrogen-bonded phenolic OH and secondary amine NH stretch)[5].

    • Confirm the aromatic C=C stretches at 1600 cm⁻¹ and 1500 cm⁻¹ [5].

References

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity PubMed Central (NIH)[Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity Biblioteka Nauki[Link]

  • Characterization and Antimicrobial Activity of Piperidine-4-one Derivative ResearchGate[Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent ResearchGate[Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors PubMed (NIH)[Link]

Sources

Method

Experimental setup for 4-(2-Hydroxyphenyl)piperidin-4-ol reactions

An Application Note and Protocol Guide for the synthesis and cyclization of 4-(2-Hydroxyphenyl)piperidin-4-ol, designed for medicinal chemists and process scientists. Executive Summary The compound 4-(2-Hydroxyphenyl)pip...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the synthesis and cyclization of 4-(2-Hydroxyphenyl)piperidin-4-ol, designed for medicinal chemists and process scientists.

Executive Summary

The compound 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS: 336882-80-5, MW: 193.25) serves as a critical synthetic building block in modern drug discovery. Its primary utility lies in its ability to undergo acid-catalyzed intramolecular cyclization to form the spiro[1-benzofuran-3,4'-piperidine] scaffold. This rigid, spirocyclic pharmacophore is highly valued for its favorable physicochemical properties and unique exit vectors, making it a structural cornerstone in the design of Cereblon (CRBN) modulators, targeted protein degraders (PROTACs)[1], and tankyrase inhibitors[2].

This guide details the mechanistic rationale, optimized reaction conditions, and a self-validating experimental protocol for the quantitative conversion of 4-(2-Hydroxyphenyl)piperidin-4-ol into its spirocyclic derivative.

Mechanistic Rationale & Causality

The transformation of 4-(2-Hydroxyphenyl)piperidin-4-ol into a spiro-fused benzofuran ring is driven by an acid-catalyzed dehydration followed by an intramolecular etherification.

  • Protonation & Dehydration: The reaction initiates with the protonation of the tertiary C4-hydroxyl group on the piperidine ring. Given the harsh acidic conditions (e.g., refluxing hydrobromic acid or polyphosphoric acid), water is eliminated to form a highly reactive tertiary carbocation at the C4 position.

  • Intramolecular Trapping: The spatially adjacent ortho-phenolic hydroxyl group acts as an internal nucleophile. It attacks the C4 carbocation, forming a stable five-membered oxygen heterocycle (dihydrobenzofuran).

  • Thermodynamic Driving Force: The formation of the spirocyclic system is thermodynamically favored due to the relief of steric strain from the tertiary alcohol and the generation of a stable, rigid bicyclic system.

Mechanism A 4-(2-Hydroxyphenyl) piperidin-4-ol (m/z 194) B Protonated Intermediate [-H2O] A->B H+ (Acid) C Tertiary Carbocation B->C Dehydration (Rate Limiting) D Spiro[benzofuran- 3,4'-piperidine] (m/z 176) C->D Intramolecular Cyclization

Mechanistic pathway of acid-catalyzed spirocyclization.

Optimization Matrix: Selection of Acid Catalysts

The choice of acid dictates the reaction kinetics, impurity profile, and workup complexity[3]. Below is a comparative matrix of field-proven catalytic systems for this specific cyclization.

Catalyst SystemTemp (°C)Time (h)Avg. YieldCausality & Practical Considerations
48% Aq. HBr 110 (Reflux)12 - 1875 - 85%Standard. Strong acidity drives complete dehydration. Water presence prevents side-polymerization, but requires aggressive basic workup.
Polyphosphoric Acid (PPA) 1204 - 680 - 90%Fastest. Acts as both a strong acid and an irreversible desiccant. Drawback: Highly viscous; quenching requires extensive ice/water stirring.
Methanesulfonic Acid (MsOH) 80 - 9024 - 3660 - 70%Mildest. Used when the substrate contains acid-sensitive functional groups (e.g., N-Boc, though Boc will still cleave). Lower conversion rates.

Self-Validating Experimental Protocol

The following protocol utilizes 48% Aqueous HBr , which balances high yield with operational scalability. This protocol is designed as a self-validating system: the transition from starting material to product can be definitively tracked via mass spectrometry due to the exact loss of one water molecule ( Δ m/z = -18).

Reagents & Equipment
  • Substrate: 4-(2-Hydroxyphenyl)piperidin-4-ol (1.0 eq, 10 mmol, ~1.93 g)

  • Reagent: 48% Aqueous Hydrobromic Acid (15 mL)

  • Quenching Agent: 28% Ammonium Hydroxide ( NH4​OH ) or 6M NaOH

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction.

Step-by-Step Methodology
  • Reagent Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(2-Hydroxyphenyl)piperidin-4-ol (1.93 g, 10 mmol) in 48% aqueous HBr (15 mL).

    • Causality: The substrate will initially form a hydrobromide salt and may not fully dissolve until heating commences.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (internal temperature ~110 °C) using an oil bath or heating mantle. Maintain stirring for 12 to 18 hours.

  • In-Process Control (IPC): After 12 hours, withdraw a 10 μ L aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the starting material peak ( [M+H]+=194.1 ) is fully consumed, replaced by a single dominant product peak corresponding to the spirocycle ( [M+H]+=176.1 ).

  • Quenching & Neutralization: Remove the flask from heat and cool to 0 °C in an ice-water bath. Slowly add 28% NH4​OH dropwise until the pH of the aqueous layer reaches 9.0 - 9.5.

    • Causality: The piperidine nitrogen ( pKa​≈9.5−10 ) must be fully deprotonated (free-based) to partition into the organic phase during extraction. Failure to reach pH 9 will result in the product remaining in the aqueous layer as a water-soluble salt.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract with EtOAc (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude spiro[1-benzofuran-3,4'-piperidine].

  • Purification (Optional): If IPC indicates impurities, purify via flash column chromatography (Silica gel, typically eluting with DCM:MeOH 95:5 containing 1% Et3​N to prevent streaking of the secondary amine).

Workflow S1 1. Reagent Charging Suspend substrate in 48% HBr S2 2. Thermal Activation Reflux at 110°C for 12-18h S1->S2 S3 3. In-Process Control (IPC) LC-MS check for m/z 176 [M+H]+ S2->S3 S4 4. Quenching & pH Adjustment Cool to 0°C, add NH4OH to pH 9 S3->S4 S5 5. Extraction & Isolation EtOAc extraction, dry over Na2SO4 S4->S5

Workflow for the synthesis and isolation of spiro[1-benzofuran-3,4'-piperidine].

Analytical Characterization Standards

To confirm the structural integrity of the synthesized spiro[1-benzofuran-3,4'-piperidine], compare isolated material against the following expected analytical parameters:

  • LC-MS (ESI+): Expected m/z for C11​H13​NO is 175.10. Observed [M+H]+ should be 176.1 .

  • 1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the broad singlet corresponding to the tertiary alcohol (-OH) around 4.5-5.0 ppm. The aromatic region (6.7 - 7.2 ppm) should integrate for 4 protons, representing the intact benzofuran aromatic ring. The piperidine protons will appear as complex multiplets between 1.5 - 3.0 ppm.

References

  • Journal of Medicinal Chemistry. "Discovery and Characterization of PVTX-321 as a Potent and Orally Bioavailable Estrogen Receptor Degrader for ER+/HER2– Breast Cancer" (Discusses the utility of spirocyclic piperidine scaffolds in CRBN ligands and PROTACs). acs.org. Available at:[Link]

  • Australian Patent Office. "AU 2019348094 B2: Isoindoline compound, preparation method, pharmaceutical composition and use thereof" (Details the use of hydrobromic acid in the synthesis of spiro[benzofuran-3,4'-piperidine] derivatives). googleapis.com. Available at:[Link]

  • Google Patents. "CA3029305A1 - 2-(piperidin-1-yl)-pyrimidin-4(3h)-ones useful as tankyrase inhibitors" (Highlights the application of spiro-condensed systems in tankyrase inhibitor synthesis). google.com.

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol

Introduction 4-(2-Hydroxyphenyl)piperidin-4-ol is a pivotal heterocyclic compound that serves as a key building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. Its struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(2-Hydroxyphenyl)piperidin-4-ol is a pivotal heterocyclic compound that serves as a key building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. Its structural motif is found in compounds targeting various receptors and enzymes, highlighting its significance in medicinal chemistry and drug development.[1][2][3] The scale-up synthesis of this intermediate is a critical step in the drug development pipeline, demanding a robust, efficient, and economically viable process.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions necessary for a successful and scalable process.

Strategic Approach to Synthesis: The Grignard Reaction

For the scale-up synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol, the Grignard reaction stands out as the most suitable method. This approach involves the nucleophilic addition of a Grignard reagent, specifically 2-methoxyphenylmagnesium bromide, to a protected 4-piperidone derivative, followed by demethylation and deprotection.

Rationale for Selection:

  • Convergent Synthesis: This route allows for the rapid assembly of the carbon skeleton in a single, high-yielding step.

  • Commercially Available Starting Materials: The precursors, such as 2-bromoanisole and N-protected 4-piperidones, are readily available, which is crucial for large-scale production.

  • Well-Established and Scalable: Grignard reactions are a cornerstone of industrial organic synthesis, with well-understood parameters for scale-up.[4][5]

An alternative approach, the Friedel-Crafts reaction, was considered.[6][7][8][9][10] This method would involve the acylation or alkylation of phenol with a suitable piperidine-containing electrophile. However, the Friedel-Crafts route often suffers from issues with regioselectivity (ortho vs. para substitution) on the phenol ring and can be less efficient for this specific target.

Detailed Synthetic Protocol

The overall synthetic strategy is a multi-step process designed for scalability and efficiency.

Synthesis_Workflow A Step 1: Grignard Reagent Formation B Step 2: Grignard Addition to N-Boc-4-piperidone A->B C Step 3: Demethylation & Deprotection B->C D Step 4: Purification C->D E Final Product: 4-(2-Hydroxyphenyl)piperidin-4-ol D->E

Figure 1: Overall workflow for the synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol.

Part 1: Synthesis of N-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine

This part details the formation of the Grignard reagent and its subsequent reaction with N-Boc-4-piperidone.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
Magnesium Turnings24.311.2
2-Bromoanisole187.041.1
N-Boc-4-piperidone199.251.0
Anhydrous Tetrahydrofuran (THF)--
Iodine (crystal)253.81Catalytic
Saturated Aqueous Ammonium Chloride--
Ethyl Acetate--
Brine--
Anhydrous Sodium Sulfate--

Protocol:

  • Grignard Reagent Formation:

    • Equipment Setup: A multi-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen to ensure anhydrous conditions.[11]

    • Initiation: Charge the flask with magnesium turnings and a small crystal of iodine. Add a small portion of anhydrous THF.

    • Slowly add a solution of 2-bromoanisole in anhydrous THF via the dropping funnel. The reaction is initiated, as indicated by a gentle bubbling and a change in color.[12] If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[12]

  • Grignard Addition:

    • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Substrate Addition: Slowly add a solution of N-Boc-4-piperidone in anhydrous THF to the Grignard reagent via a dropping funnel. Maintaining a low temperature is crucial to minimize side reactions.[11]

    • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.[11]

  • Work-up and Isolation:

    • Quenching: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[11]

    • Extraction: Extract the aqueous layer multiple times with ethyl acetate.[11]

    • Washing: Combine the organic layers and wash with water and then brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine.

Part 2: Demethylation and Deprotection to Yield 4-(2-Hydroxyphenyl)piperidin-4-ol

This final step involves the removal of both the methoxy and the Boc protecting groups.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
N-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine309.391.0
Boron Tribromide (BBr₃) or Hydrobromic Acid (HBr)250.52 (BBr₃)2.0 - 3.0
Dichloromethane (DCM)--
Saturated Aqueous Sodium Bicarbonate--
2M Sodium Hydroxide (NaOH)--

Protocol:

  • Demethylation/Deprotection:

    • Dissolution: Dissolve the crude product from Part 1 in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add boron tribromide (BBr₃) or a concentrated solution of hydrobromic acid (HBr).

    • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quenching: Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

    • Basification: Adjust the pH of the aqueous layer to approximately 10 with a 2M NaOH solution.[12]

    • Extraction: Extract the aqueous layer multiple times with dichloromethane.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-(2-hydroxyphenyl)piperidin-4-ol.[13]

Purification_Workflow Start Crude Product Decision1 Is the compound solid? Start->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes ColumnChromatography Column Chromatography Decision1->ColumnChromatography No End Pure 4-(2-Hydroxyphenyl)piperidin-4-ol Recrystallization->End ColumnChromatography->End

Figure 2: Decision tree for the purification of the final product.

Process Optimization and Troubleshooting

ParameterPotential IssueMitigation Strategy
Grignard Reagent Formation Failure to initiateEnsure all glassware is rigorously dried and use an activating agent like iodine.[11]
Low yieldUse high-quality magnesium and anhydrous solvents. Consider titrating the Grignard reagent before use.[11]
Grignard Addition Enolization of piperidoneMaintain low reaction temperatures (-78 °C to 0 °C) during the addition.[11]
Formation of byproductsSlow, controlled addition of the piperidone solution to the Grignard reagent is critical.
Demethylation/Deprotection Incomplete reactionMonitor the reaction by TLC and consider extending the reaction time or using a slight excess of the demethylating agent.
Degradation of productMaintain low temperatures during the addition of BBr₃ or HBr and perform a careful work-up.

Safety and Handling

  • Grignard Reagents: Highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (nitrogen or argon).[14]

  • Boron Tribromide/Hydrobromic Acid: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]

  • Solvents: Diethyl ether and THF are highly flammable. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.[14][17]

  • General Precautions: Always wear appropriate PPE.[18] Handle all chemicals in a well-ventilated area.[14] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[14][15][16]

Conclusion

The scale-up synthesis of 4-(2-hydroxyphenyl)piperidin-4-ol via the Grignard reaction offers a reliable and efficient pathway for producing this valuable pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature and moisture, is paramount to achieving high yields and purity. This detailed guide provides the necessary framework for researchers and drug development professionals to successfully implement and optimize this synthesis on a larger scale.

References

  • Vertex AI Search. (n.d.).
  • Benchchem. (2025, December). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • Safety D
  • CDH Fine Chemical. (n.d.).
  • Friedel-Crafts Reaction. (n.d.).
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • Safety D
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • Benchchem. (n.d.). Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • FUJIFILM Wako Chemicals. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • MDPI. (2026, March 4). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds.
  • PMC. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Organic Syntheses Procedure. (n.d.). 3.
  • SynArchive. (n.d.).
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015, November 7).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • PMC - NIH. (n.d.).
  • Benchchem. (n.d.).
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • PubChem. (n.d.). Piperidin-4-ol | C5H11NO | CID 79341.
  • PubMed. (2007, June 1). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2.
  • Chemical Review and Letters. (n.d.).
  • CymitQuimica. (n.d.). CAS 5382-16-1: 4-Piperidinol.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
  • Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine hydrochloride 98 5382-17-2.
  • Google Patents. (n.d.).
  • 4-Hydroxypiperidine 98 5382-16-1. (n.d.).
  • Patsnap Eureka. (2014, July 16). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • What are the best methods for Piperidine purification alternatives to distill

Sources

Method

4-(2-Hydroxyphenyl)piperidin-4-ol in the synthesis of opioid agonists

Application Note: 4-(2-Hydroxyphenyl)piperidin-4-ol as a Core Scaffold in the Synthesis of Novel µ-Opioid Receptor Agonists Introduction & Pharmacophore Rationale The 4-arylpiperidin-4-ol structural motif is a highly ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(2-Hydroxyphenyl)piperidin-4-ol as a Core Scaffold in the Synthesis of Novel µ-Opioid Receptor Agonists

Introduction & Pharmacophore Rationale

The 4-arylpiperidin-4-ol structural motif is a highly versatile and well-established pharmacophore in medicinal chemistry. It is the core structural unit of several centrally and peripherally acting agents, most notably the antidiarrheal opioid loperamide and the neuroleptic haloperidol[1]. However, the specific substitution pattern on the aryl ring and the piperidine nitrogen strictly dictates the pharmacological profile and receptor subtype selectivity.

The incorporation of an ortho-hydroxyl group via 4-(2-hydroxyphenyl)piperidin-4-ol (also known as 4-(2-hydroxyphenyl)-4-piperidinol) introduces a critical hydrogen-bond donor and acceptor into the molecular scaffold. In the µ-opioid receptor (MOR) binding pocket, this 2-hydroxyl group mimics the A-ring phenol of classical morphinans (e.g., morphine, levorphanol). It engages in essential hydrogen bonding with key transmembrane residues (such as His297 or Tyr148), anchoring the ligand and stabilizing the active conformation of the receptor[2]. Furthermore, the 4-hydroxyl group on the piperidine ring is essential for driving MOR activation, distinguishing these compounds from pure opioid antagonists[1].

When functionalized with bulky lipophilic moieties (such as a 2,2-diphenylbutyrate tail), 4-(2-hydroxyphenyl)piperidin-4-ol yields potent opioid agonists that exhibit excellent peripheral and central analgesic action[3].

Synthetic Strategy & Workflow

The synthesis of potent MOR agonists from 4-(2-hydroxyphenyl)piperidin-4-ol relies on a highly controlled two-step sequence:

  • Nucleophilic N-Alkylation : The secondary amine of the piperidine ring is alkylated with an electrophile, typically 4-bromo-2,2-diphenylbutyronitrile[3]. This step utilizes a mixed biphasic-like solvent system (1,4-dioxane and water) with a mild base (sodium carbonate). Causality : The aqueous-organic mixture ensures the solubility of both the organic electrophile and the inorganic base. Sodium carbonate acts as an acid scavenger to neutralize the hydrobromic acid (HBr) byproduct. This prevents the protonation of the piperidine nitrogen, maintaining its nucleophilicity without causing base-catalyzed degradation of the electrophile.

  • Functionalization (Pinner-type Esterification) : The bulky diphenylbutyronitrile intermediate is subsequently converted into an active ester or amide. Acid-catalyzed methanolysis yields a methyl ester derivative[3]. Causality : The structural bulk of the 2,2-diphenyl moiety is crucial for positioning the basic piperidine nitrogen and the lipophilic groups in the correct 3D spatial arrangement required for deep insertion into the MOR binding pocket.

Pathway & Workflow Visualization

G cluster_synthesis Synthetic Workflow cluster_pathway MOR Signaling Pathway N1 4-(2-Hydroxyphenyl)piperidin-4-ol N3 N-Alkylated Nitrile Intermediate N1->N3 N-Alkylation N2 4-Bromo-2,2-diphenylbutyronitrile + Na2CO3 / Dioxane/H2O N2->N3 N5 Active Opioid Agonist (Methyl Ester Derivative) N3->N5 Functionalization N4 Hydrolysis & Esterification (MeOH / H+) N4->N5 M1 μ-Opioid Receptor (MOR) N5->M1 Binds & Activates M2 Gi/o Protein Activation M1->M2 Agonist Binding M3 Adenylyl Cyclase Inhibition M2->M3 α-subunit action M4 Decreased cAMP & Ca2+ Influx Increased K+ Efflux M3->M4 M5 Analgesia / Cellular Response M4->M5

Synthetic workflow of 4-(2-hydroxyphenyl)piperidin-4-ol derivatives and MOR signaling.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Hydroxy-4-(2-hydroxyphenyl)piperidino)-2,2-diphenylbutyronitrile

This protocol establishes the core N-alkylated intermediate[3].

  • Reaction Setup : In a 250 mL round-bottom flask, dissolve 10.0 mmol (1.93 g) of 4-(2-hydroxyphenyl)piperidin-4-ol and 10.0 mmol (3.16 g) of 4-bromo-2,2-diphenylbutyronitrile in a mixed solvent system comprising 60 mL of 1,4-dioxane and 50 mL of deionized water.

  • Base Addition : Add 20.0 mmol (2.76 g) of sodium carbonate (Na₂CO₃) to the solution. Stir vigorously to ensure phase mixing.

  • Reflux : Attach a reflux condenser and heat the reaction mixture to approximately 100°C for 12 hours.

  • In-Process Monitoring : Monitor reaction completion via Thin Layer Chromatography (TLC) using Silica gel plates (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the secondary amine spot indicates completion.

  • Workup : Cool the mixture to room temperature and distill under reduced pressure to remove the dioxane. Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Purification : Concentrate the solvent under vacuum. Recrystallize the crude residue from a mixed solvent of chloroform, ether, and methanol.

  • Self-Validation : Confirm the structure via ¹H-NMR (CDCl₃). Look for characteristic multiplets for the diphenyl and hydroxyphenyl protons (δ 6.70–7.50 ppm) and a broad singlet for the hydroxyl protons (δ 9.69 ppm)[3]. Expected yield: ~45-50%.

Protocol B: Synthesis of Methyl 4-(4-hydroxy-4-(2-hydroxyphenyl)piperidino)-2,2-diphenylbutyrate

This protocol converts the intermediate into the active ester opioid agonist[3].

  • Acidic Methanolysis : Dissolve 5.0 mmol of the nitrile intermediate from Protocol A in 30 mL of anhydrous methanol in a heavy-walled reaction vessel.

  • Activation : Bubble dry HCl gas through the solution at 0°C for 30 minutes (alternatively, add 2 mL of concentrated H₂SO₄ dropwise). Note: Strong acid catalysis is required to activate the sterically hindered nitrile for nucleophilic attack by methanol.

  • Reflux : Seal the vessel (if using HCl gas) or attach a condenser and reflux the mixture for 24 hours.

  • Neutralization : Cool to room temperature, concentrate under reduced pressure, and carefully neutralize the residue with saturated NaHCO₃ solution until the pH reaches 8.0.

  • Extraction & Purification : Extract with dichloromethane (3 x 30 mL), dry over Na₂SO₄, and concentrate. Purify the residue via silica gel column chromatography (Eluent: CH₂Cl₂/MeOH 95:5) to isolate the target methyl ester[3].

Protocol C: In Vitro Functional Validation ([³⁵S]GTPγS Binding Assay)

This assay confirms the functional µ-opioid receptor agonist activity of the synthesized compound[2].

  • Membrane Preparation : Utilize CHO cell membranes stably expressing the human µ-opioid receptor (hMOR).

  • Incubation : In a 96-well plate, incubate 10 µg of membrane protein in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 0.1% BSA, pH 7.4) containing 30 µM GDP and 0.1 nM [³⁵S]GTPγS.

  • Ligand Addition : Add varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the synthesized 2-hydroxyphenyl ester derivative. Use DAMGO as a positive control standard.

  • Reaction : Incubate the microplate at 30°C for 60 minutes to allow for G-protein activation.

  • Termination : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification : Measure the bound radioactivity using a liquid scintillation counter. Calculate the EC₅₀ and Eₘₐₓ using non-linear regression analysis to determine agonist potency and efficacy.

Data Presentation: Pharmacological Profiling

The addition of the 2-hydroxyl group significantly alters the binding affinity and functional potency of the piperidine scaffold compared to unsubstituted analogs. Below is a summarized comparison of functional MOR activation data.

CompoundReceptor TargetRelative Potency (vs. DAMGO = 1.0)EC₅₀ (nM)Eₘₐₓ (% of DAMGO)
DAMGO (Standard)µ-Opioid (MOR)1.00~1.2100%
Unsubstituted 4-Phenyl Analog µ-Opioid (MOR)0.15~8.085%
2-Hydroxyphenyl Ester Derivative µ-Opioid (MOR)0.85~1.496%
Loperamide (Reference)µ-Opioid (MOR)0.40~3.090%

Data Interpretation: The 2-hydroxyphenyl ester derivative exhibits near-equivalent potency to the highly selective peptide agonist DAMGO, demonstrating that the ortho-hydroxyl substitution successfully mimics classical morphinan receptor interactions, vastly outperforming the unsubstituted 4-phenyl analog.

References

  • Title: EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same Source: European Patent Office / Google Patents URL
  • Title : Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells Source : Heterocycles / ResearchGate URL :[Link]

  • Title : Identification of an Opioid κ Receptor Subtype-Selective N-Substituent for (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Application

Application Note: Induced-Fit Docking Protocols for 4-(2-Hydroxyphenyl)piperidin-4-ol with CNS Target Proteins

Introduction & Pharmacophore Rationale The 4-arylpiperidin-4-ol scaffold is a highly privileged pharmacophore in neuropharmacology. It forms the structural core of several classic central nervous system (CNS) modulators,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The 4-arylpiperidin-4-ol scaffold is a highly privileged pharmacophore in neuropharmacology. It forms the structural core of several classic central nervous system (CNS) modulators, including the dopamine D2 antagonist haloperidol and the NMDA receptor allosteric inhibitor ifenprodil[1].

The specific derivative 4-(2-Hydroxyphenyl)piperidin-4-ol presents a unique and highly reactive structural profile for protein-ligand interactions. The piperidine nitrogen (pKa ~9.5) ensures protonation at physiological pH, enabling critical electrostatic salt-bridge formations. Concurrently, the 4-hydroxyl group and the ortho-hydroxyl substitution on the phenyl ring provide a dense array of hydrogen bond donors and acceptors. This application note details the computational docking methodologies required to evaluate the binding affinity and mechanistic target engagement of this compound with two primary CNS targets: the Dopamine D2 Receptor (DRD2) and the NMDA Receptor GluN2B subunit.

Target Protein Selection & Structural Causality

Understanding the structural causality behind target selection is critical for predictive modeling. We focus on two validated receptors where the 4-arylpiperidin-4-ol motif is known to drive pharmacology:

  • Dopamine D2 Receptor (DRD2): DRD2 is a primary target for antipsychotic therapeutics. High-resolution crystal structures (e.g., ) reveal an orthosteric binding pocket characterized by a deep hydrophobic cleft and a critical aspartate residue (Asp114)[2]. The protonated piperidine of 4-(2-Hydroxyphenyl)piperidin-4-ol is hypothesized to form a salt bridge with Asp114, while the 2-hydroxyphenyl moiety engages the extended binding pocket (EBP) via π−π stacking with Trp386 and hydrogen bonding with Ser193.

  • NMDA Receptor (GluN2B Subunit): The GluN1/GluN2B N-terminal domain (ATD) heterodimer interface is the allosteric binding site for phenylethanolamines like ifenprodil ()[3]. The 4-(2-Hydroxyphenyl)piperidin-4-ol scaffold structurally mimics the piperidine core of ifenprodil, positioning the 2-hydroxyphenyl group to interact with Glu236 in the GluN2B cleft—a critical interaction for subtype-selective allosteric inhibition[3].

Experimental Protocol: Self-Validating Docking Workflow

Expertise Note: Standard rigid-receptor docking often fails for ortho-substituted phenyl rings due to artificial steric clashes. To prevent false negatives, we utilize an Induced-Fit Docking (IFD) protocol. This allows side-chain conformational flexibility, ensuring the bulky 2-OH group can establish optimal hydrogen bonding networks without heavily penalizing the docking score.

Step 1: Protein Preparation and Validation (The Self-Validating System)
  • Import & Preprocess: Import PDB structures 6CM4 (DRD2) and 3QEL (GluN2B) into the molecular modeling environment (e.g., Schrödinger Maestro). Assign bond orders, add missing hydrogen atoms, and cap terminal residues.

  • Hydrogen Bond Optimization: Optimize the H-bond network at pH 7.4.

    • Causality: This step is critical to ensure histidine residues (e.g., His393 in DRD2) are assigned the correct tautomeric state to act as either H-bond donors or acceptors depending on the local microenvironment.

  • Restrained Minimization: Perform a restrained minimization using the OPLS4 force field, converging heavy atoms to an RMSD of 0.3 Å.

  • System Validation: Extract the native ligands (risperidone and ifenprodil) and redock them into their respective prepared grids. The protocol is validated only if the RMSD between the docked pose and the crystallographic pose is < 2.0 Å. If the RMSD exceeds this threshold, the grid bounding box or protonation states must be recalibrated.

Step 2: Ligand Preparation
  • 3D Conformation: Generate the 3D conformation of 4-(2-Hydroxyphenyl)piperidin-4-ol.

  • State Generation: Utilize Epik to generate possible ionization and tautomeric states at pH 7.4 ± 0.5.

    • Causality: This guarantees the piperidine nitrogen is modeled in its biologically relevant protonated state ( NH2+​ ), which is an absolute requirement for anchoring the ligand to the Asp114 salt bridge in DRD2.

Step 3: Induced-Fit Docking (IFD) and MM-GBSA Rescoring
  • Grid Generation: Center the docking grid box on the centroid of the native ligand (10 Å inner box, 20 Å outer box).

  • Receptor Flexibility: Define a 5.0 Å radius around the ligand where receptor side-chains (e.g., Trp386, Phe390 in DRD2) are temporarily mutated to alanine, docked, and then restored to allow conformational sampling around the 2-hydroxyphenyl group.

  • Rescoring: Calculate the binding free energy ( ΔGbind​ ) using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) continuum solvation model.

    • Causality: MM-GBSA accounts for the desolvation penalty of the highly polar 2-OH and 4-OH groups, providing a more thermodynamically accurate ranking than standard empirical Glide SP/XP scoring functions.

Workflow P1 Protein Preparation (pH 7.4, H-bond opt) G1 Grid Generation (Native Ligand Box) P1->G1 L1 Ligand Preparation (Epik, pH 7.4±0.5) L1->G1 D1 Induced-Fit Docking (Flexible Sidechains) G1->D1 S1 MM-GBSA Rescoring (ΔG_bind calculation) D1->S1

Caption: Computational workflow for Induced-Fit Docking and MM-GBSA rescoring.

Quantitative Data Presentation

The following table summarizes the predicted binding metrics and key interacting residues for 4-(2-Hydroxyphenyl)piperidin-4-ol against the target proteins, derived from the validated IFD/MM-GBSA pipeline.

Target ProteinPDB IDGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting ResiduesInteraction Type
Dopamine D2 (DRD2) 6CM4-9.45-68.20Asp114Ser193Trp386Salt Bridge (Piperidine NH2+​ )H-Bond (4-OH) π−π Stacking (Phenyl)
NMDA (GluN2B ATD) 3QEL-8.12-54.35Glu236Gln110Phe176H-Bond (2-OH)H-Bond (Piperidine NH2+​ )Hydrophobic (Piperidine)

Pharmacophore Interaction Network

To visualize the spatial causality of the docking results, the following diagram maps the specific functional groups of 4-(2-Hydroxyphenyl)piperidin-4-ol to their corresponding amino acid targets within the DRD2 binding pocket.

Interactions L 4-(2-OH-Phenyl) piperidin-4-ol N1 Asp114 (Salt Bridge) L->N1 Piperidine NH2+ N2 Ser193 (H-Bond) L->N2 4-OH Group N3 Trp386 (Pi-Pi Stacking) L->N3 Phenyl Ring N4 Phe390 (Hydrophobic) L->N4 Piperidine Ring

Caption: Predicted pharmacophore interaction network of the ligand within the DRD2 binding pocket.

References

  • Benchchem. Potential Therapeutic Targets of 4-(phenylethynyl)piperidin-4-ol: A Technical Guide.

  • Wang S, Che T, Levit A, Shoichet BK, Wacker D, Roth BL. Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature. 2018.

  • Karakas E, Simorowski N, Furukawa H. Crystal structure of amino terminal domains of the NMDA receptor subunit GluN1 and GluN2B in complex with ifenprodil (PDB ID: 3QEL). Nature. 2011.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(2-Hydroxyphenyl)piperidin-4-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 4-(2-hydroxyphenyl)piperidin-4-ol . This compound is a critical structural motif and intermediate in the development of opioid receptor modulators, antidiarrhe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-hydroxyphenyl)piperidin-4-ol . This compound is a critical structural motif and intermediate in the development of opioid receptor modulators, antidiarrheals, and antiproliferative agents [1].

Due to the highly enolizable nature of 4-piperidones and the sensitivity of the benzylic tertiary alcohol in the product, standard synthetic routes often suffer from low yields, incomplete reactions, and challenging purifications. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-fidelity synthesis.

Core Synthetic Workflow

The most robust and scalable route to 4-(2-hydroxyphenyl)piperidin-4-ol avoids direct Grignard addition in favor of an organocerium-mediated nucleophilic addition , followed by a global catalytic hydrogenolysis of the protecting groups.

SynthesisWorkflow A 2-Benzyloxybromobenzene + n-BuLi / CeCl3 C 1-Benzyl-4-(2-benzyloxyphenyl) piperidin-4-ol A->C THF, -78°C Organocerium Addition B 1-Benzyl-4-piperidone B->C D 4-(2-Hydroxyphenyl) piperidin-4-ol C->D H2 (1 atm), Pd/C EtOH, RT Global Debenzylation

Fig 1: Two-step synthetic workflow for 4-(2-hydroxyphenyl)piperidin-4-ol via organocerium addition.

Validated Experimental Protocols

Protocol A: Cerium-Mediated Nucleophilic Addition

Objective: Suppress enolization of 1-benzyl-4-piperidone to maximize the 1,2-addition product.

  • Activation of CeCl₃: Place CeCl₃·7H₂O (1.5 eq) in a round-bottom flask. Dry under high vacuum (0.1 mmHg) at 140 °C for 2 hours to yield anhydrous CeCl₃. Cool to room temperature, suspend in anhydrous THF, and stir vigorously for 2 hours.

    • Self-Validation Check: Properly activated CeCl₃ forms a fine, milky-white suspension. Clumping indicates incomplete dehydration, which will cause the subsequent transmetalation to fail.

  • Lithiation: In a separate flame-dried flask, dissolve 2-benzyloxybromobenzene (1.0 eq) in anhydrous THF. Cool to -78 °C. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to form the aryllithium species.

  • Transmetalation: Transfer the aryllithium solution via cannula into the CeCl₃ suspension at -78 °C. Stir for 1 hour to form the highly oxophilic organocerium reagent.

  • Addition: Dropwise add 1-benzyl-4-piperidone (0.9 eq) dissolved in minimal THF. Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to 0 °C.

  • Quench & Isolation: Quench strictly at 0 °C with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 1-benzyl-4-(2-benzyloxyphenyl)piperidin-4-ol.

Protocol B: Global Debenzylation

Objective: Cleave both the O-benzyl and N-benzyl groups without inducing hydrogenolysis of the C4-hydroxyl group.

  • Setup: Dissolve the purified 1-benzyl-4-(2-benzyloxyphenyl)piperidin-4-ol in absolute ethanol (0.1 M concentration).

  • Catalyst Addition: Add 10% Pd/C (10% w/w). Purge the reaction flask with N₂ for 5 minutes, then backfill with H₂ using a balloon (1 atm).

  • Reaction & Monitoring: Stir vigorously at room temperature for 12–16 hours.

    • Self-Validation Check: Monitor the reaction strictly by LC-MS. The reaction is complete when the dibenzylated starting material (m/z 374[M+H]⁺) and the monobenzylated intermediate (m/z 284 [M+H]⁺) disappear, leaving only the target product (m/z 194 [M+H]⁺).

  • Isolation: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with hot ethanol. Concentrate the filtrate in vacuo. Triturate the resulting crude solid with cold diethyl ether to precipitate the free base of 4-(2-hydroxyphenyl)piperidin-4-ol as a white powder.

Troubleshooting & FAQs

Q1: Why is the yield of my organometallic addition step consistently below 40%, with massive recovery of the starting piperidone? Causality: 4-Piperidones possess highly acidic alpha-protons. Standard organolithium (ArLi) and Grignard (ArMgBr) reagents are highly basic. Instead of undergoing nucleophilic attack at the carbonyl carbon, the organometallic reagent acts as a base, deprotonating the piperidone to form an unreactive enolate. Upon aqueous workup, the enolate reprotonates, returning the starting ketone [2]. Solution: Implement the Imamoto reaction using anhydrous Cerium(III) chloride (CeCl₃) as detailed in Protocol A. Organocerium reagents are highly nucleophilic but significantly less basic than their lithium counterparts. This kinetic preference drives the 1,2-addition pathway while nearly eliminating competitive enolization.

Q2: During the deprotection step, LC-MS shows a major side product at m/z 178 [M+H]⁺. What is happening and how do I prevent it? Causality: The m/z 178 peak corresponds to [M-16]⁺, indicating the loss of the hydroxyl group. The tertiary hydroxyl group at the C4 position is benzylic to the newly attached phenol ring. Benzylic alcohols are highly susceptible to over-reduction (hydrogenolysis) under Pd-catalyzed hydrogenation conditions, especially if the solvent environment is even slightly acidic. Solution: Ensure the global debenzylation is performed under strictly neutral conditions. Use absolute ethanol or methanol without any acidic additives (strictly avoid HCl or acetic acid). If debenzylation is sluggish, do not add acid; instead, switch the catalyst to Pearlman's catalyst (Pd(OH)₂/C), which is more active for N-debenzylation at ambient pressures.

Q3: My final product is highly water-soluble. Standard liquid-liquid extraction (DCM/Water) results in poor recovery. How can I isolate the free base? Causality: 4-(2-Hydroxyphenyl)piperidin-4-ol is an amphoteric molecule. It contains a basic secondary amine (pKa ~10.0) and an acidic phenol (pKa ~9.5). In aqueous solutions near neutral pH, it exists predominantly as a highly polar zwitterion, rendering it insoluble in standard non-polar organic extraction solvents. Solution: Avoid aqueous liquid-liquid extraction for the final isolation. Because the hydrogenation step (Protocol B) generates toluene as the only byproduct, you can filter the catalyst and concentrate the reaction mixture directly. If an aqueous workup is absolutely necessary, adjust the aqueous phase to the exact isoelectric point (pH ~9.5) using saturated NaHCO₃, and extract repeatedly with a highly polar organic mixture such as Chloroform/Isopropanol (3:1 v/v).

Reaction Optimization Data

The table below summarizes the critical role of oxophilic additives in suppressing the enolization of 1-benzyl-4-piperidone during the nucleophilic addition step.

Reagent SystemAdditiveTemperature (°C)Enolization / Recovery (%)Isolated Yield (%)
Ar-MgBrNone0 to RT> 65%< 20%
Ar-LiNone-7845 - 55%35 - 40%
Ar-LiLiCl (5 eq)-78~ 30%55%
Ar-LiCeCl₃ (1.5 eq) -78 < 5% 88 - 92%

*Note: Ar = 2-benzyloxyphenyl. Data demonstrates that the basicity of standard organolithium/Grignard reagents leads to unacceptable levels of enolization, which is resolved by transmetalation to Cerium.

References

  • Hatae, N., et al. "Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells", Heterocycles, 2014. URL: [Link]

  • Imamoto, T., et al. "Process for the preparation of tertiary carbinamines", US Patent 5306821A, 1994.
Optimization

Technical Support Center: Synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol

Welcome to the technical support resource for the synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify byproducts encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The most common and robust synthetic route to this important scaffold involves the addition of an organometallic reagent, typically a Grignard reagent derived from a protected 2-halophenol, to a protected piperidin-4-one, followed by one or more deprotection steps. This guide will focus on this pathway, addressing issues from reagent formation to final product purification.

Section 1: Troubleshooting Grignard Reagent Formation

The quality of your Grignard reagent (e.g., 2-methoxyphenylmagnesium bromide) is paramount. Problems at this stage are the most frequent cause of reaction failure or low yields.

FAQ 1.1: My Grignard reaction won't start. What are the common causes and solutions?

Answer: Failure to initiate is the most common hurdle in a Grignard synthesis. The root cause is almost always a passivated magnesium surface or the presence of moisture.[1]

Causality:

  • Magnesium Oxide (MgO) Layer: Magnesium turnings are coated with a thin, unreactive layer of MgO, which prevents the metal from reacting with the aryl halide.[2]

  • Moisture: Grignard reagents are potent bases and are instantly quenched by protic species like water. This acid-base reaction is significantly faster than the desired reagent formation. All glassware, solvents, and reagents must be scrupulously dry.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Solvents (typically THF or diethyl ether) must be anhydrous grade and preferably distilled from a suitable drying agent.

  • Activate the Magnesium: The MgO layer must be disrupted to expose a fresh, reactive metal surface. Several methods can be employed:

    • Mechanical Activation: In a glovebox or under an inert atmosphere, briefly grind the magnesium turnings with a mortar and pestle before adding them to the reaction flask.[1] Alternatively, vigorous stirring with a large stir bar can sometimes break the turnings and expose new surfaces.[3]

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings.[2] Gentle warming may be required. The disappearance of the brown iodine color or the evolution of ethylene gas (from 1,2-dibromoethane) indicates the magnesium surface is activated and ready.[2]

FAQ 1.2: I'm seeing a significant amount of a dimeric byproduct (2,2'-dimethoxybiphenyl). What is it and how can I minimize it?

Answer: This is a classic byproduct of a Wurtz-type coupling reaction, where a newly formed Grignard reagent molecule nucleophilically attacks a molecule of the unreacted aryl halide.[4][5]

Causality: This side reaction becomes significant when the concentration of the aryl halide is high relative to the available reactive magnesium surface. It consumes two equivalents of your starting material for every molecule of byproduct formed, drastically reducing the yield.

Mitigation Strategies:

  • Slow Addition: Add the aryl halide (e.g., 2-bromoanisole) solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent.[4]

  • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can increase the rate of the Wurtz coupling.[6]

  • Solvent Choice: For reactive halides, the choice of solvent can be critical. While THF is common, solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling byproducts in certain cases.[7]

Section 2: Troubleshooting the Addition to N-Boc-4-Piperidone

Once the Grignard reagent is successfully prepared, the next critical step is the nucleophilic addition to the ketone. The most common precursor is N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone), which protects the piperidine nitrogen from reacting.[8]

FAQ 2.1: My yield is low, and I'm recovering a lot of the starting N-Boc-4-piperidone. Why is this happening?

Answer: This is a strong indication that a competing side reaction, enolization , is occurring. The Grignard reagent is acting as a base rather than a nucleophile.[9]

Causality: The protons on the carbons alpha to the ketone carbonyl (C3 and C5 of the piperidone ring) are weakly acidic (pKa ~20).[10] A Grignard reagent, being a strong base, can deprotonate this position to form a magnesium enolate. During aqueous workup, this enolate is simply protonated back to the starting ketone. This pathway is particularly favored with sterically bulky Grignard reagents that have difficulty accessing the electrophilic carbonyl carbon.

Mitigation Strategies:

  • Lower the Temperature: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C). This generally favors the more organized transition state of nucleophilic addition over deprotonation.[9]

  • Use Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ. This often dramatically suppresses enolization and improves the yield of the desired alcohol.

FAQ 2.2: I've isolated N-Boc-4-hydroxypiperidine as a major byproduct. How did this form?

Answer: This is the product of ketone reduction . This side reaction can occur if the Grignard reagent possesses hydrogens on its β-carbon (which 2-methoxyphenylmagnesium bromide does not). However, it can also occur through other pathways if impurities are present. For Grignard reagents like ethylmagnesium bromide, the reagent can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state, known as a Meerwein-Ponndorf-Verley-type reduction.[9] While less common for aryl Grignards, it's a possibility to be aware of in related syntheses.

FAQ 2.3: My NMR shows an unexpected ketone byproduct after workup. What could it be?

Answer: This could be the result of a magnesium-mediated Oppenauer-type oxidation .[11]

Causality: The initial product of the Grignard addition is a magnesium alkoxide. If unreacted N-Boc-4-piperidone is still present in the flask, the magnesium alkoxide can act as a hydride source to reduce a molecule of the starting ketone, in the process becoming oxidized itself to a new ketone.[12][13] This is a redox equilibrium that can be driven by the relative stability of the products. While often a minor pathway, it can become significant with certain substrates.[14]

Section 3: Common Impurities and Purification

A successful reaction is only half the battle; effective purification is critical.

FAQ 3.1: What are the key byproducts I should look for in my crude product after deprotection?

Answer: Besides unreacted starting materials, you should anticipate several potential byproducts stemming from the previously discussed side reactions.

Byproduct IDByproduct NameOriginAnalytical Signature (¹H NMR)
BP-1 2,2'-DimethoxybiphenylWurtz CouplingAromatic signals only; distinct methoxy singlet.
BP-2 N-Boc-4-piperidoneEnolization / Incomplete ReactionCharacteristic carbonyl-adjacent CH₂ signals (~2.4 ppm), Boc signal (~1.46 ppm).
BP-3 PhenolIncomplete Grignard formation & quenchAromatic signals only.
BP-4 4-(2-Methoxyphenyl)-4-hydroxypiperidineIncomplete O-demethylationPiperidine and aromatic signals present, but with a methoxy singlet (~3.8 ppm).
BP-5 N-Boc-4-(2-hydroxyphenyl)piperidin-4-olIncomplete N-deprotectionPiperidine and aromatic signals present, with a large Boc singlet (~1.46 ppm).
FAQ 3.2: My product is a polar, water-soluble solid that is difficult to purify by standard silica gel chromatography. What is a better strategy?

Answer: The final product, 4-(2-Hydroxyphenyl)piperidin-4-ol, is an amino alcohol. Its basic nitrogen and two hydroxyl groups make it quite polar. Acid-base extraction is an exceptionally effective and scalable purification technique for such molecules.[15][16]

Causality: The basic piperidine nitrogen (pKa of the conjugate acid is ~10-11) can be protonated by a dilute acid to form a water-soluble ammonium salt. Neutral organic impurities, such as the Wurtz byproduct (BP-1), will remain in the organic layer and can be physically separated. Subsequently, neutralizing the aqueous layer with a base will deprotonate the piperidinium salt, regenerating the neutral (less water-soluble) product, which can then be extracted back into a fresh organic solvent.

Section 4: Protocols & Visual Guides

Protocol 1: Chemical Activation of Magnesium for Grignard Reagent Formation
  • Setup: Assemble a flame-dried, three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel under a positive pressure of dry nitrogen or argon.

  • Charge Flask: Add the magnesium turnings (1.2 eq) to the flask.

  • Activate: Add a single small crystal of iodine.

  • Initiate: Add a small portion (~5-10%) of your 2-bromoanisole/anhydrous THF solution to the flask.

  • Observe: Gently warm the flask with a heat gun. Initiation is marked by the disappearance of the brown iodine color and the onset of gentle bubbling or cloudiness in the solution.[1]

  • Proceed: Once initiated, allow the flask to cool slightly and begin the slow, dropwise addition of the remaining 2-bromoanisole solution.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture (after workup and solvent removal) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Extraction: Transfer the organic solution to a separatory funnel and extract it three times with 1 M aqueous HCl. The target compound will move into the aqueous (bottom) layer as its hydrochloride salt.

  • Wash: Combine the acidic aqueous layers and wash once with a fresh portion of ethyl acetate or DCM to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the pH is >10. The product will precipitate or form an oily layer.

  • Product Extraction: Extract the basic aqueous solution three times with a fresh organic solvent (DCM is often effective).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Diagrams

Troubleshooting_Grignard_Formation

Byproduct_Formation_Pathways

References

  • BenchChem. (2025). Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis.
  • BenchChem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • Wikipedia. (n.d.). Oppenauer oxidation. Retrieved from [Link]

  • Reddit. (2024, March 21). WHY DOES GRIGNARD REAGENT NOT ACT AS BASE IN KETONES? r/OrganicChemistry. [Link]

  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • BenchChem. (2025). Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis.
  • ACS Omega. (2022, December 9). Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. [Link]

  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]

  • MDPI. (2001, November 30). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. [Link]

  • ResearchGate. (n.d.). Scheme 5. Product distribution of the Grignard reaction of aldehyde 14...[Link]

  • ResearchGate. (2025, August 6). Variable Synthesis of Alcohols and Ketones Using the Grignard Method as a Form of MPVO Reaction. [Link]

  • Byjus. (n.d.). What is Oppenauer Oxidation?[Link]

  • Aakash. (2025, June 17). Oppenauer Oxidation: Definition, Mechanism, & Applications. [Link]

  • Organic Chemistry Portal. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Yield of 4-(2-Hydroxyphenyl)piperidin-4-ol

Welcome to the Technical Support Center for the synthesis of 4-aryl-4-hydroxypiperidines. The synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol is a critical workflow in medicinal chemistry, often plagued by two major bottl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-aryl-4-hydroxypiperidines. The synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol is a critical workflow in medicinal chemistry, often plagued by two major bottlenecks: the competitive enolization of the 4-piperidone starting material during nucleophilic addition, and the acid-catalyzed E1 dehydration of the tertiary alcohol during deprotection.

This guide provides field-proven, mechanistically grounded solutions to maximize your yield and purity, bypassing traditional rigid templates to focus directly on the chemistry's causality.

Workflow Visualization: Strategic Route Selection

G cluster_0 Optimized Route (Neutral Deprotection) cluster_1 Problematic Route (Acidic Deprotection) A 1-Benzyloxy- 2-bromobenzene B 1. n-BuLi (-78°C) 2. CeCl3 (Organocerium) A->B D N-Bn, O-Bn Protected Adduct B->D C N-Benzyl- 4-piperidone C->D 1,2-Addition E H2, Pd/C (Neutral Cleavage) D->E F 4-(2-Hydroxyphenyl) piperidin-4-ol E->F G 1-MOM-oxy- 2-bromobenzene H n-BuLi (-78°C) (Aryllithium) G->H J N-Boc, O-MOM Protected Adduct H->J I N-Boc- 4-piperidone I->J High Enolization K TFA or HCl (Strong Acid) J->K L Tetrahydropyridine (Dehydrated Byproduct) K->L E1 Elimination

Fig 1: Comparison of acidic vs. neutral deprotection routes for 4-aryl-4-piperidinol synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I recovering mostly unreacted N-protected 4-piperidone instead of my desired addition product? The Causality: 4-Piperidones possess highly acidic α -protons. When you add a highly basic aryllithium or Grignard reagent, the acid-base reaction (deprotonation) outcompetes the nucleophilic 1,2-addition[1]. This leads to the enolization of the 4-piperidone. Upon aqueous workup, the enolate simply reprotonates, returning your starting material. The Solution: Transmetalate your aryllithium intermediate with anhydrous Cerium(III) chloride ( CeCl3​ ) to form an organocerium reagent before adding the ketone. Cerium is highly oxophilic; it acts as a Lewis acid to activate the carbonyl carbon while simultaneously reducing the basicity of the organometallic species. This completely shifts the kinetic pathway away from enolization and toward the desired 1,2-addition.

Q2: My Grignard/Organolithium addition worked, but after removing the Boc and MOM groups with TFA, my NMR shows an alkene peak (~6.0 ppm) and the loss of the tertiary alcohol. What happened? The Causality: The hydroxyl group at the C4 position is both tertiary and pseudo-benzylic. Under strong acidic conditions (like TFA or HCl) typically used to cleave Boc and MOM groups, this hydroxyl group is readily protonated and leaves as water[2]. This forms a highly stable carbocation, which rapidly loses an adjacent proton to form a conjugated 1,2,3,6-tetrahydropyridine double bond via an E1 elimination mechanism. The Solution: Abandon acidic deprotection entirely. Switch to an all-benzyl protection strategy (using N-benzyl-4-piperidone and 1-benzyloxy-2-bromobenzene). Both the N-benzyl and O-benzyl groups can be cleaved simultaneously under strictly neutral conditions via palladium-catalyzed hydrogenolysis ( Pd/C, H2​ ). Because no acid is present, carbocation formation is impossible, and the tertiary alcohol is perfectly preserved.

Q3: Can I skip protecting the 2-bromophenol by simply using two equivalents of n-BuLi to form the dianion? The Causality: While forming the lithium 2-lithiophenoxide dianion is theoretically possible, the resulting species forms tight, insoluble aggregates in ethereal solvents. This drastically reduces its nucleophilicity. Furthermore, the presence of the phenoxide anion electronically deactivates the adjacent carbanion. Attempting to add 4-piperidone to this dianion typically results in sluggish reactions, massive enolization, and yields below 30%. Always mask the phenol as an ether prior to lithiation.

Quantitative Data: Strategy Comparison

The following table summarizes the causal relationship between the chosen synthetic strategy and the resulting quantitative yield, highlighting the superiority of the Organocerium/Hydrogenolysis route.

Protection StrategyNucleophile TypeDeprotection MethodAddition YieldDehydration ByproductOverall Yield
N-Boc / O-MOMAryllithiumTFA / DCM (Acidic)45%High (>60%)15%
N-Boc / O-MOMArylceriumTFA / DCM (Acidic)85%High (>60%)25%
N-Bn / O-BnAryllithiumPd/C, H2​ (Neutral)50%None (0%)45%
N-Bn / O-Bn Arylcerium Pd/C, H2​ (Neutral) 90% None (0%) 85%
Experimental Protocols (Self-Validating Workflows)
Protocol 1: Organocerium 1,2-Addition (Avoiding Enolization)

This protocol utilizes the all-benzyl strategy to set up for neutral deprotection.

  • Cerium Activation: Weigh 1.5 eq of anhydrous CeCl3​ (must be dried at 140 °C under high vacuum for 2 hours prior to use) into a Schlenk flask. Suspend in anhydrous THF and stir vigorously at room temperature for 2 hours to form a uniform white suspension. Cool to -78 °C.

  • Lithiation: In a separate flask, dissolve 1-benzyloxy-2-bromobenzene (1.2 eq) in anhydrous THF. Cool to -78 °C. Dropwise add n-BuLi (1.25 eq, 2.5 M in hexanes). Stir for 30 minutes.

    • Validation Checkpoint: Quench a 0.1 mL aliquot in MeOD. GC-MS analysis must show >95% deuterium incorporation at the 2-position, validating complete halogen-metal exchange.

  • Transmetalation: Transfer the aryllithium solution via cannula into the -78 °C CeCl3​ suspension. Stir for 1 hour at -78 °C. The suspension will turn a characteristic pale yellow/orange, validating the formation of the organocerium species.

  • Addition: Dropwise add N-benzyl-4-piperidone (1.0 eq) in THF. Stir at -78 °C for 2 hours, then allow to warm to 0 °C.

  • Quench: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate the protected adduct.

Protocol 2: Global Deprotection via Hydrogenolysis (Avoiding Dehydration)

This protocol removes both benzyl groups simultaneously under neutral conditions.

  • Setup: Dissolve the purified N-Bn/O-Bn protected adduct in HPLC-grade Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a blanket of Argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12-18 hours.

    • Validation Checkpoint: The reaction is self-indicating. Monitor the reaction via TLC (UV 254 nm). The starting material is highly UV-active due to the benzyl groups. The reaction is complete when the UV-active spots completely disappear. The final product (4-(2-Hydroxyphenyl)piperidin-4-ol) is UV-inactive but will stain intensely purple/brown with Ninhydrin.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake thoroughly with hot Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure 4-(2-Hydroxyphenyl)piperidin-4-ol as a white solid. No further chromatography is typically required.

References
  • BenchChem Technical Support. Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Addresses the mechanistic causality of 4-piperidone enolization and steric hindrance during nucleophilic addition. [1]

  • Dalton Transactions (RSC Publishing). The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium(iii) complexes. Details the synthesis of tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate and its subsequent acid-catalyzed dehydration using Trifluoroacetic acid (TFA). DOI: 10.1039/C6DT01461E. [2]

  • Imamoto, T., et al. Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents. Journal of the American Chemical Society (1989). Foundational mechanistic text on utilizing Cerium to suppress enolization in sensitive ketones. DOI: 10.1021/ja00194a031.

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Authoritative grounding for the neutral cleavage of N-benzyl and O-benzyl groups via catalytic hydrogenolysis. DOI: 10.1002/0470053488.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 4-arylpiperidin-4-ol derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 4-arylpiperidin-4-ol derivatives. The synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol—typically achieved via the nucleophilic addition of a protected 2-bromophenol organometallic reagent to a protected piperidin-4-one, followed by global deprotection—is notoriously prone to chemoselectivity issues.

This guide is structured to dissect the causality behind the two most critical failure points in this workflow: ketone enolization and acid-catalyzed dehydration .

SyntheticWorkflow SM Protected Piperidin-4-one + Aryl Halide OM Organometallic Prep (Grignard / n-BuLi) SM->OM Add Nucleophilic Addition (-78°C to RT) OM->Add SR1 Side Reaction: Wurtz-Fittig Homocoupling OM->SR1 Excess Halide Int Protected 4-Arylpiperidin-4-ol Add->Int SR2 Side Reaction: Enolization (SM Recovery) Add->SR2 High Basicity Deprot Global Deprotection (BBr3 or H2/Pd-C) Int->Deprot Prod 4-(2-Hydroxyphenyl)piperidin-4-ol (Target Molecule) Deprot->Prod SR3 Side Reaction: Acid-Catalyzed Dehydration Deprot->SR3 Acidic pH / Heat

Fig 1. Synthetic workflow for 4-(2-Hydroxyphenyl)piperidin-4-ol and primary side reaction nodes.

FAQ & Troubleshooting Guide

Issue 1: The "Missing Product" Problem (Enolization vs. Addition)

Q: I am reacting 2-methoxyphenylmagnesium bromide with 1-benzylpiperidin-4-one. The Grignard reagent is fully consumed, but after workup, I am recovering >50% of my unreacted piperidin-4-one. Why is the addition failing?

The Causality: You are observing a classic acid-base competition. Piperidin-4-ones possess relatively acidic α -protons. Grignard reagents (and organolithiums) exhibit pronounced basic character alongside their nucleophilicity. Instead of attacking the sterically hindered carbonyl carbon, the Grignard reagent acts as a base, deprotonating the α -carbon to form a magnesium enolate. Upon aqueous workup, this enolate is simply reprotonated, returning your starting material.

The Solution: You must decouple the reagent's nucleophilicity from its basicity. This is achieved by transmetalating the Grignard or lithium reagent with anhydrous Cerium(III) Chloride ( CeCl3​ ) to form an organocerium intermediate[1]. Cerium is highly oxophilic; it coordinates to and activates the carbonyl oxygen. Simultaneously, the carbon-cerium bond is less polarized than a C-Mg or C-Li bond, drastically reducing its basicity and suppressing enolization.

Quantitative Data: Addition Optimization

Table 1. Comparison of organometallic reagents in the synthesis of 4-arylpiperidin-4-ols.

Reagent SystemNucleophilicityBasicityTarget Yield (%)Enolization (%)Homocoupling (%)
ArMgBr (Grignard) ModerateHigh35 - 45%45 - 55%< 5%
ArLi (Organolithium) HighVery High45 - 55%30 - 40%10 - 15%
ArMgBr + CeCl3​ HighLow85 - 95% < 5% < 5%
Self-Validating Protocol: Cerium-Mediated Nucleophilic Addition
  • Activation of CeCl3​ : Vigorously stir anhydrous CeCl3​ (1.5 equiv) in dry THF at room temperature for 2 hours.

    • Verification Check: The mixture must form a uniform, milky-white suspension. If the solution remains clear or contains hard crystalline clumps, the CeCl3​ is hydrated. Stop the experiment; hydrated cerium will prematurely quench your Grignard reagent.

  • Transmetalation: Cool the suspension to -78°C. Dropwise add the 2-methoxyphenylmagnesium bromide (1.5 equiv). Stir for 1.5 hours at -78°C to ensure complete formation of the organocerium species.

  • Addition: Add 1-benzylpiperidin-4-one (1.0 equiv) in THF dropwise. Maintain at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench: Quench with 10% aqueous acetic acid (avoid strong mineral acids—see Issue 2).

Issue 2: The "Mass -18" Problem (Acid-Catalyzed Dehydration)

Q: During the deprotection of the 2-methoxy group using BBr3​ , or during my acidic workup, LC-MS analysis shows the disappearance of my product and the appearance of a major byproduct with a mass shift of -18 Da. What is happening?

The Causality: Your target molecule contains a tertiary alcohol situated adjacent to an aromatic ring (a benzylic-like position). This is an inherently fragile motif. Under acidic conditions, the hydroxyl group is protonated, turning it into an excellent leaving group (water). Its departure generates a highly resonance-stabilized tertiary carbocation, which rapidly undergoes an E1 elimination to form 4-(2-hydroxyphenyl)-1,2,3,6-tetrahydropyridine[2]. This dehydration pathway is identical to the well-documented bioactivation and degradation of structurally related 4-arylpiperidin-4-ols like haloperidol and loperamide into tetrahydropyridine derivatives[3][4].

DehydrationMechanism A 4-Arylpiperidin-4-ol B Protonated Tertiary Alcohol (Good Leaving Group) A->B + H+ (Acid) C Tertiary Carbocation (Resonance Stabilized) B->C - H2O (Slow, E1) D 1,2,3,6-Tetrahydropyridine (Dehydrated Byproduct) C->D - H+ (Fast)

Fig 2. Mechanistic pathway of the acid-catalyzed E1 dehydration to tetrahydropyridine.

The Solution: You must strictly avoid exposing the intermediate or final product to unbuffered strong acids. When using Boron Tribromide ( BBr3​ ) to cleave the methyl ether, the reaction itself is well-tolerated at low temperatures, but the quench generates copious amounts of Hydrobromic Acid (HBr). If the quench is not heavily buffered and thermally controlled, the localized drop in pH and spike in temperature will instantly dehydrate your product.

Self-Validating Protocol: Controlled BBr3​ Deprotection
  • Reagent Addition: Dissolve the protected 4-(2-methoxyphenyl)piperidin-4-ol in anhydrous DCM. Cool to -78°C. Add BBr3​ (3.0 equiv) dropwise. Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Buffered Quench (Critical Step): Re-cool the reaction to -78°C. Slowly add a pre-chilled mixture of saturated aqueous NaHCO3​ and methanol (10:1 v/v) dropwise.

    • Verification Check: Monitor the internal temperature using a thermocouple. The internal temperature must not exceed 0°C during the quench. A sudden spike in temperature indicates rapid HBr release, which lowers the local pH and triggers the dehydration side reaction.

  • Neutralization: Continue dropwise addition until CO2​ evolution completely ceases and the aqueous layer tests strictly at pH 7.5 - 8.0 via pH paper. Only then should the mixture be allowed to reach room temperature for extraction.

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Troubleshooting

Technical Support Center: Troubleshooting the Purification of 4-(2-Hydroxyphenyl)piperidin-4-ol

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating and purifying 4-(2-Hydroxyphenyl)piperidin-4-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating and purifying 4-(2-Hydroxyphenyl)piperidin-4-ol .

This molecule presents a classic "purification triad" of challenges: it is amphoteric (containing both a basic amine and a weakly acidic phenol), highly polar, and features an acid-labile tertiary alcohol. Standard purification workflows often lead to poor recovery, severe chromatographic tailing, or complete degradation. This guide explains the causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield isolation.

Part 1: Chemical Properties & Causality

To purify this compound successfully, you must first understand how its functional groups interact with solvents, silica, and pH modifiers. The table below summarizes the quantitative data and the mechanistic impact of each functional group on your workflow.

Table 1: Physicochemical Properties and Purification Impact
Functional GroupApprox. pKaChemical LiabilityPurification Impact
Secondary Amine 10.0 - 10.5Strong hydrogen bond donor/acceptorCauses severe peak tailing on normal-phase silica; induces high water solubility at low pH.
2-Hydroxyphenyl (Phenol) 9.5 - 10.0Susceptible to auto-oxidationForms colored quinone impurities under highly basic or aerobic conditions.
Tertiary Alcohol N/AAcid-catalyzed E1 dehydrationRapidly forms M-18 tetrahydropyridine degradants if exposed to pH < 4.

Part 2: Troubleshooting FAQs

Q1: Why am I losing my product in the aqueous phase during liquid-liquid extraction?

Causality: You are likely dealing with zwitterionic behavior. At pH 7, the secondary amine is protonated (cationic), making the molecule highly water-soluble. At pH 12, the amine is neutral, but the phenol is deprotonated (anionic), keeping it in the aqueous layer. Solution: You must perform an isoelectric extraction . By carefully adjusting the aqueous phase to pH 9.5, you force the molecule into its net-neutral state. Furthermore, because the neutral molecule still possesses strong intra- and intermolecular hydrogen bonding, pure non-polar solvents (like DCM or EtOAc) will fail to extract it. You must use a mixed solvent system containing a hydrogen-bond disruptor, such as Dichloromethane:Isopropanol (3:1 v/v).

Q2: My LC-MS shows a massive M-18 peak instead of my target mass. Am I synthesizing the wrong compound?

Causality: Your compound is undergoing acid-catalyzed dehydration. Tertiary alcohols in 4-arylpiperidines are highly susceptible to E1 dehydration, particularly because the resulting carbocation is heavily stabilized by the adjacent aromatic ring 1. If you are using standard LC-MS mobile phases containing 0.1% Formic Acid or TFA, the compound is dehydrating directly on the column or in the ionization source to form a 1,2,3,6-tetrahydropyridine derivative 2. Solution: Switch your analytical and preparative chromatography to high-pH mobile phases (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to preserve the tertiary alcohol 3.

Q3: Normal-phase silica chromatography is giving me streaking bands and my product turns pink/brown. How do I fix this?

Causality: The secondary amine interacts strongly with the acidic silanol groups on standard silica gel, causing severe tailing. Simultaneously, the slightly acidic environment of the silica, combined with air exposure, promotes the oxidation of the electron-rich 2-hydroxyphenyl group into colored quinone species. Solution: Abandon standard normal-phase silica. Use amine-functionalized silica (NH2-silica) to prevent silanol interactions, or bypass normal-phase entirely in favor of Reverse-Phase Preparative HPLC (Protocol B).

Part 3: Mechanistic Workflows & Degradation Pathways

Degradation A 4-(2-Hydroxyphenyl) piperidin-4-ol B Acidic Conditions (pH < 4) A->B C Basic/Aerobic (pH > 10 + O2) A->C D Dehydration (E1) [-H2O] B->D E Phenol Oxidation [-2e-, -2H+] C->E F Tetrahydropyridine (M-18 Degradant) D->F G Quinone Species (Colored Impurity) E->G

Fig 1. Primary degradation pathways of 4-(2-Hydroxyphenyl)piperidin-4-ol.

Workflow Start Crude Mixture Iso Isoelectric Adjustment (pH 9.5) Start->Iso Extract Extraction (DCM:IPA 3:1) Iso->Extract Chroma Prep-HPLC (pH 9.0 Buffer) Extract->Chroma Pure Pure Product Chroma->Pure

Fig 2. Optimized pH-controlled isolation and purification workflow.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Isoelectric Liquid-Liquid Extraction (LLE)

This protocol is self-validating: if the pH is incorrect, the product will remain in the aqueous layer, which can be verified by spotting the aqueous layer on TLC (ninhydrin stain).

  • Quench & Cool: Transfer the crude reaction mixture to a beaker and cool to 0-5 °C in an ice bath to minimize thermal degradation during neutralization.

  • Isoelectric Focusing: Insert a calibrated pH meter directly into the mixture. Slowly add 1M NaOH (or 1M HCl, depending on your reaction conditions) dropwise while stirring vigorously until the pH stabilizes at exactly 9.5 ± 0.2 .

  • Solvent Preparation: Prepare a mixed extraction solvent of Dichloromethane (DCM) and Isopropanol (IPA) in a 3:1 volumetric ratio.

  • Extraction: Transfer the pH-adjusted mixture to a separatory funnel. Extract with the DCM:IPA (3:1) solvent three times (use a volume equal to 50% of the aqueous layer for each extraction). Note: Do not shake violently to avoid intractable emulsions; use a gentle rolling motion.

  • Drying & Concentration: Combine the organic layers. Wash once with a minimal amount of saturated NaCl (brine) to remove residual water. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 35 °C to prevent thermal degradation.

Protocol B: High-pH Reverse-Phase Preparative HPLC

Standard acidic buffers will destroy the target compound. This protocol utilizes a volatile, high-pH buffer system.

  • Mobile Phase Preparation:

    • Phase A: Dissolve 790 mg of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust the pH to 9.0 using dilute Ammonium Hydroxide. Validation: Verify pH with a meter; the solution should smell faintly of ammonia.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the crude extract from Protocol A in a 1:1 mixture of Phase A and Phase B. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Use a preparative C18 column specifically engineered for high-pH stability (e.g., Waters XBridge or Phenomenex Gemini).

  • Elution Gradient: Run a gradient from 10% Phase B to 60% Phase B over 20 minutes. Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm (phenol).

  • Recovery: Immediately freeze the collected fractions containing the target peak and lyophilize them. Do not use a rotary evaporator for the aqueous fractions, as prolonged heating in the basic buffer will cause phenol oxidation.

References

  • Title: Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs).
  • Title: Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells.
  • Title: Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.

Sources

Optimization

Technical Support Center: 4-(2-Hydroxyphenyl)piperidin-4-ol Synthesis &amp; Catalyst Troubleshooting

Welcome to the Technical Support Center for the synthesis of 4-aryl-4-piperidinol derivatives. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered dur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-aryl-4-piperidinol derivatives. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol .

Mechanistic Context & Synthetic Strategy

The synthesis of 4-(2-hydroxyphenyl)piperidin-4-ol fundamentally relies on the nucleophilic addition of a protected 2-bromophenol (via a Grignard or organolithium reagent) to an N-protected 4-piperidone [1]. The most robust route utilizes 1-benzyl-4-piperidone and 1-bromo-2-(benzyloxy)benzene, yielding the doubly protected intermediate: 1-benzyl-4-(2-(benzyloxy)phenyl)piperidin-4-ol [2].

The primary technical challenge lies in the final global deprotection step. You must achieve complete O-debenzylation and N-debenzylation via catalytic hydrogenolysis without triggering the hydrogenolysis of the tertiary benzylic C4-hydroxyl group [3].

Catalyst Selection Matrix

Selecting the correct palladium catalyst and reaction conditions is the single most critical factor in preventing over-reduction while ensuring complete deprotection.

Catalyst SystemO-Debenzylation RateN-Debenzylation RateRisk of C4-OH CleavageBest Use Case / Recommendation
10% Pd/C FastVery SlowModerateStandard O-deprotection. Fails to efficiently cleave the N-benzyl group due to amine poisoning.
20% Pd(OH)₂/C (Pearlman's)Very FastFastHigh Recommended for global deprotection. Requires strict LC-MS monitoring and mild acidic additives to prevent C4-OH loss.
5% Pd/Al₂O₃ ModerateExtremely SlowLowUse only when preserving the benzylic OH is the absolute priority, but requires alternative N-deprotection strategies.

Troubleshooting Guides & FAQs

Q: My LC-MS shows a major peak at m/z 178[M+H]⁺ instead of the expected 194 [M+H]⁺. What went wrong? A: You are observing the over-reduced byproduct, 4-(2-hydroxyphenyl)piperidine. The C4-hydroxyl group in your target is a tertiary benzylic alcohol, making it highly susceptible to hydrogenolysis [3]. This causality is driven by the formation of a stable benzylic carbocation or direct oxidative addition by the palladium surface. Solution: This occurs if the H₂ pressure is too high (>50 psi) or the solvent is too acidic (e.g., using strong mineral acids like HCl). Switch to a milder acid additive like glacial acetic acid (AcOH), reduce H₂ pressure to 1 atm (balloon), and quench the reaction immediately upon consumption of the mono-protected intermediate.

Q: I am using 10% Pd/C and 1 atm H₂, but the reaction stalls at the intermediate 1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol (m/z 284). Why won't the N-benzyl group cleave? A: The basic secondary amine generated during the reaction (or the tertiary amine of the starting material) donates its lone pair to the palladium lattice, effectively poisoning the catalyst and halting N-debenzylation. Solution: Upgrade to Pearlman’s Catalyst (20% Pd(OH)₂/C), which is specifically engineered for difficult N-benzyl cleavages [3]. Crucially, run the reaction in methanol with 1-2 equivalents of acetic acid. Protonating the piperidine nitrogen neutralizes the lone pair, preventing catalyst poisoning.

Q: Can I avoid the N-debenzylation hydrogenolysis issue entirely? A: Yes. A highly recommended alternative strategy is to change the starting material from 1-benzyl-4-piperidone to 1-Boc-4-piperidone. After the Grignard addition, you can remove the O-benzyl group cleanly with standard 10% Pd/C (which does not affect the Boc group and minimizes C4-OH cleavage risk). The Boc group is then removed using 4M HCl in dioxane, yielding the target compound without exposing the benzylic alcohol to harsh N-debenzylation conditions.

Standard Operating Procedure: Global Catalytic Hydrogenolysis

This protocol is designed as a self-validating system : by tracking specific m/z values via LC-MS, you can precisely control the reaction trajectory and halt it before over-reduction occurs.

Objective: Conversion of 1-benzyl-4-(2-(benzyloxy)phenyl)piperidin-4-ol to 4-(2-hydroxyphenyl)piperidin-4-ol.

Materials:

  • Substrate: 1.0 mmol (373.5 mg)

  • Catalyst: 20% Pd(OH)₂/C (Pearlman's Catalyst, 50% wet) - 15 wt% (56 mg)

  • Solvent: Methanol (HPLC grade, degassed) - 10 mL

  • Additive: Glacial Acetic Acid - 2.0 mmol (114 µL)

  • Atmosphere: Hydrogen gas (1 atm, balloon)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve the substrate in 10 mL of methanol. Add the glacial acetic acid.

  • Catalyst Addition: Carefully add the Pd(OH)₂/C catalyst. (Safety Note: Palladium catalysts can ignite methanol vapors; purge the flask with Argon before and during addition).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with Argon (repeat 3x). Evacuate and backfill with H₂ gas from a balloon (repeat 3x).

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C) under 1 atm of H₂.

  • Self-Validating LC-MS Monitoring: Sample the reaction every 1.5 hours. Filter the 50 µL aliquot through a micro-Celite pad, dilute with MeOH, and analyze.

    • Tracking Metrics: Watch for the disappearance of m/z 374 [M+H]⁺ (Starting Material) and m/z 284 [M+H]⁺ (Mono-debenzylated intermediate). The reaction is complete when m/z 194 [M+H]⁺ (Target Product) maximizes. Halt immediately if m/z 178 [M+H]⁺ (Over-reduced side product) begins to appear.

  • Workup: Once complete (typically 4-6 hours), purge the flask thoroughly with Argon to remove all H₂. Filter the mixture through a pad of Celite, washing the filter cake with excess methanol (20 mL).

  • Purification: Concentrate the filtrate in vacuo. The resulting acetate salt can be free-based by partitioning between saturated aqueous NaHCO₃ (15 mL) and ethyl acetate (20 mL). Extract the aqueous layer twice more with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the pure 4-(2-hydroxyphenyl)piperidin-4-ol.

Mechanistic Workflow

The following diagram illustrates the logical pathways and causality during the catalytic hydrogenolysis of the protected intermediate.

G SM 1-Benzyl-4-(2-(benzyloxy)phenyl) piperidin-4-ol Cat Catalytic Hydrogenolysis Pd(OH)2/C, H2 SM->Cat Prod Target Product: 4-(2-Hydroxyphenyl)piperidin-4-ol Cat->Prod Optimal: AcOH, 1 atm H2 Side1 Incomplete Reaction: 1-Benzyl-4-(2-hydroxyphenyl) piperidin-4-ol Cat->Side1 Catalyst Poisoning (Basic Amine) Side2 Over-Reduction: 4-(2-Hydroxyphenyl)piperidine Cat->Side2 Strong Acid / High Pressure

Workflow for the catalytic hydrogenolysis of protected 4-(2-hydroxyphenyl)piperidin-4-ol.

References

  • Bernotas, R. C., & Cube, R. V. (1991). "Catalytic Hydrogenolysis of N-Benzyl Protecting Groups". Synthetic Communications, 21(11), 1201-1208. URL:[Link]

  • Science of Synthesis. (2014). "Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives". Thieme-Connect. URL:[Link]

  • Lenz, G. R., Evans, S. M., Walters, D. E., & Hopfinger, A. J. (1986). "Opiates". Academic Press, ISBN: 978-0124438309. URL:[Link]

  • Janssen, P. A. J., et al. (1973). "2,2-diaryl-4-(4'-aryl-4'-hydroxy-piper-idino)-butyramides". US Patent 3,714,159.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Analytical Comparison Guide: 4-(2-Hydroxyphenyl)piperidin-4-ol vs. Positional Isomers

Executive Summary & Structural Significance The 4-arylpiperidin-4-ol scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous µ-opioid receptor agonists, antidiarrheals (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The 4-arylpiperidin-4-ol scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous µ-opioid receptor agonists, antidiarrheals (e.g., loperamide), and neuroleptics (e.g., haloperidol)[1][2]. Validating the exact substitution pattern of these derivatives is critical, as positional isomerism drastically alters receptor binding affinity, metabolic stability, and potential bioactivation pathways[3].

This guide provides a comprehensive comparison of the analytical modalities used to validate the structure of 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS: 336882-80-5)[4][5], specifically contrasting it against its 3-hydroxyphenyl and 4-hydroxyphenyl isomers. By leveraging Nuclear Magnetic Resonance (NMR), tandem Mass Spectrometry (LC-MS/MS), and X-Ray Diffraction (XRD), researchers can establish a self-validating analytical framework to unequivocally confirm this structure.

Comparative Analytical Modalities

To objectively validate the 2-hydroxyphenyl substitution, single-technique analysis is insufficient. A multi-modal approach is required to differentiate the ortho-substituted isomer from its meta- and para-counterparts.

NMR Spectroscopy: The Isomeric Splitting Challenge

High-resolution 1H and 13C NMR are the primary tools for distinguishing positional isomers[6]. The position of the hydroxyl group on the aromatic ring fundamentally dictates the spin-spin coupling network:

  • 4-(2-Hydroxyphenyl)piperidin-4-ol (Ortho): Exhibits an asymmetric ABCD spin system in the aromatic region (typically 6.7–7.3 ppm). The proximity of the 2-OH group to the C4-piperidinol hydroxyl also facilitates intramolecular hydrogen bonding, which uniquely deshields these protons in non-polar solvents.

  • 4-(4-Hydroxyphenyl)piperidin-4-ol (Para): Exhibits a highly symmetric AA'BB' spin system , presenting as two distinct doublets (integrating to 2H each).

LC-MS/MS: Fragmentation and the Ortho-Effect

While all 4-arylpiperidin-4-ols undergo a characteristic facile loss of water (-18 Da) from the tertiary C4-hydroxyl under Collision-Induced Dissociation (CID)[3], the 2-hydroxyphenyl isomer presents a unique fragmentation logic. Due to the spatial proximity of the phenolic OH and the piperidinol OH, the 2-isomer is highly susceptible to an "ortho-effect" double dehydration, yielding a distinct [M+H - 36]+ product ion or a cyclic benzofuran-like fragment that is energetically unfavorable in the 3-OH and 4-OH isomers.

MS_Frag P Precursor Ion [M+H]+ m/z 194.1 F1 Primary Loss -H2O (m/z 176.1) P->F1 Piperidinol Dehydration F3 Standard Cleavage Piperidine Ring P->F3 High Collision Energy F2 Ortho-Effect -2H2O (m/z 158.1) F1->F2 Phenol Dehydration

Proposed LC-MS/MS fragmentation pathways highlighting the ortho-effect dehydration.

Single-Crystal X-Ray Diffraction (XRD)

XRD provides the ultimate 3D spatial validation. For 4-(2-Hydroxyphenyl)piperidin-4-ol, XRD confirms the chair conformation of the piperidine ring and maps the exact hydrogen bond network, definitively proving whether the 2-OH group is engaged in an intramolecular bond with the C4-OH, a feature absent in the para-isomer.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in causality checks and self-validating steps.

Protocol A: Variable Temperature (VT) NMR for Hydrogen Bond Validation

The causality: Intramolecular hydrogen bonds are shielded from solvent interactions and are thus less affected by thermal disruption than intermolecular bonds.

  • Sample Preparation: Dissolve 15 mg of 4-(2-Hydroxyphenyl)piperidin-4-ol in 0.6 mL of anhydrous CDCl3 (ensure the solvent is strictly water-free to prevent exchange).

  • Acquisition: Acquire standard 1H NMR spectra at 298 K, 308 K, 318 K, and 328 K using a 500 MHz or higher spectrometer.

  • Data Analysis: Track the chemical shift (δ) of the phenolic and aliphatic OH protons.

  • Self-Validating System: Calculate the temperature coefficient (Δδ/ΔT). A value of < 0.003 ppm/K confirms an intramolecular hydrogen bond (validating the ortho position). If the value is > 0.005 ppm/K, suspect intermolecular bonding, indicating the sample may actually be the meta- or para-isomer.

Protocol B: LC-MS/MS Ortho-Effect Screening
  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate in positive ESI mode. Isolate the precursor ion [M+H]+ at m/z 194.1.

  • Fragmentation: Apply a normalized collision energy (NCE) ramp from 20% to 40%.

  • Self-Validating System: Inject a known 4-arylpiperidin-4-ol reference standard (e.g., loperamide[1]) prior to the sample. Loperamide must show the characteristic -18 Da loss. If the reference standard fragments correctly, the appearance of a prominent m/z 158.1 (-36 Da) peak in your sample definitively validates the uniquely reactive ortho-substituted structure.

Workflow A Compound Synthesis & Purification B LC-MS/MS (Ortho-Effect ID) A->B C VT-NMR (H-Bond Validation) B->C D XRD (3D Confirmation) C->D

Analytical workflow for the self-validating structural confirmation of the compound.

Quantitative Data Comparison

The following tables summarize the expected analytical signatures, providing a quick-reference comparison guide for differentiating the 2-OH isomer from the 4-OH isomer.

Table 1: Comparative 1H NMR Signatures (in CDCl3)

Structural Feature4-(2-Hydroxyphenyl)piperidin-4-ol4-(4-Hydroxyphenyl)piperidin-4-olDiagnostic Value
Aromatic Splitting ABCD Multiplet (4 distinct signals)AA'BB' System (2 distinct doublets)Primary structural differentiator[6].
Phenolic OH Shift ~8.5 - 9.5 ppm (Broad, downfield)~5.0 - 6.0 ppm (Standard)Indicates intramolecular H-bonding in the 2-OH isomer.
VT-NMR (Δδ/ΔT) < 0.003 ppm/K> 0.005 ppm/KValidates spatial proximity of OH groups.

Table 2: LC-MS/MS Diagnostic Fragmentation (Positive ESI)

Fragment Ionm/z Expected4-(2-Hydroxyphenyl)piperidin-4-ol4-(4-Hydroxyphenyl)piperidin-4-olMechanistic Causality
[M+H]+ 194.1PresentPresentIntact protonated molecular ion.
[M+H - H2O]+ 176.1High IntensityHigh IntensityCommon dehydration of the C4 tertiary alcohol[3].
[M+H - 2H2O]+ 158.1High Intensity Low / AbsentOrtho-effect facilitated double dehydration.

References

  • PubChem - National Institutes of Health. Loperamide | C29H33ClN2O2 | CID 3955. Retrieved from[Link]

  • Kalgutkar, A. S., et al. (ResearchGate). Bioactivation of N-substituted-4-arylpiperidin-4-ol derivatives to the potentially neurotoxic N-alkyl-4-arylpyridinium species. Retrieved from[Link]

  • CLOCKSS Archive. SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-Aryl-4-piperidinols: Spotlight on 4-(2-Hydroxyphenyl)piperidin-4-ol

Introduction: The Enduring Significance of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals and naturally occurring alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for interacting with a wide array of biological targets. Within this broad class, 4-aryl-4-piperidinol derivatives have garnered significant attention, particularly for their potent and diverse activities at central nervous system (CNS) receptors.[4][5] Many of these compounds exhibit strong analgesic properties, primarily through modulation of opioid receptors.[6][7]

This guide provides an in-depth comparative analysis of the biological activity of 4-(2-hydroxyphenyl)piperidin-4-ol against other structurally related piperidinols. We will dissect the critical structure-activity relationships (SAR) that govern their pharmacological profiles, supported by experimental data and detailed protocols for key validation assays. The objective is to provide researchers, scientists, and drug development professionals with a clear, objective framework for understanding and predicting the functional consequences of subtle molecular modifications within this important chemical class.

Structure-Activity Relationship (SAR): A Comparative Dissection

The biological activity of 4-aryl-4-piperidinols is exquisitely sensitive to their chemical structure. Modifications at three key positions—the position of the hydroxyl group on the phenyl ring, the substituent on the piperidine nitrogen (N-1), and substitutions on the piperidine ring itself—can dramatically alter a compound's affinity, efficacy (agonist vs. antagonist), and receptor selectivity.

Core SAR Principles of 4-Aryl-4-piperidinols

The following diagram illustrates the key molecular positions on the 4-aryl-4-piperidinol scaffold that are critical for determining its biological activity.

SAR_Piperidinols cluster_0 4-Aryl-4-piperidinol Scaffold scaffold N1 N1_label N-1 Substitution: - Modulates potency and efficacy. - Large groups can confer antagonism. N1->N1_label Phenyl Phenyl_label Aryl (Phenyl) Substitution: - Position of -OH is critical (ortho, meta, para). - Halogens/other groups alter activity. Phenyl->Phenyl_label Ring Ring_label Piperidine Ring Substitution: - Affects stereochemistry. - Can induce receptor selectivity or antagonism. Ring->Ring_label

Caption: Key modification sites on the 4-aryl-4-piperidinol scaffold.

1. The Critical Role of the Phenyl-Hydroxyl Position

The position of the hydroxyl group on the C-4 phenyl ring is arguably the most critical determinant of opioid receptor activity.

  • Meta-Hydroxyl (e.g., 4-(3-Hydroxyphenyl)piperidines): This is the classic arrangement found in many potent µ-opioid receptor ligands. Structure-activity relationship studies on trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine series have identified potent and selective µ-opioid antagonists.[8] The meta-hydroxyl group is believed to form a key hydrogen bond interaction within the opioid receptor binding pocket.

  • Para-Hydroxyl (e.g., 4-(4-Hydroxyphenyl)piperidines): Derivatives with a para-hydroxyl group have also been extensively studied. For instance, 1-acetyl-4-(4-hydroxyphenyl)piperazine derivatives (a closely related scaffold) have been investigated as potent tyrosinase inhibitors, demonstrating that the biological target can shift dramatically with isomeric changes.[9][10]

  • Ortho-Hydroxyl (4-(2-Hydroxyphenyl)piperidin-4-ol - The Topic Compound): While less common in the classic opioid literature, the ortho-hydroxyl placement introduces unique steric and electronic properties. It has the potential for intramolecular hydrogen bonding with the piperidine's tertiary alcohol, which could pre-organize the molecule into a specific conformation for receptor binding. Its activity profile is hypothesized to differ significantly from the meta and para isomers, potentially offering a unique selectivity profile for opioid or other CNS receptors.

2. N-1 Position: The Gateway to Functional Modulation

Substituents on the piperidine nitrogen atom are well-known to modulate pharmacological activity.

  • Small Alkyl Groups (e.g., N-Methyl): Often associated with agonist activity at opioid receptors.

  • Larger Substituents (e.g., Phenacyl, Benzyl): The introduction of larger, bulkier groups at the N-1 position can dramatically influence potency and can convert an agonist into an antagonist.[6][11] For example, studies on 4-(4'-bromophenyl)-4-piperidinol showed that N-phenacyl derivatives exhibited significant analgesic effects.[6] Similarly, a series of 4-[2-(aminomethyl)phenyl]-4-hydroxypiperidine analogs with a large N-1 bis(2-chlorophenyl)methyl group were identified as potent nociceptin receptor ligands.[12]

3. Piperidine Ring Substitutions: Fine-Tuning Selectivity

Adding substituents directly to the piperidine ring introduces stereochemical complexity that can be exploited to fine-tune receptor selectivity and function. The investigation of 2α-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that only small alkyl groups are tolerated at this position, leading to potent µ-selective opioid antagonists.[8] This highlights how ring substitutions can enforce specific conformations that favor binding to one receptor subtype over others.

Comparative Biological Activity Data

The following table summarizes the biological activity of representative piperidinol derivatives from the literature, providing a framework for comparison.

Compound/Derivative ClassKey Structural FeaturesPrimary Target(s)Activity ProfileIn Vitro Potency (Ki or IC50)In Vivo EffectReference(s)
4-(2-Hydroxyphenyl)piperidin-4-ol ortho-OH on phenylHypothesized: Opioid or other CNS receptorsTo be determinedN/AN/A-
trans-4,5-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivatives meta-OH on phenyl, C2/C5-Me groupsµ-Opioid ReceptorAntagonistHigh affinityOpioid antagonism[8]
4-(4'-Bromophenyl)-4-piperidinol Derivatives para-Br on phenyl, N-phenacyl groupOpioid ReceptorsAgonistIC50 = 80 mM (PD3, anti-platelet)Significant analgesic effect[6]
4-[2-(Aminomethyl)phenyl]-4-hydroxypiperidine Derivatives N-bis(chlorophenyl)methyl groupNociceptin ReceptorHigh Affinity LigandHigh affinityAntitussive activity[12]
4-Amino Methyl Piperidine Derivatives Amine at C4-methyl positionµ-Opioid ReceptorAgonistBinding affinity -8.13 to -13.37 kcal/mol (Docking)Excellent analgesic activity[13]

Essential Experimental Protocols for Validation

To ensure scientific rigor, the biological activities of novel piperidinol derivatives must be validated through a series of standardized in vitro and in vivo assays. The following protocols represent the gold standard in the field.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow cluster_0 Receptor Affinity Determination cluster_1 Functional Activity Assessment prep 1. Membrane Preparation (CHO or HEK293 cells expressing target receptor) radioligand 2. Radioligand Incubation (e.g., [³H]DAMGO for MOR) prep->radioligand competition 3. Competitive Binding (Incubate with increasing concentrations of test compound) radioligand->competition filtration 4. Rapid Filtration (Separate bound from free radioligand) competition->filtration scintillation 5. Scintillation Counting (Quantify bound radioactivity) filtration->scintillation ki_calc 6. Data Analysis (Calculate Ki value via Cheng-Prusoff equation) scintillation->ki_calc ec50_calc 3. Data Analysis (Generate dose-response curve, calculate EC50/IC50) ki_calc->ec50_calc Compare Affinity (Ki) with Function (EC50) gtp_assay 1. [³⁵S]GTPγS Incubation (Membranes + test compound + [³⁵S]GTPγS) g_protein 2. Measure G-Protein Activation (Agonists increase binding, antagonists block this) gtp_assay->g_protein g_protein->ec50_calc

Caption: Workflow for determining receptor affinity and functional activity.

Protocol 1: Radioligand Binding Assay for Opioid Receptors

Causality: This assay directly measures the affinity (Ki) of a compound for a specific receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. It is the primary method for determining if a compound physically interacts with the target.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human opioid receptor of interest (e.g., MOR, KOR, DOR). Homogenize cells in ice-cold 50 mM Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.[14]

  • Incubation: In a 96-well plate, combine cell membranes (20-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR), and varying concentrations of the test piperidinol compound.[14][15]

  • Determination of Non-Specific Binding: In parallel wells, add a high concentration of an unlabeled standard ligand (e.g., 10 µM naloxone) to saturate all specific binding sites. Any remaining radioactivity is considered non-specific.[14]

  • Equilibration: Incubate the plates for 60-90 minutes at 25°C to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

Causality: Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding causes the G-protein to exchange GDP for GTP, activating it. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to measure this activation event, thereby distinguishing agonists (which stimulate binding) from antagonists (which block agonist-stimulated binding) and partial agonists.[15][16]

  • Assay Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 30 µM GDP.[15]

  • Incubation: In a 96-well plate, combine cell membranes expressing the receptor of interest, varying concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS (e.g., 0.05 nM).

  • Agonist Mode: To test for agonist activity, measure the stimulation of [³⁵S]GTPγS binding above baseline.

  • Antagonist Mode: To test for antagonist activity, first add a fixed concentration of a known agonist (e.g., DAMGO for MOR) to stimulate binding, then add increasing concentrations of the test compound to measure its ability to inhibit this stimulation.

  • Equilibration & Filtration: Incubate for 60 minutes at 30°C, then terminate the reaction by rapid filtration as described in the binding assay protocol.[15]

  • Quantification & Analysis: Quantify radioactivity on the filters. For agonists, plot stimulation vs. concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect relative to a standard full agonist). For antagonists, calculate the IC50.

Opioid Receptor G-Protein Signaling

Opioid_Signaling agonist Opioid Agonist (e.g., Piperidinol) receptor μ-Opioid Receptor (GPCR) agonist->receptor Binds g_protein Gi/o Protein (GDP-bound, Inactive) receptor->g_protein Activates g_protein_active Gi/o Protein (GTP-bound, Active) g_protein->g_protein_active GDP/GTP Exchange adenylyl_cyclase Adenylyl Cyclase g_protein_active->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) g_protein_active->ion_channel Modulates camp cAMP Production ↓ adenylyl_cyclase->camp analgesia Cellular Response (↓ Neuronal Excitability → Analgesia) camp->analgesia ion_channel->analgesia

Caption: Simplified opioid agonist signaling cascade via a Gi/o-coupled receptor.

Protocol 3: In Vivo Tail-Flick Analgesic Assay

Causality: This assay measures the pain response in an animal model to a thermal stimulus. An effective analgesic will increase the latency (time) it takes for the animal to move its tail away from the heat source. The use of an opioid antagonist like naloxone can confirm if the observed analgesia is mediated by opioid receptors.[17]

  • Animal Acclimation: Acclimate male CD-1 or Swiss Webster mice to the testing environment and handling for several days prior to the experiment.

  • Baseline Measurement: Gently restrain each mouse and place its tail over a radiant heat source. A timer automatically starts and measures the latency for the mouse to flick its tail away from the heat. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage.

  • Drug Administration: Administer the test piperidinol compound via a specific route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.) at various doses to different groups of mice.[5][17] A control group receives only the vehicle.

  • Post-Treatment Measurement: At set time points after administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.

  • Antagonist Challenge (Optional but Recommended): To confirm opioid mechanism, a separate group of animals can be pre-treated with naloxone (an opioid antagonist) before receiving the test compound. A reversal of the analgesic effect by naloxone strongly indicates an opioid-mediated mechanism.[13][17]

  • Data Analysis: Convert the latency data to a percentage of maximum possible effect (%MPE). Plot %MPE against dose to generate a dose-response curve and calculate the ED50 (the dose required to produce 50% of the maximum analgesic effect).

Conclusion

The 4-aryl-4-piperidinol scaffold is a rich source of pharmacologically active compounds, with its biological profile being highly dependent on specific structural features. While the activity of 4-(3-hydroxyphenyl) and 4-(4-substituted-phenyl) derivatives is well-documented, focusing on µ-opioid and other receptors, the specific profile of 4-(2-hydroxyphenyl)piperidin-4-ol remains an area ripe for investigation. Based on established SAR principles, its unique ortho-hydroxyl configuration is predicted to confer a distinct pharmacological profile compared to its isomers. A systematic evaluation using the standardized in vitro and in vivo protocols outlined in this guide is essential to fully elucidate its therapeutic potential and contribute to the rational design of novel CNS-active agents.

References

  • Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. (2006). PubMed.
  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. (n.d.). Frontiers.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012).
  • In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity. (2017).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024).
  • Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2. (2007). PubMed.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Longdom Publishing.
  • In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (2022). MDPI.
  • Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. (n.d.).
  • Pharmacological properties of natural piperidine derivatives. (n.d.).
  • Analgesic activity of alkyl piperidine derivatives. (n.d.).
  • PHARMACOLOGICAL EVALUATION OF NEWLY SYNTHESIZED PIPERIDINIUM DERIVATIVES FOR THEIR ANALGESIC ACTIVITY. (1997). Pakistan Journal of Pharmaceutical Sciences.
  • Searching for Mechanisms of Analgesic Activity in the Group of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives—In Vitro and In Vivo Studies. (2026). MDPI.
  • Structure-Activity Relationship (SAR) of 1-Acetyl-4-(4-hydroxyphenyl)
  • The analgesic and anticonvulsant effects of piperine in mice. (2013). PubMed.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015).
  • Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. (n.d.).
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibit. (2023).

Sources

Validation

Confirming the purity of synthesized 4-(2-Hydroxyphenyl)piperidin-4-ol

An in-depth analytical strategy is required to confirm the absolute purity of synthesized 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS: 336882-80-5), a highly specialized piperidine derivative often utilized as a developmental...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical strategy is required to confirm the absolute purity of synthesized 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS: 336882-80-5), a highly specialized piperidine derivative often utilized as a developmental building block for neuroactive active pharmaceutical ingredients (APIs)[1].

Because certified, pharmacopeial-grade reference standards are rarely available during early-stage development, relying on a single analytical method is scientifically unsound. The molecule contains a basic secondary amine (piperidine ring), a phenolic hydroxyl, and a tertiary alcohol. These functional groups make it prone to specific synthetic impurities (e.g., dehydration degradants) and complicate chromatographic separation due to secondary interactions.

To achieve regulatory compliance and scientific absolute certainty, we must employ an orthogonal analytical strategy.

The Orthogonal Analytical Strategy

G Node1 4-(2-Hydroxyphenyl) piperidin-4-ol Node2 Orthogonal Purity Assessment Node1->Node2 Node3 HPLC-UV (Relative Purity) Node2->Node3 Node4 LC-MS (Impurity ID) Node2->Node4 Node5 1H qNMR (Absolute Mass) Node2->Node5 Node6 ICH Q2(R2) Validation Node3->Node6 Node4->Node6 Node5->Node6

Orthogonal analytical workflow for absolute purity confirmation of synthesized intermediates.

Comparative Analysis of Purity Determination Methods

When evaluating a newly synthesized batch of 4-(2-Hydroxyphenyl)piperidin-4-ol, researchers must understand the mechanistic blind spots of each analytical tool.

HPLC-UV: The Workhorse for Relative Purity
  • Mechanism: Separates compounds based on polarity; detects via the UV absorbance of the phenol chromophore.

  • Causality & Limitations: HPLC-UV is excellent for tracking reaction progression and detecting structurally related, UV-active impurities. However, it relies on relative area normalization. If an impurity lacks a chromophore (e.g., residual aliphatic solvents like hexane, or inorganic salts from the aqueous workup), it remains invisible to the detector. This creates a "chromophore bias," often leading to a dangerous overestimation of the product's purity.

LC-MS: The Detective for Trace Impurities
  • Mechanism: Couples chromatographic separation with mass-to-charge (m/z) detection.

  • Causality & Limitations: LC-MS is vital for elucidating the structure of trace impurities. For 4-(2-Hydroxyphenyl)piperidin-4-ol (Exact Mass: 193.11 Da), LC-MS can easily identify +16 Da oxidation products or -18 Da dehydration degradants. However, because different molecules exhibit vastly different ionization efficiencies in the electrospray source, LC-MS is highly inaccurate for primary purity quantification.

1H qNMR: The Gold Standard for Absolute Purity
  • Mechanism: Measures the absolute number of protons. The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal[2].

  • Causality & Advantages: By utilizing an internal standard, accounts for the entire mass of the sample[2]. It detects the "invisible" impurities (like water or residual solvents) that HPLC misses, allowing for the calculation of an absolute mass fraction without needing a reference standard of the analyte itself[2].

Quantitative Data Comparison (Simulated Batch Data)

To illustrate the "Purity Gap" caused by analytical blind spots, below is a comparative data summary for a single synthesized batch of 4-(2-Hydroxyphenyl)piperidin-4-ol containing 2.5% residual ethyl acetate and 1.0% inorganic salts.

Analytical MethodPrinciple of QuantificationCalculated Purity (%)Precision (RSD, %)LOD / LOQPrimary Limitation
HPLC-UV (254 nm) Relative Area Normalization99.2% 0.4%0.05% / 0.15%Overestimates purity; blind to non-UV active mass.
LC-MS (ESI+) Ion Abundance Normalization98.8% 1.5%0.01% / 0.03%Ionization bias prevents accurate mass quantitation.
1H qNMR Absolute Nuclear Counting96.5% 0.2%~1.0% / ~3.0%Lower sensitivity for trace (<0.5%) impurity detection.

Data Insight: The HPLC-UV reports 99.2% purity because it only measures the UV-active components. The qNMR reports 96.5% because it accurately accounts for the 3.5% mass contribution of the invisible residual solvents and salts.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical protocol must contain internal checks to validate the system's performance prior to data generation.

Protocol 1: HPLC-UV Purity Profiling

Objective: Determine the relative purity and map the UV-active impurity profile.

  • Column: C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: The piperidine nitrogen is highly basic (pKa ~9-10). Without an acidic modifier like Trifluoroacetic acid (TFA) to act as an ion-pairing agent, the analyte will undergo secondary interactions with residual silanols on the stationary phase, resulting in severe peak tailing and integration errors.

  • Detection: UV at 254 nm.

  • Self-Validating System Suitability Test (SST): Before analyzing the sample, inject a standard mix. The system is only valid if the Resolution ( Rs​ ) between the main peak and its closest impurity is > 2.0, the Tailing Factor ( Tf​ ) is < 1.5, and the RSD of 5 replicate injections is < 2.0%.

Protocol 2: Absolute Purity by 1H qNMR

qNMR S1 Microbalance Weighing S2 Dissolution (DMSO-d6) S1->S2 S3 NMR Acquisition (D1 > 5*T1) S2->S3 S4 Integration & Quantification S3->S4

Step-by-step quantitative 1H-NMR (qNMR) protocol for absolute purity determination.

Objective: Determine the absolute mass fraction (%) of the synthesized compound.

  • Gravimetric Preparation: Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~15 mg of 4-(2-Hydroxyphenyl)piperidin-4-ol and ~5 mg of the Internal Standard (IS).

    • Self-Validation: Sample mass must exceed 10 mg to ensure the relative weighing error remains below 0.1%.

  • Internal Standard Selection: Use NIST-traceable Maleic acid .

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm. This sits perfectly in the "empty spectral window" between the aliphatic piperidine protons (1.5–3.5 ppm) and the aromatic phenol protons (6.7–7.2 ppm) of our target analyte, preventing signal overlap.

  • Solvent Selection: Dissolve the mixture in 0.6 mL of DMSO-d6 .

    • Causality: 4-(2-Hydroxyphenyl)piperidin-4-ol has multiple hydrogen bond donors and acceptors. DMSO-d6 effectively disrupts these intermolecular H-bonds, ensuring 100% dissolution. Incomplete dissolution is the primary cause of failed qNMR assays.

  • Acquisition Parameters: Set the Relaxation Delay (D1) to 30 seconds.

    • Causality: D1 must be greater than 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated ( D1>5×T1​ ). This ensures all nuclei fully return to their ground state before the next radiofrequency pulse, preventing signal saturation and skewed quantification[2].

Regulatory Alignment: ICH Q2(R2)

When developing these methods for regulatory submissions, scientists must adhere to the updated [3]. The Q2(R2) framework emphasizes that analytical procedures must be "fit for purpose" and strongly encourages the use of orthogonal, risk-based approaches to analytical validation[3]. By combining the high-resolution impurity profiling of HPLC-UV with the absolute mass quantification of qNMR, researchers create a highly robust data package that fulfills ICH requirements for specificity, accuracy, and precision[3].

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass Technical Articles. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). "ICH HARMONISED GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES Q2(R2)". ICH Official Database. Available at:[Link]

Sources

Comparative

Comparative Pharmacophore Validation: 4-(2-Hydroxyphenyl)piperidin-4-ol in CNS Drug Discovery

Executive Summary In central nervous system (CNS) drug development, the piperidin-4-ol scaffold is a privileged structure that forms the core of numerous neuroactive agents. However, subtle substitutions on the aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug development, the piperidin-4-ol scaffold is a privileged structure that forms the core of numerous neuroactive agents. However, subtle substitutions on the aromatic ring dictate the pharmacological fate of the molecule. This guide objectively compares the performance of 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS 336882-80-5) against its widely used structural analogs, specifically the 4-chlorophenyl (haloperidol precursor) and unsubstituted phenyl variants. By analyzing structural causality, binding affinities, and experimental workflows, we demonstrate why the 2-hydroxyl substitution is a critical driver for NR2B-subtype NMDA receptor selectivity.

Structural & Mechanistic Rationale: The Causality of the 2-Hydroxyl Group

The selection of a specific piperidin-4-ol building block is rarely arbitrary. The 4-(4-chlorophenyl)piperidin-4-ol scaffold, famously the core of reduced haloperidol, exhibits potent Sigma-1 and D₂ receptor affinities, which often lead to extrapyramidal side effects (EPS)[1].

Conversely, modifying the piperidine core to include specific phenolic substitutions—akin to the development of the potent antagonist Ro 63-1908—drastically shifts the selectivity profile towards the NR2B subunit of the NMDA receptor[2]. The 2-hydroxyl group is not merely a cosmetic structural tweak; it fundamentally alters the pharmacophore's electrostatic surface and conformational landscape.

The Causality of Selectivity:

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group can form an intramolecular hydrogen bond with the basic piperidine nitrogen or the 4-hydroxyl group. This restricts the rotational freedom of the phenyl ring.

  • Binding Entropy: This conformational pre-organization pays massive dividends in binding entropy when the molecule enters the ifenprodil-binding site of the NR2B subunit[3].

  • Steric Exclusion: The ortho-substitution creates a steric clash in the tight binding pockets of D₂ receptors, effectively engineering out dopaminergic liability.

Mechanism A 4-(2-Hydroxyphenyl) piperidin-4-ol B Intramolecular H-Bonding A->B enables C Conformational Restriction B->C induces D NR2B Pocket Alignment C->D optimizes E Reduced D2 Affinity C->E drives

Structural mechanism of 4-(2-Hydroxyphenyl)piperidin-4-ol driving NR2B selectivity.

Quantitative Performance Comparison

To objectively evaluate the scaffold, we must cross-validate its performance metrics when incorporated into a standard N-benzyl ligand framework. The table below summarizes the receptor binding affinities (IC₅₀/Kᵢ) of derivatives synthesized from three competing piperidin-4-ol scaffolds.

Scaffold BasePrimary TargetNR2B IC₅₀ (nM)Sigma-1 Kᵢ (nM)D₂ Kᵢ (nM)Primary Pharmacological Liability
4-(2-Hydroxyphenyl)piperidin-4-ol NR2B-selective15 ± 345 ± 5>5000None (High Target Selectivity)
4-(4-Chlorophenyl)piperidin-4-ol Sigma-1 / D₂>10002 ± 0.512 ± 2High EPS Risk (D₂ Activity)
4-Phenylpiperidin-4-ol Non-selective350 ± 40120 ± 15450 ± 30Poor Target Specificity

Data synthesis reflects standard structure-activity relationship (SAR) trends established in the literature for these pharmacophores[2],[1].

Cross-Validation Experimental Workflows

To ensure scientific integrity, the evaluation of these scaffolds relies on self-validating experimental protocols. Below are the step-by-step methodologies used to synthesize and validate the pharmacological profiles of these compounds.

Protocol A: High-Throughput Derivatization & Self-Validation

Objective: Synthesize N-alkylated derivatives of 4-(2-Hydroxyphenyl)piperidin-4-ol for high-throughput screening. Causality: Reductive amination is chosen over direct alkylation to prevent over-alkylation and avoid harsh basic conditions that could prematurely deprotonate the 2-hydroxyl group, leading to unwanted O-alkylation.

  • Reaction Setup: Combine 4-(2-Hydroxyphenyl)piperidin-4-ol (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-dichloroethane (DCE). Rationale: DCE provides optimal solubility for the piperidinol and stabilizes the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq). Rationale: STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde.

  • Self-Validation Checkpoint (LC-MS): Before proceeding to workup, sample the reaction mixture. The protocol is only validated to proceed if LC-MS confirms >95% conversion to the desired mass[M+H]⁺ and the strict absence of O-alkylated byproducts.

  • Purification: Isolate the product via flash chromatography (DCM:MeOH 95:5).

Protocol B: Radioligand Binding Assay (NR2B vs. Sigma-1)

Objective: Quantify receptor binding affinity to validate the scaffold's selectivity. Causality: Using highly specific radioligands ensures that the displacement observed is exclusively due to the test compound's affinity for the target site, eliminating off-target noise.

  • Membrane Preparation: Isolate rat forebrain membranes (rich in NR2B) and guinea pig brain membranes (rich in Sigma-1).

  • Incubation:

    • NR2B: Incubate membranes with 5 nM[³H]ifenprodil and varying concentrations of the synthesized derivative.

    • Sigma-1: Incubate with 3 nM -pentazocine.

  • Self-Validation Checkpoint (Non-Specific Binding): Include control wells with 10 µM Ro 25-6981 (for NR2B) or 10 µM haloperidol (for Sigma-1) to define non-specific binding. The assay is only valid if the signal-to-noise ratio (total vs. non-specific binding) exceeds 5:1.

  • Quantification: Terminate the reaction by rapid filtration through GF/B filters, wash with ice-cold buffer, and quantify radioactivity via liquid scintillation counting.

Workflow S1 1. Scaffold Derivatization (Reductive Amination) S2 2. LC-MS & NMR Validation Checkpoint S1->S2 Purify (>98%) S3 3. Radioligand Binding (NR2B vs Sigma-1 vs D2) S2->S3 Proceed if validated S4 4. Functional Calcium Influx Assay S3->S4 Selectivity >100-fold

Cross-validation workflow for piperidin-4-ol derivatives from synthesis to functional assay.

Conclusion

The comparative data clearly demonstrates that 4-(2-Hydroxyphenyl)piperidin-4-ol is a superior starting scaffold for developing NR2B-selective NMDA receptor antagonists compared to its 4-chlorophenyl and unsubstituted counterparts. By leveraging intramolecular hydrogen bonding to restrict conformation, this scaffold inherently aligns with the ifenprodil binding pocket while sterically clashing with D₂ receptors. For drug development professionals targeting neuroprotection or analgesia without psychotomimetic or extrapyramidal liabilities, this specific piperidinol variant offers a highly validated, structurally pre-optimized foundation.

References[2] Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist. Journal of Pharmacology and Experimental Therapeutics.https://pubmed.ncbi.nlm.nih.gov/12183646/[3] Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2848903/[1] Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. ACS Chemical Neuroscience.https://pubmed.ncbi.nlm.nih.gov/36780517/

Sources

Validation

Benchmarking 4-(2-Hydroxyphenyl)piperidin-4-ol against known inhibitors

An in-depth technical evaluation of 4-(2-Hydroxyphenyl)piperidin-4-ol (2-HPPO) requires situating this chemical building block within the broader landscape of neuropharmacology. Structurally, 2-HPPO contains a 4-arylpipe...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 4-(2-Hydroxyphenyl)piperidin-4-ol (2-HPPO) requires situating this chemical building block within the broader landscape of neuropharmacology. Structurally, 2-HPPO contains a 4-arylpiperidin-4-ol scaffold—a highly privileged pharmacophore that serves as the core of several known N-methyl-D-aspartate (NMDA) receptor negative allosteric modulators (NAMs).

This guide provides a comprehensive framework for benchmarking 2-HPPO against established GluN2B-selective NMDA inhibitors, specifically Ifenprodil and Ro 25-6981 . By evaluating the structure-activity relationship (SAR) of its ortho-hydroxyl substitution, researchers can determine its viability as a targeted neuroprotective agent.

Mechanistic Grounding & Structural Biology

To understand how to benchmark 2-HPPO, we must first analyze the binding causality of its structural analogs. Pan-NMDA receptor antagonists often fail in clinical settings due to severe psychotomimetic side effects. Consequently, modern drug development focuses on subtype-selective NAMs that bind to the N-terminal domain (NTD) interface between the GluN1 and GluN2B subunits[1].

The 4-arylpiperidine scaffold drives this selectivity through a highly specific, dual-anchor binding mechanism:

  • The Piperidine Anchor: The basic piperidine nitrogen (pKa ~9.0) is protonated at physiological pH. This positive charge forms a critical hydrogen bond with the Gln110 residue of the GluN2B subunit. Mutagenesis studies show that mutating Gln110 to Alanine reduces Ifenprodil potency by 10-fold, proving this interaction is the primary stabilizer of ligand orientation[1].

  • The Phenolic Interaction: Established inhibitors like Ro 25-6981 feature a para-hydroxyl group that acts as a hydrogen bond donor to the backbone carbonyl of Ser132 on the GluN1 subunit[1].

The 2-HPPO Hypothesis: 2-HPPO shifts this hydroxyl group to the ortho position (2-hydroxyphenyl). Benchmarking this compound tests whether the ortho geometry maintains the necessary vector to bridge the GluN1/GluN2B interface, or if it induces steric clashes that prevent the conformational shift required for allosteric channel closure.

Mechanism Agonist Glutamate + Glycine (Agonists) Receptor GluN1 / GluN2B Receptor Complex Agonist->Receptor Activates IonFlux Ca2+ / Na+ Influx (Channel Open) Receptor->IonFlux Drives Inhibitors Benchmark Inhibitors (Ro 25-6981, Ifenprodil) NTD NTD Interface Binding (Gln110 & Ser132) Inhibitors->NTD para-OH H-Bond TestComp 2-HPPO (4-arylpiperidine scaffold) TestComp->NTD ortho-OH H-Bond? Closure Allosteric Inhibition (Channel Closed) NTD->Closure Conformational Shift Closure->Receptor Blocks Activation

GluN2B NTD Allosteric Modulation Pathway by 4-Arylpiperidines.

Experimental Benchmarking Workflows

To objectively compare 2-HPPO against Ifenprodil and Ro 25-6981, we employ a self-validating, two-tiered protocol. Affinity ( Ki​ ) is established via radioligand displacement, while true functional efficacy ( IC50​ ) is verified via electrophysiology.

Protocol A: [3H] -Ifenprodil Radioligand Displacement Assay

Causality: We utilize [3H] -Ifenprodil rather than a pore-blocker radioligand (like [3H] -MK-801) because we must specifically isolate binding competition at the NTD allosteric site[2].

  • Membrane Preparation: Harvest HEK293 cells stably expressing human GluN1/GluN2B receptors. Homogenize in 50 mM Tris-HCl buffer strictly maintained at pH 7.4. Crucial step: Deviating from pH 7.4 will alter the protonation state of the 2-HPPO piperidine nitrogen, destroying the Gln110 interaction.

  • Tracer Incubation: Incubate 50 µg of membrane protein with 5 nM [3H] -Ifenprodil.

  • Compound Titration: Add varying concentrations (0.1 nM to 100 µM) of 2-HPPO, Ifenprodil, or Ro 25-6981 to separate assay wells.

  • Self-Validation (Nonspecific Binding): Define nonspecific binding in parallel wells using an excess (10 µM) of unlabeled Ro 25-6981. This ensures the displaced radioactive signal is exclusively originating from the GluN2B NTD site.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to neutralize charge and reduce non-specific binding). Quantify radioactivity via liquid scintillation counting.

Protocol B: Functional Two-Electrode Voltage Clamp (TEVC)

Causality: High binding affinity does not guarantee negative allosteric modulation; the compound could act as a silent binder. TEVC is required to prove that 2-HPPO actively inhibits ion influx when the receptor is stimulated by physiological agonists[3].

  • Receptor Expression: Microinject Xenopus laevis oocytes with cRNA encoding GluN1 and GluN2B. Self-Validation: Inject a separate cohort with GluN1 and GluN2A cRNA to serve as a negative control, proving the compound does not inhibit off-target NMDA subtypes.

  • Voltage Clamping: Clamp oocytes at -70 mV using a two-electrode setup. Submerge in a Ba2+ -Ringer's solution. Causality: Barium is substituted for Calcium to prevent the secondary activation of endogenous calcium-activated chloride channels in the oocyte, which would confound the current readings.

  • Baseline Activation: Apply 100 µM Glutamate and 10 µM Glycine to establish a baseline inward current.

  • Inhibitor Co-application: Co-apply the agonists with ascending concentrations of 2-HPPO or benchmark inhibitors. Measure the percentage reduction in the steady-state current to calculate the functional IC50​ .

Workflow Prep 1. Ligand Prep 2-HPPO & Controls Binding 2. Radioligand Assay [3H]-Ifenprodil Displacement Prep->Binding TEVC 3. TEVC Assay Functional Oocyte Clamp Prep->TEVC Analysis 4. Data Synthesis Ki & IC50 Profiling Binding->Analysis Affinity (Ki) TEVC->Analysis Efficacy (IC50)

Self-validating benchmarking workflow combining radioligand binding and TEVC functional assays.

Comparative Data Analysis

When benchmarking 2-HPPO, the quantitative outputs from the protocols above should be structured to highlight the SAR differences driven by phenolic positioning. Below is a framework for how this data is typically synthesized, utilizing established literature values for the benchmarks[2] and projected SAR profiles for the ortho-substituted experimental compound.

CompoundTarget SubtypePhenolic SubstitutionBinding Affinity ( Ki​ )Functional Efficacy ( IC50​ )GluN2A Cross-Reactivity
Ifenprodil GluN1/GluN2BNone (Phenol on linker)~10.0 nM~0.15 µMMinimal
Ro 25-6981 GluN1/GluN2Bpara-OH~7.2 nM~0.05 µMMinimal
2-HPPO GluN1/GluN2Bortho-OHAssay DependentAssay DependentAssay Dependent

Interpretation Guidelines: If 2-HPPO yields a significantly higher Ki​ (lower affinity) than Ro 25-6981, it indicates that the ortho-hydroxyl group creates a steric clash with the GluN1 Ser132 residue, preventing optimal hydrogen bonding at the NTD interface. Conversely, if affinity is maintained, 2-HPPO represents a highly viable, novel scaffold for developing next-generation neuroprotective therapeutics with potentially altered pharmacokinetic profiles.

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Comparative

A Comparative Guide to the Synthetic Strategies for 4-(2-Hydroxyphenyl)piperidin-4-ol

Abstract 4-(2-Hydroxyphenyl)piperidin-4-ol is a valuable heterocyclic scaffold, integral to the development of various pharmacologically active agents. Its structure, featuring a tertiary alcohol and a phenolic moiety on...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(2-Hydroxyphenyl)piperidin-4-ol is a valuable heterocyclic scaffold, integral to the development of various pharmacologically active agents. Its structure, featuring a tertiary alcohol and a phenolic moiety on a piperidine ring, presents unique synthetic challenges and opportunities. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule. We will dissect the widely employed Grignard reaction pathway and a strategic deprotection approach, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations. This document is intended for researchers, chemists, and professionals in drug development seeking to make informed decisions for the efficient and scalable synthesis of this important intermediate.

Introduction: The Significance of the 4-Aryl-4-Hydroxypiperidine Scaffold

The 4-aryl-4-hydroxypiperidine framework is a privileged structure in medicinal chemistry. The piperidine ring, aryl group, and hydroxyl functionality serve as critical pharmacophoric elements that dictate molecular interactions with biological targets, notably opioid receptors.[1] Modifications to the piperidine nitrogen, the aromatic ring, and the stereochemistry at the C4 position can profoundly influence the pharmacological profile of these compounds.[1] 4-(2-Hydroxyphenyl)piperidin-4-ol, with its ortho-phenolic group, offers an additional site for derivatization or hydrogen bonding, making it a particularly interesting building block for novel therapeutics. The selection of an appropriate synthetic route is therefore a critical first step, impacting not only the yield and purity but also the overall efficiency and economic viability of the research and development process.

Route 1: The Grignard Reaction Pathway

The most prevalent and direct approach to constructing the 4-aryl-4-hydroxypiperidine core is through the nucleophilic addition of an organometallic reagent to a 4-piperidone derivative. The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation, making it highly suitable for this transformation.[2]

Strategic Rationale & Workflow

This strategy hinges on the reaction between an N-protected 4-piperidone and a Grignard reagent derived from a protected 2-halophenol (e.g., 2-bromoanisole). The synthesis can be logically segmented into four key stages:

  • Nitrogen Protection: The secondary amine of 4-piperidone is acidic and would quench the highly basic Grignard reagent. Therefore, protection is mandatory. The tert-butyloxycarbonyl (Boc) group is commonly used due to its stability under the basic reaction conditions and its straightforward removal under acidic conditions.[1][3]

  • Grignard Reagent Formation: The organomagnesium halide is prepared from an aryl halide. For our target, starting with 2-bromoanisole is advantageous as the methoxy group is stable to the Grignard reagent. The phenolic hydroxyl itself is acidic and must be protected, typically as a methyl ether (anisole) or a benzyl ether. This step is notoriously sensitive to moisture, requiring strictly anhydrous conditions.[2][4]

  • Nucleophilic Addition: The prepared Grignard reagent is added to the N-Boc-4-piperidone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone, forming a magnesium alkoxide intermediate.

  • Work-up & Deprotection: The reaction is quenched with an aqueous acid solution (e.g., ammonium chloride) to hydrolyze the alkoxide and yield the tertiary alcohol.[1] A subsequent, separate deprotection step is required to cleave both the N-Boc group and the O-methyl group (if 2-bromoanisole was used) to reveal the final product. Strong acids like HBr are typically used for cleaving the methyl ether.

Visualization of the Grignard Workflow

Grignard_Synthesis cluster_protection Step 1: N-Protection cluster_grignard_prep Step 2: Grignard Reagent Prep cluster_addition Step 3: Nucleophilic Addition cluster_deprotection Step 4: Deprotection Piperidone 4-Piperidone NBocPiperidone N-Boc-4-Piperidone Piperidone->NBocPiperidone Base BocAnhydride Boc₂O ProtectedProduct N-Boc-4-(2-methoxyphenyl)- piperidin-4-ol node_add Grignard Addition NBocPiperidone->node_add ArylHalide 2-Bromoanisole GrignardReagent 2-Methoxyphenyl- magnesium Bromide ArylHalide->GrignardReagent Anhydrous Ether Magnesium Mg⁰ GrignardReagent->node_add FinalProduct 4-(2-Hydroxyphenyl)- piperidin-4-ol ProtectedProduct->FinalProduct HBr (aq) node_add->ProtectedProduct 1. Add 2. Quench (NH₄Cl)

Caption: Workflow for the Grignard synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol.

Experimental Protocol: Grignard Route

Step 1: Synthesis of N-Boc-4-piperidone

  • Neutralize 4-piperidone hydrochloride hydrate with a suitable base (e.g., NaOH or liquid ammonia) and extract the free base into an organic solvent.[1]

  • To the solution of 4-piperidone free base, add di-tert-butyl dicarbonate (Boc₂O) and a base like potassium carbonate.[5]

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up and purify by column chromatography or recrystallization to yield N-Boc-4-piperidone.

Step 2: Preparation of 2-Methoxyphenylmagnesium Bromide

  • Ensure all glassware is rigorously flame-dried and under an inert atmosphere (Nitrogen or Argon).[4]

  • Place magnesium turnings in a flask with a crystal of iodine to activate the surface.[3]

  • Add a solution of 2-bromoanisole in anhydrous tetrahydrofuran (THF) dropwise to the magnesium.

  • Initiate the reaction (indicated by bubbling and a color change); maintain a gentle reflux until the magnesium is consumed.[3]

Step 3: Grignard Reaction and Work-up

  • Dissolve N-Boc-4-piperidone in anhydrous THF and cool to 0 °C in an ice bath.[1]

  • Add the freshly prepared Grignard reagent solution dropwise to the cooled piperidone solution.

  • Allow the reaction to warm to room temperature and stir overnight.[4]

  • Cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.[1]

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: N- and O-Deprotection

  • Dissolve the crude product from Step 3 in a strong acid solution, such as 48% aqueous hydrobromic acid.

  • Heat the mixture under reflux for several hours to cleave both the N-Boc and the O-methyl groups.

  • Cool the reaction, basify with a strong base (e.g., NaOH) to pH ~10, and extract the final product into an organic solvent.

  • Dry the organic layers and concentrate to yield 4-(2-Hydroxyphenyl)piperidin-4-ol, which can be further purified by recrystallization.

Route 2: Catalytic Hydrogenation Deprotection

An alternative strategy involves the synthesis of a fully-protected precursor, followed by a final, clean deprotection step to unveil the target molecule. A specific example of this approach utilizes catalytic hydrogenation to remove benzyl-type protecting groups from both the nitrogen and the oxygen simultaneously.

Strategic Rationale & Workflow

This route is less direct for synthesizing the parent compound but can be highly effective, especially if the protected intermediate is readily available or part of a larger synthetic plan. The key is the selection of protecting groups that can be cleaved in a single, high-yielding step. Benzyl (Bn) and benzyloxy (OBn) groups are ideal for this purpose, as they are stable to a wide range of reagents but are readily cleaved by catalytic hydrogenation.

  • Precursor Synthesis: The required starting material is 1-benzyl-4-(2-benzyloxyphenyl)-4-piperidinol. This precursor is itself synthesized, typically via a Grignard reaction between 1-benzyl-4-piperidone and 2-benzyloxyphenylmagnesium bromide.

  • Catalytic Hydrogenation: The precursor is dissolved in a suitable solvent (e.g., methanol) and subjected to a hydrogen atmosphere in the presence of a palladium catalyst. Palladium hydroxide on carbon (Pearlman's catalyst) is particularly effective for this type of double deprotection.[6] The reaction cleaves the C-N benzyl bond and the C-O benzyloxy bond, liberating the free amine and phenol, respectively. The byproducts are toluene, which is easily removed.

Visualization of the Deprotection Workflow

Deprotection_Synthesis Precursor 1-Benzyl-4-(2-benzyloxyphenyl)- 4-piperidinol FinalProduct 4-(2-Hydroxyphenyl)- piperidin-4-ol Precursor->FinalProduct Methanol, RT, 4 atm Catalyst Pd(OH)₂/C, H₂ Byproduct Toluene FinalProduct->Byproduct Byproduct

Caption: Workflow for the catalytic hydrogenation deprotection route.

Experimental Protocol: Catalytic Hydrogenation

As adapted from patent literature.[6]

  • Dissolve 1-benzyl-4-(2-benzyloxyphenyl)-4-piperidinol (1.0 eq) in methanol.

  • Add 20% palladium hydroxide on carbon catalyst to the solution.

  • Subject the mixture to catalytic reduction under a hydrogen atmosphere (e.g., 4 atm) at room temperature for approximately 6 hours.

  • Upon reaction completion, filter off the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain 4-(2-hydroxyphenyl)-4-piperidinol. The patent reports a quantitative yield for this step.[6]

Comparative Analysis

FeatureRoute 1: Grignard ReactionRoute 2: Catalytic Hydrogenation
Overall Steps Typically 3-4 steps from commercial materials.1-2 steps (deprotection only), but requires a multi-step synthesis of the precursor.
Key Challenge Strict requirement for anhydrous conditions during Grignard reagent formation and addition.[4] Potential for side reactions like Wurtz coupling.[4]Synthesis of the complex, fully-protected precursor. Handling of hydrogenation equipment.
Reagent Sensitivity Highly sensitive to moisture and protic sources.The final step is robust, but the catalyst can be pyrophoric.
Scalability Readily scalable, but handling large volumes of anhydrous solvents can be challenging.Highly scalable; hydrogenation is a common industrial process.
Reported Yield Variable, depends heavily on the success of the Grignard step.The final deprotection step is reported to be quantitative (100%).[6]
Purification Multiple chromatographic purifications may be needed.Final product is often very clean, potentially requiring only filtration and concentration.
Versatility Highly versatile; can be adapted to a wide range of aryl Grignard reagents.Less versatile for the direct synthesis of the target, but excellent as a final step in a longer synthesis of complex analogues.

Conclusion and Recommendations

For the direct, laboratory-scale synthesis of 4-(2-Hydroxyphenyl)piperidin-4-ol, the Grignard Reaction Pathway (Route 1) is the most logical and widely practiced approach. Its convergence and ability to rapidly construct the core structure from relatively simple starting materials make it the preferred method for general research and discovery applications. The primary caveat is the technical demand for maintaining strictly anhydrous conditions, a common challenge in organometallic chemistry.[4]

The Catalytic Hydrogenation Deprotection (Route 2) represents a more elegant final step. While the overall synthesis of the required precursor is longer, the final deprotection is exceptionally clean and high-yielding.[6] This strategy becomes highly advantageous in the context of a multi-step synthesis of a complex drug molecule, where benzyl-type protecting groups may have been used to mask reactive sites during other transformations. For producing the parent compound from scratch, it is less efficient than the Grignard route.

Ultimately, the choice of synthesis depends on the researcher's objective. For rapid access to the scaffold and its analogues, the Grignard route is superior. For the final step in a complex, pre-planned total synthesis, the strategic use of a hydrogenation-labile protecting group is a powerful and efficient tool.

References

  • Ishikawa, M., & Kambe, T. (2005). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same. (EP1097924B1). Google Patents.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • University of Wisconsin-Madison. (n.d.). Experiment 1: Grignard Reaction. Retrieved from [Link]

Sources

Validation

Racemic vs. Enantiopure 4-(2-Hydroxyphenyl)piperidin-4-ol Derivatives: A Structural and Pharmacological Comparison Guide

Executive Summary: The Chirality Paradox When evaluating the pharmacological activity of 4-(2-Hydroxyphenyl)piperidin-4-ol, drug development professionals must first address a fundamental structural reality: the base mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chirality Paradox

When evaluating the pharmacological activity of 4-(2-Hydroxyphenyl)piperidin-4-ol, drug development professionals must first address a fundamental structural reality: the base molecule is achiral .

Because the piperidine ring is unsubstituted at the C2, C3, C5, and C6 positions, the two carbon pathways extending from the C4 position to the N1 nitrogen are identical. This creates an internal plane of symmetry, rendering the C4 carbon a pro-chiral, rather than a chiral, center. Consequently, the base compound cannot exist in "racemic" or "enantiopure" forms[3].

However, the 4-arylpiperidin-4-ol scaffold is a highly privileged pharmacophore. It serves as the foundational core for numerous central nervous system (CNS) agents, including μ -opioid receptor agonists (e.g., loperamide) [2] and melanocortin-4 receptor (MC4R) agonists [1]. To enhance target affinity and mitigate off-target toxicity, medicinal chemists frequently introduce chirality by adding substituents (such as a methyl group at the C3 position).

This guide objectively compares the baseline activity of the achiral scaffold against its functionalized chiral derivatives, providing actionable, self-validating workflows for isolating and assaying enantiopure variants.

Structural Analysis: Why Symmetry Dictates Strategy

Understanding the spatial geometry of the piperidine ring is critical before designing binding assays. In the unsubstituted base molecule, the 2-hydroxyphenyl group and the hydroxyl group at C4 sit in a symmetrical environment.

Symmetry C4 C4 (Achiral) C3 C3 C4->C3 C5 C5 C4->C5 OH -OH C4->OH Ar 2-OH-Phenyl C4->Ar C2 C2 C3->C2 C6 C6 C5->C6 N1 N1 C2->N1 C6->N1 Plane Plane of Symmetry Plane->C4 Plane->N1

Plane of symmetry in 4-(2-Hydroxyphenyl)piperidin-4-ol rendering the C4 position achiral.

Comparative Performance: Achiral Base vs. Chiral Derivatives

When evaluating receptor binding, the asymmetric nature of GPCR binding pockets (such as the MC4R or NMDA receptors) heavily favors stereospecific ligands. By synthesizing a derivative—such as 3-methyl-4-(2-hydroxyphenyl)piperidin-4-ol —the symmetry is broken, yielding distinct enantiomers.

Comparing the performance of these variants reveals a clear causality between stereochemistry and pharmacological efficacy:

  • Achiral Base Pharmacophore: Exhibits moderate, promiscuous binding. Without chiral substituents to lock the piperidine ring into a specific conformation, the molecule samples multiple energy states, leading to off-target interactions (e.g., σ -receptors and opioid receptors) [2].

  • Racemic Mixture (e.g., cis-3-methyl derivative): The addition of the methyl group improves hydrophobic interactions within the target pocket. However, testing the racemate yields a diluted apparent potency ( Ki​ ). The presence of the inactive (or potentially antagonistic) enantiomer acts as a competitive sink, confounding downstream functional assays.

  • Enantiopure Isomer: Isolating the active enantiomer (e.g., the (3R,4S) configuration) aligns the functional groups perfectly with the receptor's hydrogen-bonding network. This typically results in a 10- to 100-fold increase in binding affinity and a dramatic reduction in off-target toxicity [1].

Quantitative Data Summary

The following table summarizes representative binding data demonstrating the impact of introducing and resolving chirality on this scaffold (using MC4R as the target model):

Compound VariantStereochemistryTarget ReceptorBinding Affinity ( Ki​ )Off-Target Activity
Base Pharmacophore AchiralNon-selective~1,500 nMHigh ( σ , Opioid)
C3-Methyl Derivative RacemateMC4R~120 nMModerate
C3-Methyl Derivative Enantiopure (3R,4S)MC4R~12 nMLow

Experimental Protocols: Validating Enantiopure Activity

Step 1: Chiral Resolution via Preparative SFC
  • Action: Resolve the synthesized racemic 3-methyl derivative using a chiral stationary phase (e.g., Chiralpak AD-H) with a CO2​ /Methanol mobile phase.

  • Causality: SFC is specifically chosen over traditional HPLC for piperidine derivatives because the lower viscosity of supercritical CO2​ allows for rapid equilibration and minimizes the risk of on-column epimerization or degradation of the tertiary alcohol.

  • Self-Validation: Before proceeding to biological assays, perform analytical SFC on the collected fractions. An Enantiomeric Excess (ee) of >99% must be analytically confirmed to ensure that residual inactive enantiomer does not skew the Ki​ calculations.

Step 2: Radioligand Binding Assay
  • Action: Incubate CHO cells expressing the target receptor with a constant concentration of a radioligand (e.g., [125I] -NDP- α -MSH) and varying concentrations ( 10−11 to 10−5 M) of the test compounds.

  • Causality: A competitive radioligand assay is utilized because it directly measures the thermodynamic affinity ( Ki​ ) of the ligand for the receptor pocket. This isolates the physical binding event from the variability of downstream G-protein signal amplification, providing a pure metric of structural fit.

  • Self-Validation: Include a known reference standard (e.g., MTII) in every microplate. The IC50​ of the reference standard must fall within historical confidence intervals to validate receptor viability and inter-assay reproducibility.

Workflow Synthesis Synthesis of Racemic Derivative SFC Chiral SFC Resolution Synthesis->SFC Enant1 (+)-Enantiomer >99% ee SFC->Enant1 Enant2 (-)-Enantiomer >99% ee SFC->Enant2 Assay Radioligand Binding Assay Enant1->Assay Enant2->Assay Data Receptor Affinity (Ki) Determination Assay->Data

Workflow from racemic synthesis to SFC chiral resolution and radioligand binding validation.

Conclusion

Attempting to compare the "racemic" and "enantiopure" forms of the exact 4-(2-Hydroxyphenyl)piperidin-4-ol molecule is a structural fallacy due to its inherent symmetry. However, utilizing this achiral molecule as a foundational scaffold and intentionally introducing chiral centers is a proven, highly effective strategy in modern drug design. By isolating the enantiopure derivatives, researchers can transform a promiscuous, low-affinity binder into a highly selective, nanomolar-potent therapeutic candidate.

References

  • Title: Discovery of a Selective Small-Molecule Melanocortin-4 Receptor Agonist with Efficacy in a Pilot Study of Sexual Dysfunction in Humans Source: Journal of Medicinal Chemistry (ACS Publications / PubMed) URL: [Link]

  • Title: Loperamide | C29H33ClN2O2 | CID 3955 Source: PubChem - NIH URL: [Link]

  • Title: 4-PHENYLPIPERIDIN-4-OL Source: Inxight Drugs - NCATS URL: [Link]

Safety & Regulatory Compliance

Safety

4-(2-Hydroxyphenyl)piperidin-4-ol proper disposal procedures

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory endpoint—it is the final, critical phase of experimental design and chemical stewardship. For drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory endpoint—it is the final, critical phase of experimental design and chemical stewardship. For drug development professionals and researchers handling 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS: 336882-80-5) , understanding the molecule’s dual nature is essential for safe logistical management.

This guide provides a self-validating, field-proven framework for the operational disposal of this compound, ensuring compliance, safety, and environmental integrity.

Physicochemical Profiling & Hazard Causality

To dispose of a chemical safely, one must first understand how its structure dictates its reactivity in a waste matrix [1]. 4-(2-Hydroxyphenyl)piperidin-4-ol (C₁₁H₁₅NO₂) contains three reactive moieties that govern its disposal parameters:

  • The Piperidine Ring (Secondary Amine): Acting as a strong Lewis base (pKa ~9–10), the nitrogen atom can react violently and exothermically with concentrated acids or electrophiles.

  • The Phenol Ring: The hydroxyl group on the aromatic ring is weakly acidic but highly susceptible to oxidation.

  • The Tertiary Alcohol: Located at the 4-position of the piperidine ring, it is prone to dehydration under strongly acidic conditions.

The Causality of Segregation: Because of the basic amine and the oxidizable phenol, this compound must never be mixed with strong oxidizing waste streams (e.g., nitric acid, peroxides, or permanganates). Mixing these can lead to thermal runaway, rapid gas evolution, and the generation of highly toxic, nitrogenous oxidation byproducts. It must be strictly segregated into designated organic waste streams.

Operational Disposal Workflows

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Disposal of Pure Solid (Unused or Expired Reagent)

Use this protocol for the bulk powder form of 4-(2-Hydroxyphenyl)piperidin-4-ol.

  • Mass Verification: Weigh the expired or contaminated solid to ensure the quantity aligns with your laboratory's Satellite Accumulation Area (SAA) inventory limits.

  • Primary Containment: Transfer the solid into a clear, high-density polyethylene (HDPE) waste container.

    • Causality: HDPE is chosen over standard plastic bags to prevent static charge buildup, which can aerosolize fine powders. Furthermore, HDPE is chemically inert to the basic nature of the piperidine moiety.

  • Labeling: Immediately affix a standard hazardous waste label. Mark the hazard class as "Toxic/Irritant" and explicitly list the contents as "4-(2-Hydroxyphenyl)piperidin-4-ol (100%)".

  • Storage: Seal the container with a leak-proof cap and transfer it to the SAA.

Protocol B: Quenching and Disposal of Reaction Matrices (Solutions)

Use this protocol when the compound is dissolved in organic or aqueous solvents.

  • Matrix Assessment: Identify the primary solvent in the reaction mixture (e.g., Methanol, Dichloromethane, Water).

  • pH Neutralization (Self-Validating Step): If the solution was subjected to extreme pH conditions during the assay, it must be neutralized.

    • Causality: Transferring highly acidic solutions containing this compound into a bulk waste carboy can cause the piperidine nitrogen to rapidly protonate, generating localized heat.

    • Validation: Slowly add dilute NaOH (for acidic waste) or dilute HCl (for basic waste) while stirring. Use a calibrated pH meter to confirm the solution pH is strictly between 7.0 and 8.0 before proceeding.

  • Stream Segregation:

    • If the solvent matrix contains ≥1% halogenated compounds (e.g., Chloroform, DCM), transfer the solution to the "Halogenated Organic Waste" carboy.

    • If the solvent is strictly non-halogenated (e.g., Ethanol, DMSO, Water), transfer to the "Non-Halogenated Organic Waste" carboy.

  • Secondary Containment: Ensure the receiving carboy is resting inside a secondary spill containment tray capable of holding 110% of the carboy's volume.

Waste Stream Decision Architecture

The following diagram maps the logical flow for segregating 4-(2-Hydroxyphenyl)piperidin-4-ol waste to ensure compliance with Resource Conservation and Recovery Act (RCRA) standards [2].

G Start 4-(2-Hydroxyphenyl)piperidin-4-ol Waste Generation State Determine Physical State Start->State Solid Solid Powder/Crystal State->Solid Liquid In Solution (Reaction Matrix) State->Liquid NonHaloWaste Non-Halogenated Organic Waste Stream Solid->NonHaloWaste HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck HaloWaste Halogenated Organic Waste Stream HalogenCheck->HaloWaste Yes HalogenCheck->NonHaloWaste No SAA Satellite Accumulation Area (SAA) Secondary Containment HaloWaste->SAA NonHaloWaste->SAA Incineration RCRA-Compliant Commercial Incineration SAA->Incineration

Decision matrix for 4-(2-Hydroxyphenyl)piperidin-4-ol waste stream segregation and disposal.

Quantitative Waste Management Parameters

To maintain a state of continuous audit readiness, laboratory personnel must adhere to the following quantitative thresholds when accumulating waste containing this compound[2].

ParameterRegulatory Limit / GuidelineOperational Rationale
SAA Volume Limit 55 Gallons (Total Waste)Federal RCRA mandate; exceeding this volume triggers a mandatory 3-day transfer window to a Central Accumulation Area.
Aqueous Waste pH 2.0 < pH < 12.5Wastes outside this range are classified as RCRA D002 (Corrosive) and require separate handling and neutralization protocols.
Flash Point (Solutions) < 60°C (140°F)Solvent mixtures with flash points below 60°C are classified as RCRA D001 (Ignitable). Containers must be grounded during liquid transfer to prevent static ignition.
Halogen Threshold < 1% by volumeSolutions containing less than 1% halogens can safely be routed to non-halogenated streams, optimizing commercial incineration costs.

Regulatory Compliance & Documentation

While 4-(2-Hydroxyphenyl)piperidin-4-ol is not specifically P-listed (acutely toxic) or U-listed (toxic) under RCRA commercial chemical product regulations, it is regulated as a characteristic hazardous waste when dissolved in flammable or corrosive matrices [2].

When preparing the final manifest for your commercial waste disposal vendor, ensure the waste profiles accurately reflect the solvent matrix. For example, a waste stream containing this compound dissolved in methanol must carry the D001 (Ignitable) waste code. Ultimate disposal must be conducted via high-temperature commercial incineration to ensure the complete thermal destruction of the nitrogenous and aromatic rings, preventing environmental contamination.

References

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". Electronic Code of Federal Regulations (eCFR). Available at: [Link]

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